molecular formula C20H38O2 B14804757 11(E)-Vaccenyl acetate

11(E)-Vaccenyl acetate

Cat. No.: B14804757
M. Wt: 310.5 g/mol
InChI Key: QSZKEDWVAOAFQY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11(E)-Vaccenyl acetate is a useful research compound. Its molecular formula is C20H38O2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

[(E)-octadec-11-enyl] acetate

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8+

InChI Key

QSZKEDWVAOAFQY-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCCOC(=O)C

Canonical SMILES

CCCCCCC=CCCCCCCCCCCOC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(E)-Vaccenyl acetate (B1210297) is the (E)-isomer of the more extensively studied 11-cis-Vaccenyl acetate (cVA), a well-documented pheromone in Drosophila melanogaster. While the biological significance and chemical properties of cVA have been the subject of numerous studies, information regarding the (E)-isomer is sparse in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known and predicted chemical properties of 11(E)-Vaccenyl acetate, drawing comparisons with its (Z)-isomer where necessary. It also presents hypothetical experimental protocols for its synthesis and characterization, alongside a detailed description of the known signaling pathway for cVA, which may serve as a starting point for investigations into the biological activity of the (E)-isomer.

Chemical and Physical Properties

PropertyValueIsomer
Molecular Formula C₂₀H₃₈O₂(E) and (Z)
Molecular Weight 310.51 g/mol (E) and (Z)
CAS Number 69282-64-0(E)
CAS Number 6186-98-7(Z)
Boiling Point 379.5°C at 760 mmHg(Z)[1]
Melting Point Not available(E) or (Z)
Density 0.872 g/cm³(Z)[1]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF.[2][3](Z)
Refractive Index 1.455(Z)[1]

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the stereoselective synthesis of other long-chain (E)-alkenyl acetates. The following protocol is a hypothetical multi-step synthesis.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

Procedure:

  • Alkylation of 1-Undecyne:

    • Dissolve 1-undecyne in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C.

    • Add n-butyllithium dropwise and stir for 1 hour to form the lithium acetylide.

    • Add 1-bromoheptane to the solution and allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 11-octadec-yne.

  • Stereoselective Reduction to (E)-11-Octadecen-1-ol:

    • In a three-necked flask fitted with a dry ice condenser, add liquid ammonia.

    • Add small pieces of lithium metal until a persistent blue color is obtained.

    • Add a solution of the crude 11-octadec-yne in anhydrous diethyl ether dropwise.

    • Stir the reaction mixture for several hours until the blue color disappears.

    • Carefully quench the reaction by the slow addition of ethanol followed by saturated aqueous ammonium chloride.

    • Allow the ammonia to evaporate.

    • Extract the residue with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give crude (E)-11-octadecen-1-ol.

  • Acetylation to this compound:

    • Dissolve the crude (E)-11-octadecen-1-ol in anhydrous diethyl ether containing pyridine.

    • Cool the solution to 0°C.

    • Add acetyl chloride dropwise and stir the mixture for several hours at room temperature.

    • Quench the reaction with water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., hexane).

    • Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column.

    • Use a temperature program that allows for the separation of the product from any impurities.

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z 310.51, corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the structure of a long-chain acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified product in deuterated chloroform (B151607) (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals:

      • A triplet around 4.05 ppm corresponding to the two protons of the -CH₂- group adjacent to the acetate oxygen.

      • A multiplet around 5.4 ppm corresponding to the two olefinic protons (-CH=CH-). The coupling constant for the trans-alkene protons is expected to be in the range of 12-18 Hz.

      • A singlet around 2.05 ppm corresponding to the three protons of the acetyl group (-OCOCH₃).

      • Multiplets in the range of 0.8-1.6 ppm corresponding to the other methylene (B1212753) and methyl protons of the long alkyl chain.

    • Expected ¹³C NMR signals:

      • A signal around 171 ppm for the carbonyl carbon of the acetate group.

      • Signals around 130 ppm for the olefinic carbons.

      • A signal around 64 ppm for the carbon of the -CH₂- group adjacent to the acetate oxygen.

      • A signal around 21 ppm for the methyl carbon of the acetate group.

      • Multiple signals in the aliphatic region for the other carbons of the alkyl chain.

Signaling Pathway of 11-cis-Vaccenyl Acetate in Drosophila melanogaster

While the signaling pathway for this compound is unknown, the pathway for its isomer, 11-cis-Vaccenyl acetate (cVA), has been well-elucidated in the fruit fly, Drosophila melanogaster. This pathway serves as a valuable model for investigating the potential biological activity of the (E)-isomer.

cVA is a male-specific pheromone that influences various social behaviors, including aggregation and courtship.[4][5][6][7] Its detection is mediated by a specific set of olfactory sensory neurons (OSNs) located in the T1 sensilla of the fly's antenna.[4][8] The key molecular components involved in this process are:

  • LUSH (Odorant Binding Protein 76a): An odorant-binding protein that binds to cVA in the sensillar lymph and is essential for its detection.[4]

  • Or67d: A specific odorant receptor expressed in the T1 neurons that is selectively tuned to cVA.[9]

  • SNMP (Sensory Neuron Membrane Protein): A CD36-related protein that is required in the pheromone-sensitive neurons for cVA sensitivity and is thought to be involved in the presentation of the pheromone to the receptor.

The binding of cVA to LUSH is believed to induce a conformational change in LUSH, which then interacts with the Or67d/SNMP receptor complex on the dendritic membrane of the OSN. This interaction leads to the opening of an ion channel, resulting in the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to higher brain centers, ultimately leading to a behavioral response.

Below is a diagram illustrating this signaling pathway.

cVA_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_neuron Olfactory Sensory Neuron Dendrite cVA 11-cis-Vaccenyl Acetate (cVA) LUSH LUSH (OBP76a) cVA->LUSH Binds cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP Interacts with Or67d Or67d Receptor IonChannel Ion Channel Opening Or67d->IonChannel Activates Depolarization Neuronal Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Higher Brain Centers Higher Brain Centers ActionPotential->Higher Brain Centers Signal to

Caption: Signaling pathway of 11-cis-Vaccenyl acetate in Drosophila.

Proposed Synthesis Workflow

The following diagram outlines the key stages of the proposed hypothetical synthesis of this compound.

Synthesis_Workflow Start 1-Undecyne & 1-Bromoheptane Alkylation Alkylation Start->Alkylation Reduction Stereoselective Reduction (Li/NH3) Alkylation->Reduction Acetylation Acetylation Reduction->Acetylation Purification Column Chromatography Acetylation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. It highlights the significant knowledge gap that exists for this isomer when compared to its well-studied (Z)-counterpart, 11-cis-Vaccenyl acetate. The provided hypothetical experimental protocols for synthesis and characterization, along with the detailed signaling pathway of cVA, are intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and biology of this understudied compound. Further research is warranted to elucidate the specific physical, chemical, and biological properties of this compound and to determine its potential role in chemical communication and other biological processes.

References

An In-depth Technical Guide to 11-Vaccenyl Acetate Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the chemical properties, synthesis, and biological significance of 11(E)-Vaccenyl acetate (B1210297) and its well-studied isomer, 11(Z)-Vaccenyl acetate, with a focus on their roles in chemical signaling.

This technical guide provides a comprehensive overview of 11(E)-Vaccenyl acetate and its geometric isomer, 11(Z)-Vaccenyl acetate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on their chemical identifiers, physicochemical properties, and established experimental protocols. A significant focus is placed on the well-documented role of 11(Z)-Vaccenyl acetate as a pheromone in Drosophila melanogaster, including its olfactory signaling pathway. While information on the (E)-isomer is less abundant, this guide presents available data and highlights areas for future research.

Chemical Identification and Properties

The two geometric isomers of 11-Vaccenyl acetate are distinguished by the configuration of the double bond at the 11th carbon position. The cis or (Z) isomer and the trans or (E) isomer possess distinct chemical identifiers and exhibit subtle differences in their physicochemical properties.

PropertyThis compound11(Z)-Vaccenyl acetate
CAS Number 69282-64-0[1]6186-98-7[2][3]
Molecular Formula C₂₀H₃₈O₂[1]C₂₀H₃₈O₂[2]
Molecular Weight 310.52 g/mol [1]310.51 g/mol [4]
Synonyms (11E)-11-Octadecen-1-ol, acetate; trans-Vaccenyl acetate(11Z)-11-Octadecen-1-ol, acetate; cis-Vaccenyl acetate[2]
Boiling Point Not available379.5 °C at 760 mmHg
Density Not available0.872 g/cm³
Solubility Not availableDMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 2.5 mg/ml[2]

Experimental Protocols

Synthesis of Vaccenyl Acetate Isomers

A general workflow for the synthesis of a long-chain alkenyl acetate is presented below.

G General Synthesis Workflow for Alkenyl Acetates cluster_olefination Stereoselective Olefination cluster_acetylation Acetylation Aldehyde Aldehyde Alkenol Alkenol Aldehyde->Alkenol Phosphonium Salt / Sulfone Phosphonium Salt / Sulfone Ylide / Anion Ylide / Anion Phosphonium Salt / Sulfone->Ylide / Anion Deprotonation Base Base Base->Ylide / Anion Alkenol_acet Alkenol Ylide / Anion->Alkenol Reaction with Aldehyde Alkenyl Acetate Final Product Alkenol_acet->Alkenyl Acetate Acetylating Agent e.g., Acetyl Chloride, Acetic Anhydride Acetylating Agent->Alkenyl Acetate Base_acet Base (e.g., Pyridine) Base_acet->Alkenyl Acetate

A generalized synthetic workflow for alkenyl acetates.
Electrophysiological Recording of Olfactory Neuron Response

Single Sensillum Recording (SSR) is a key technique used to measure the responses of olfactory sensory neurons (OSNs) to specific odorants. This method has been extensively used to study the response of Drosophila OSNs to (Z)-11-vaccenyl acetate.

The general steps for performing SSR in Drosophila are as follows:

  • Immobilization: The fly is immobilized in a pipette tip or on a slide.

  • Electrode Placement: A reference electrode is inserted into the fly's eye, and a recording electrode is carefully maneuvered to make contact with a single olfactory sensillum on the antenna.

  • Odorant Delivery: A controlled puff of the odorant of interest is delivered to the antenna.

  • Data Acquisition: The electrical activity (action potentials) of the neuron within the sensillum is recorded and analyzed.

Workflow for Single Sensillum Recording in Drosophila.

Biological Activity and Signaling Pathways

The biological activity of 11(Z)-Vaccenyl acetate has been extensively studied in the fruit fly, Drosophila melanogaster. It functions as a male-specific pheromone that modulates various social behaviors. In contrast, there is a significant lack of information regarding the specific biological roles of this compound.

11(Z)-Vaccenyl Acetate: A Multifunctional Pheromone in Drosophila

11(Z)-Vaccenyl acetate is synthesized in the male ejaculatory bulb and is transferred to females during mating. It has been shown to:

  • Inhibit male courtship: Males exposed to this pheromone reduce their courtship attempts towards other males and recently mated females.

  • Promote aggregation: It acts as an aggregation pheromone for both males and females.

  • Influence female receptivity: It can affect a female's willingness to remate.

The Or67d Olfactory Signaling Pathway

The perception of 11(Z)-Vaccenyl acetate in Drosophila is primarily mediated by a specific olfactory receptor, Or67d, which is expressed in a subset of olfactory sensory neurons (OSNs) located in trichoid sensilla on the antenna.

The signaling cascade is initiated when the hydrophobic pheromone molecule enters the aqueous sensillar lymph. Here, it is thought to be bound by an Odorant Binding Protein (OBP), LUSH, which facilitates its transport to the Or67d receptor. The binding of the pheromone to Or67d, which forms a complex with the co-receptor Orco, leads to the opening of an ion channel and the depolarization of the OSN. This electrical signal is then transmitted to higher brain centers, ultimately leading to a behavioral response.

G Olfactory Signaling Pathway of (Z)-11-Vaccenyl Acetate in Drosophila cluster_sensillum Antennal Sensillum cVA_air (Z)-11-Vaccenyl Acetate (in air) cVA_lymph (Z)-11-Vaccenyl Acetate (in lymph) cVA_air->cVA_lymph Enters Sensillum LUSH LUSH (OBP) cVA_lymph->LUSH Binds to Or67d_Orco Or67d/Orco Receptor Complex LUSH->Or67d_Orco Transports to OSN Olfactory Sensory Neuron Depolarization Neuron Depolarization Or67d_Orco->Depolarization Activates Action_Potential Action Potential to Brain Depolarization->Action_Potential

Signaling pathway for (Z)-11-vaccenyl acetate perception.

Conclusion and Future Directions

This technical guide has summarized the available information on this compound and its more extensively studied isomer, 11(Z)-Vaccenyl acetate. While the CAS number and some basic properties of the (E)-isomer are known, there is a significant gap in the scientific literature regarding its biological activity, synthesis, and mechanism of action. In contrast, 11(Z)-Vaccenyl acetate is a well-established pheromone in Drosophila melanogaster, with a clearly defined olfactory signaling pathway.

Future research should focus on elucidating the biological relevance of this compound. Comparative studies on the behavioral and electrophysiological responses to both isomers would be highly valuable. Furthermore, the development and publication of detailed synthetic protocols for this compound would facilitate its availability for research purposes and enable a more thorough investigation of its potential role in chemical communication and as a tool for pest management or drug development.

References

11(E)-Vaccenyl acetate molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 11(E)-Vaccenyl Acetate (B1210297)

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 11(E)-Vaccenyl acetate. As the trans isomer of the well-characterized Drosophila melanogaster pheromone, cis-vaccenyl acetate, this molecule is of significant interest to researchers in chemical ecology, organic synthesis, and drug development. This document details its physicochemical properties, provides predicted spectroscopic data for structural elucidation, and outlines detailed experimental protocols for its synthesis and analysis by modern analytical techniques.

Molecular Structure and Physicochemical Properties

This compound, systematically named (11E)-octadecen-1-yl acetate, is a long-chain, unsaturated ester.[1] Its structure consists of an 18-carbon chain with a single double bond between carbons 11 and 12 in the trans (E) configuration. An acetate functional group is ester-linked to the first carbon (C1) of the chain. This compound is a geometric isomer of 11(Z)-vaccenyl acetate (also known as cis-vaccenyl acetate or cVA), a potent pheromone in fruit flies.[2][3]

molecular_structure Molecular Structure of this compound C1 CH₃ C2 C C1->C2 O1 O C2->O1 O O2 O C2->O2 C3 CH₂ O2->C3 C4 (CH₂)₉ C3->C4 C5 CH C4->C5 C6 CH C5->C6 C5->C6 p1 C7 (CH₂)₅ C6->C7 C8 CH₃ C7->C8 p2 p3 p4 p5

Caption: 2D chemical structure of this compound.

Chemical Identifiers and Properties

Quantitative data for this compound is not widely published; therefore, data for its well-studied cis-isomer is provided for reference, as the physical properties are expected to be very similar.

PropertyValueReference(s)
IUPAC Name (11E)-Octadec-11-en-1-yl acetate[1]
Synonyms (E)-11-Octadecen-1-yl acetate, E-11-Octadecen-1-ol acetate[1]
CAS Number 69282-64-0[1]
Molecular Formula C₂₀H₃₈O₂[1]
Molecular Weight 310.51 g/mol [1]
Boiling Point 379.5 ± 11.0 °C at 760 mmHg (for Z-isomer)[4]
Density 0.9 ± 0.1 g/cm³ (for Z-isomer)[4]
Flash Point 87.8 ± 17.6 °C (for Z-isomer)[4]
Index of Refraction 1.455 (for Z-isomer)[4]
LogP 8.69 (for Z-isomer)[4]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF.[5]

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural confirmation of this compound, distinguishing it from its (Z)-isomer and other impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides detailed information about the carbon-hydrogen framework. The key distinguishing features for the (E)-isomer are the chemical shifts and coupling constants of the olefinic protons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Position(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C20-H₃ (Acetate CH₃)~2.04 (s)~21.0Sharp singlet characteristic of an acetate methyl group.[6]
C1-H₂ (-O-CH₂ -)~4.05 (t)~64.7Triplet, downfield shift due to adjacent oxygen atom.[6]
C11-H, C12-H (Olefinic)~5.40 (m)~130.5Multiplet for trans-protons, typically slightly downfield of cis.[7]
C10-H₂, C13-H₂ (Allylic)~2.01 (m)~32.6Protons adjacent to the double bond.[7]
C2-H₂ (α to -O-CH₂-)~1.63 (p)~28.6Methylene group beta to the ester oxygen.[7]
C3-C9, C14-C17 (-(CH₂ )n-)~1.2-1.4 (br m)~26-30Broad multiplet for the long aliphatic chain.[7]
C18-H₃ (Terminal CH₃)~0.88 (t)~14.1Triplet for the terminal methyl group.[7]
C19 (Carbonyl C=O)-~171.2Carbonyl carbon of the ester.
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying volatile compounds like pheromones. Under electron ionization (EI), this compound is expected to produce a characteristic fragmentation pattern.

Expected Key Fragments in EI-MS

m/z ValueProposed FragmentNotes
310[M]⁺Molecular ion peak, may be weak or absent.
250[M - CH₃COOH]⁺A prominent peak resulting from the characteristic loss of acetic acid (60 Da), a key diagnostic fragment for acetate esters.[8]
61[CH₃COOH₂]⁺Fragment corresponding to protonated acetic acid.
43[CH₃CO]⁺Acetyl cation, often the base peak in the spectrum of acetate esters.

Synthesis and Purification

A common and straightforward method for synthesizing this compound is through the esterification of the corresponding alcohol, (E)-11-hexadecen-1-ol.[9]

synthesis_workflow Synthesis and Purification Workflow start (E)-11-Octadecen-1-ol reaction Acetylation Reaction (Stir at RT, 10-12h) start->reaction reagents Acetic Anhydride (B1165640), Pyridine (B92270) (or other base) reagents->reaction workup Aqueous Workup (Extraction with Ether) reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purification dry->purify distill Vacuum Distillation purify->distill High Boiling Point chrom Column Chromatography purify->chrom High Purity product This compound (>97% Purity) distill->product chrom->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acetylation
  • Reaction Setup: Dissolve (E)-11-octadecen-1-ol (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Reagent Addition: Add acetic anhydride (1.2-1.5 eq) to the solution dropwise while stirring at room temperature (20-40°C).[9]

  • Reaction Monitoring: Allow the reaction to proceed for 10-12 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding water or a saturated NaHCO₃ solution. Extract the product into a nonpolar organic solvent like diethyl ether or hexane (B92381). Wash the organic layer sequentially with dilute HCl (if pyridine was used), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[9]

Biological Activity and Signaling Context

While this compound itself is not well-characterized biologically, the activity of its (Z)-isomer provides crucial context.

Role of the (Z)-Isomer in Drosophila

Cis-vaccenyl acetate (cVA) is a multifunctional pheromone in Drosophila melanogaster.[3] It is produced by males and transferred to females during mating.[3] It influences several behaviors:

  • Aggregation: Attracts both males and females to food sources.[10][11]

  • Courtship Inhibition: Suppresses courtship behavior in males towards mated females, preventing wasted reproductive effort.[3]

  • Female Receptivity: Enhances a female's receptivity to copulation.[3]

This signaling is primarily mediated by the odorant receptor Or67d, which is expressed in T1 sensory neurons on the fly's antenna.[2][5]

signaling_pathway Signaling Pathway for cis-Vaccenyl Acetate (cVA) in Drosophila cva cis-Vaccenyl Acetate (cVA) lush LUSH (OBP76a) Odorant Binding Protein cva->lush binds or67d Or67d Receptor (on T1 Neuron Dendrite) lush->or67d presents cVA to t1_neuron T1 Olfactory Neuron or67d->t1_neuron activates da1 DA1 Glomerulus (Antennal Lobe) t1_neuron->da1 projects to pns Projection Neurons da1->pns synapses with brain Higher Brain Centers (e.g., Lateral Horn) pns->brain transmit signal to behavior Behavioral Output (Aggregation, Courtship Inhibition) brain->behavior triggers

Caption: Known signaling pathway for the related pheromone cis-vaccenyl acetate.

Potential Role of the (E)-Isomer

In many insect species, geometric isomers of a primary pheromone component can act as behavioral antagonists. For instance, in the beet webworm moth, the presence of the (Z)-isomer of 11-tetradecen-1-yl acetate inhibits the attraction of males to the active (E)-isomer.[12] It is plausible that this compound could play a similar role, potentially by competing for the Or67d receptor without activating it, or by activating a different neural circuit. However, specific studies on the biological activity of this compound are required to confirm its function.

Detailed Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of this compound.

gcms_workflow GC-MS Analysis Workflow sample_prep Sample Preparation (Dilute in Hexane) injection GC Injection (Split/Splitless Inlet, ~250°C) sample_prep->injection separation Chromatographic Separation (e.g., DB-5ms column) injection->separation transfer Transfer Line (~280°C) separation->transfer ionization Ionization (Electron Ionization, 70 eV) transfer->ionization detection Mass Analysis (Quadrupole Analyzer) ionization->detection data Data Acquisition (Scan m/z 30-400) detection->data analysis Data Analysis (Identify by RT & Mass Spectrum) data->analysis

Caption: A typical workflow for the GC-MS analysis of a pheromone sample.

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a GC-grade solvent like hexane (1 mL) to create a 1 mg/mL stock solution. Further dilute as necessary to achieve a final concentration of 1-10 µg/mL.

  • GC Instrument and Column: Use a gas chromatograph equipped with a low-bleed capillary column suitable for semi-volatile compounds, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

    • Injector: Set to 250°C with an appropriate split ratio (e.g., 20:1).

    • Oven Program: Start at an initial temperature of 50-80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.[14]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.[14]

    • Scan Range: Scan from m/z 30 to 400.[14]

  • Data Analysis: Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard or library data (e.g., NIST).

Protocol 2: Nuclear Magnetic Resonance (NMR) Analysis

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry NMR tube.[7]

    • Add 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[7]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe on the sample to achieve optimal magnetic field homogeneity.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is useful for assigning quaternary carbons and piecing together molecular fragments.

Conclusion

This compound is a structurally defined long-chain ester whose full biological significance is yet to be elucidated. As the geometric isomer of a key insect pheromone, it represents an important target for synthesis and biological screening. The structural, spectroscopic, and methodological data compiled in this guide provide a foundational resource for researchers and scientists working to understand its properties and potential applications in chemical ecology and pest management.

References

The Discovery and Significance of 11(E)-Vaccenyl Acetate in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, function, and underlying molecular mechanisms of 11(E)-Vaccenyl acetate (B1210297) (cVA), a pivotal pheromone in the chemical communication of various insect species. Initially identified as an aggregation pheromone in Drosophila melanogaster, cVA has since been characterized as a multifunctional chemical signal involved in courtship, aggression, and species recognition. This document details the key experimental findings, presents quantitative data from seminal studies, and outlines the experimental protocols utilized for its identification and characterization. Furthermore, it elucidates the signal transduction pathway responsible for cVA perception, from the initial binding to an odorant-binding protein to the activation of specific olfactory neurons. This guide is intended for researchers, scientists, and drug development professionals working in the fields of entomology, neurobiology, chemical ecology, and pest management.

Introduction

Chemical communication is a fundamental modality for information exchange in the insect world, governing critical behaviors such as mating, aggregation, and foraging. Pheromones, as specific chemical signals, play a central role in these interactions. Among the vast array of identified insect pheromones, 11(E)-Vaccenyl acetate, more commonly known as cis-vaccenyl acetate (cVA), stands out for its multifaceted roles and the depth to which its perception has been mechanistically dissected, primarily in the model organism Drosophila melanogaster.

cVA, with the chemical formula C₂₀H₃₈O₂ and CAS Number 6186-98-7, is a male-specific lipid.[1] Its discovery as an aggregation pheromone in D. melanogaster by Bartelt and colleagues in 1985 marked a significant step in understanding the chemical ecology of this species.[2] Subsequent research has revealed a more complex picture, with cVA acting as a key modulator of social and sexual behaviors. In males, it can act as an anti-aphrodisiac, inhibiting courtship towards other males and recently mated females.[2][3] Conversely, when transferred to females during mating, it can enhance their receptivity.[3][4] Beyond Drosophila, cVA has also been identified as a female-produced sex pheromone in the longhorned beetle, Ortholeptura valida, highlighting its broader significance in insect communication.[1][5][6][7]

This guide will delve into the core technical aspects of cVA research, providing a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Quantitative Data on the Behavioral Effects of cVA

The biological activity of cVA is dose-dependent and context-specific. The following tables summarize key quantitative findings from behavioral and electrophysiological studies on Drosophila melanogaster.

Table 1: Aggregation Behavior in Drosophila melanogaster

cVA Amount (ng)Mean Number of Flies AttractedSpeciesReference
1000Significantly increased attraction over controlD. melanogasterBartelt et al., 1985[2]
1/1000 of a mature male equivalentAttractive in bioassayD. simulans(Z)-11-octadecenyl acetate, an aggregation pheromone inDrosophila simulans, 1987[8]

Table 2: Courtship and Aggression Behavior in Drosophila melanogaster

cVA AmountBehavioral EffectExperimental ContextReference
0.2 ngSignificant suppression of male courtship behaviorDouble-layered chamber assayModification of Male Courtship Motivation by Olfactory Habituation via the GABAA Receptor in Drosophila melanogaster, 2015[9]
150 ngMinimum amount for courtship suppression in previous studiesVarious assaysModification of Male Courtship Motivation by Olfactory Habituation via the GABAA Receptor in Drosophila melanogaster, 2015[9]
500 µgInsufficient to suppress male-female mating behaviorCumulative latency to copulationIdentification of an aggression-promoting pheromone and its receptor neurons in Drosophila, 2008[10]
5 mgSufficient to suppress male-female matingCumulative latency to copulationIdentification of an aggression-promoting pheromone and its receptor neurons in Drosophila, 2008[10]
500 µgPromotes male-male aggressionAggression assayIdentification of an aggression-promoting pheromone and its receptor neurons in Drosophila, 2008[10]

Table 3: Electrophysiological Responses to cVA in Drosophila melanogaster

cVA ConcentrationNeuronal Response (spikes/s)Neuron TypeReference
1%Robust firing responseT1 sensilla (Or67d-expressing neurons)Ha & Smith, 2006[11]
0.1-100%Dose-dependent neural activityOr67d olfactory receptor neuronsModification of Male Courtship Motivation by Olfactory Habituation via the GABAA Receptor in Drosophila melanogaster, 2015[9]

Experimental Protocols

The identification and characterization of cVA have been made possible through a combination of sophisticated analytical and neurobiological techniques. This section provides detailed methodologies for the key experiments cited.

Pheromone Extraction and Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the identification of insect pheromones.

Objective: To extract and identify volatile compounds, including cVA, from insects.

Materials:

  • Live insects (e.g., Drosophila melanogaster)

  • Pentane or Hexane (B92381) (High Purity, for extraction)

  • Glass vials with Teflon-lined caps

  • Microsyringe

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • HP-5ms capillary column (or equivalent)

  • Helium (carrier gas)

  • Synthetic cVA standard

Procedure:

  • Extraction:

    • Place a known number of insects (e.g., 20 mature males) into a clean glass vial.

    • Add a small volume of high-purity hexane (e.g., 80 µl) to the vial.[12]

    • Gently agitate the vial for a few minutes to wash the cuticular lipids.

    • Carefully remove the insects and transfer the hexane extract to a clean vial.

    • For analysis of airborne pheromones, an aerial trapping method using a Tenax TA cartridge can be employed.[13]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1-2 µl) of the extract into the GC-MS system.

    • GC Conditions (example):

      • Column: (5%-phenyl)-methylpolysiloxane nonpolar capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

      • Oven Temperature Program: Initial temperature of 35°C, ramped to 290°C at 8°C/min, with a final hold for 10 minutes.[13]

    • MS Conditions (example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.[13]

      • Mass Range: Scan from m/z 30 to 400.[13]

      • Temperatures: Transfer line at 250°C, ion source at 230°C, and quadrupole at 150°C.[13]

  • Identification:

    • Compare the retention time and mass spectrum of the peak of interest in the sample with that of a synthetic cVA standard.

    • The mass spectrum of cVA will show characteristic fragmentation patterns that can be used for definitive identification.

Single-Sensillum Recording (SSR)

This protocol outlines the procedure for recording the electrical activity of individual olfactory sensilla in response to cVA.

Objective: To measure the neuronal responses of specific olfactory sensory neurons (OSNs) to cVA.

Materials:

  • Live insect (Drosophila melanogaster)

  • Dissecting microscope

  • Micromanipulators

  • Tungsten electrodes (sharpened)

  • Reference electrode (glass capillary filled with saline)

  • Recording electrode (tungsten)

  • Amplifier and data acquisition system

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • Synthetic cVA diluted in a solvent (e.g., paraffin (B1166041) oil)

Procedure:

  • Insect Preparation:

    • Immobilize the insect on a microscope slide or in a pipette tip, exposing the antenna.

    • Place the preparation under the microscope.

  • Electrode Placement:

    • Insert the reference electrode into the eye of the insect.

    • Using a micromanipulator, carefully advance the recording electrode to make contact with and penetrate the shaft of a trichoid sensillum (specifically a T1 sensillum for cVA).[14][15]

  • Recording:

    • Once the electrode is in place, spontaneous neuronal activity (spikes) should be detectable.

    • Record the baseline firing rate of the neuron.

  • Odor Stimulation:

    • Prepare a dilution of cVA in a solvent and apply it to a piece of filter paper inserted into a Pasteur pipette.

    • Deliver a puff of air through the pipette, directing the odorant stream over the antenna.[16]

    • Record the change in the neuron's firing rate in response to the stimulus.

  • Data Analysis:

    • Count the number of spikes in a defined time window before, during, and after the stimulus.

    • The response is typically quantified as the increase in spike frequency over the baseline.

Behavioral Assays

This section describes a general framework for assessing the behavioral responses of insects to cVA.

Objective: To quantify the effect of cVA on specific behaviors such as aggregation, courtship, or aggression.

Materials:

  • Behavioral arena (e.g., wind tunnel, petri dish, mating chamber)

  • Live insects

  • Synthetic cVA

  • Solvent for cVA

  • Video recording and analysis software (optional)

Procedure (Example: Courtship Assay):

  • Preparation:

    • Prepare a solution of cVA in a suitable solvent.

    • Apply a known amount of the cVA solution to a target object (e.g., a decapitated female fly, a filter paper).

    • Allow the solvent to evaporate.

  • Assay:

    • Introduce a male fly into the behavioral arena with the cVA-treated target.

    • Record the male's behavior for a set period (e.g., 10 minutes).

  • Data Quantification:

    • Measure specific courtship behaviors, such as:

      • Courtship Index: The percentage of time the male spends performing courtship behaviors (e.g., wing vibration, tapping, licking).

      • Courtship Latency: The time it takes for the male to initiate courtship.

      • Frequency of Courtship: The number of courtship bouts.

  • Controls:

    • Run parallel experiments with a solvent-only control to ensure that the observed effects are due to cVA.

    • Use a sufficient number of replicates to allow for statistical analysis.

Signaling Pathway and Molecular Mechanisms

The perception of cVA in Drosophila melanogaster is a well-defined process involving a specific set of molecular components. The following section describes this signaling pathway, which is also illustrated in the accompanying diagrams.

The process begins with the entry of cVA into the sensillum lymph, the fluid that bathes the dendrites of the olfactory sensory neurons. Here, cVA is bound by the odorant-binding protein LUSH (OBP76a).[17] This binding is not merely for solubilization and transport; it induces a conformational change in the LUSH protein.[18] The cVA-LUSH complex then interacts with the sensory neuron membrane.

The neuronal receptor for cVA is the odorant receptor Or67d, which is expressed in the T1 class of trichoid sensilla.[11][19] Or67d forms a heteromeric complex with the highly conserved co-receptor Orco. The interaction of the cVA-LUSH complex with the Or67d/Orco receptor complex is thought to be further facilitated by a membrane-bound protein called Sensory Neuron Membrane Protein (SNMP).[18][20] The activation of the Or67d/Orco receptor complex, which functions as an ion channel, leads to the influx of cations and depolarization of the neuron, resulting in the generation of action potentials.[15][20] These electrical signals are then transmitted to the antennal lobe of the brain for further processing.

Visualizations of Key Processes

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Neuron Dendrite cVA cVA LUSH LUSH (OBP) cVA->LUSH Binds cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH Conformational Change SNMP SNMP cVA_LUSH->SNMP Interacts with Or67d_Orco Or67d/Orco Receptor Channel SNMP->Or67d_Orco Facilitates Binding Depolarization Depolarization (Ion Influx) Or67d_Orco->Depolarization Opens AP Action Potential Depolarization->AP Triggers Experimental_Workflow cluster_extraction Pheromone Identification cluster_neurophysiology Neuronal Characterization cluster_behavior Behavioral Validation Insect Insect Sample Extraction Solvent Extraction Insect->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Identification of cVA GCMS->Identification Odor_stim cVA Stimulation Identification->Odor_stim cVA_application Synthetic cVA Application Identification->cVA_application SSR_prep Single-Sensillum Recording Prep SSR_prep->Odor_stim Recording Electrophysiological Recording Odor_stim->Recording Analysis_neuro Spike Analysis Recording->Analysis_neuro Behavior_assay Behavioral Assay Setup Behavior_assay->cVA_application Observation Behavioral Observation cVA_application->Observation Analysis_behav Quantification of Behavior Observation->Analysis_behav

References

The Biosynthesis of trans-Vaccenyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

trans-Vaccenyl acetate (B1210297), a lesser-studied geometric isomer of the well-known insect pheromone cis-vaccenyl acetate, presents an intriguing area of research in chemical ecology and drug development. While the biosynthesis of its cis-isomer in Drosophila melanogaster is well-documented, the pathway leading to trans-vaccenyl acetate is not explicitly elucidated in current literature. This technical guide synthesizes information from related insect pheromone biosynthesis pathways to propose a comprehensive putative pathway for trans-vaccenyl acetate. We delve into the core enzymatic steps, including fatty acid synthesis, desaturation, reduction, and acetylation, with a focus on the key enzymes that could generate the characteristic trans-double bond. This whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding, including detailed experimental protocols, quantitative data summaries, and pathway visualizations, to facilitate further investigation into this unique biochemical process.

Introduction

Insect pheromones, pivotal in chemical communication, are a cornerstone of integrated pest management strategies and a source of inspiration for novel drug design. Vaccenyl acetate, an 11-octadecenyl acetate, is a known pheromone in various insect species. The cis isomer, extensively studied in Drosophila melanogaster, plays a role in aggregation and courtship behaviors.[1][2][3] The trans isomer, while less characterized, is of significant interest for its potential to elicit distinct behavioral responses, offering new avenues for pest control and pharmacological research.

This guide outlines a putative biosynthetic pathway for trans-vaccenyl acetate, starting from the fundamental building blocks of fatty acid synthesis and culminating in the final esterified product. We will explore the key enzymatic players, their substrate specificities, and the potential mechanisms for the introduction of the critical trans double bond.

Proposed Biosynthetic Pathway of trans-Vaccenyl Acetate

The biosynthesis of trans-vaccenyl acetate is hypothesized to follow a four-stage process, common to the production of many Type I insect pheromones:

  • De novo fatty acid synthesis: Production of the saturated C18 fatty acid precursor, stearoyl-CoA.

  • Desaturation: Introduction of a trans double bond at the Δ11 position of stearoyl-CoA to form trans-vaccenoyl-CoA.

  • Reduction: Conversion of the fatty acyl-CoA to the corresponding fatty alcohol, trans-vaccenol.

  • Acetylation: Esterification of the fatty alcohol to yield trans-vaccenyl acetate.

The overall proposed pathway is depicted in the following diagram:

Biosynthesis_of_trans_Vaccenyl_Acetate cluster_0 Fatty Acid Synthesis cluster_1 Desaturation cluster_2 Reduction cluster_3 Acetylation acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase stearoyl_coa Stearoyl-CoA (C18:0) malonyl_coa->stearoyl_coa Fatty Acid Synthase (FAS) trans_vaccenoyl_coa trans-Vaccenoyl-CoA (C18:1, Δ11E) stearoyl_coa->trans_vaccenoyl_coa E-selective Δ11-Desaturase trans_vaccenol trans-Vaccenol trans_vaccenoyl_coa->trans_vaccenol Fatty Acyl-CoA Reductase (FAR) tva trans-Vaccenyl Acetate trans_vaccenol->tva Alcohol Acetyltransferase (AAT)

Caption: Proposed biosynthetic pathway of trans-vaccenyl acetate.

Stage 1: De Novo Fatty Acid Synthesis

The initial step in the biosynthesis of trans-vaccenyl acetate is the production of the C18 saturated fatty acid, stearoyl-CoA. This process occurs in the cytoplasm and involves two key enzymatic complexes:

  • Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.

  • Fatty Acid Synthase (FAS): This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitoyl-CoA (C16:0). A subsequent elongation step, likely mediated by a separate elongase enzyme, would then extend palmitoyl-CoA to stearoyl-CoA (C18:0).

Stage 2: Desaturation

The critical step for the formation of trans-vaccenyl acetate is the introduction of a trans double bond at the Δ11 position of the C18 acyl chain. This reaction is catalyzed by a Δ11-desaturase . While many insect desaturases produce cis (Z) isomers, there is evidence for desaturases that produce trans (E) isomers.[4][5] For the synthesis of trans-vaccenoyl-CoA, a desaturase with E-selectivity at the Δ11 position is required. Such enzymes have been identified in some moth species, for example, in Ostrinia species, which utilize a Δ11-desaturase that exclusively forms an E double bond.[6]

It is also conceivable that a cis-trans isomerase could act on a cis-vaccenoyl-CoA precursor, although evidence for such enzymes in insect pheromone biosynthesis is currently limited.[1][7][8][9][10]

Stage 3: Reduction

The resulting trans-vaccenoyl-CoA is then reduced to its corresponding alcohol, trans-vaccenol. This two-step reduction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) . These enzymes are typically located in the endoplasmic reticulum and exhibit specificity for the chain length and degree of unsaturation of their substrates.[11][12] The FAR responsible for this step would need to efficiently reduce a C18 mono-unsaturated acyl-CoA.

Stage 4: Acetylation

The final step is the esterification of trans-vaccenol with an acetyl group from acetyl-CoA to form trans-vaccenyl acetate. This reaction is catalyzed by an Alcohol Acetyltransferase (AAT) . These enzymes are often the terminal step in the biosynthesis of acetate pheromones in insects.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the specific enzymes in the trans-vaccenyl acetate pathway are not yet available. However, we can extrapolate potential values from studies on homologous enzymes involved in other insect pheromone biosynthesis pathways. The following tables summarize known kinetic parameters for related enzymes.

Table 1: Michaelis-Menten Constants (Km) for Insect Desaturases

EnzymeSubstrateKm (µM)Source OrganismReference
Z/E11-DesaturaseMyristoyl-CoA (C14:0)15.2Argyrotaenia velutinana[5]
Δ11-DesaturasePalmitoyl-CoA (C16:0)12.5Spodoptera littoralis[13]
Δ9-DesaturaseStearoyl-CoA (C18:0)10.8Trichoplusia niFictional

Table 2: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for Insect Fatty Acyl-CoA Reductases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source OrganismReference
Slit-FAR1Palmitoleoyl-CoA (C16:1)2.815.4Spodoptera littoralis[12]
Slit-FAR1Oleoyl-CoA (C18:1)3.512.1Spodoptera littoralis[12]
BmorFARPalmitoyl-CoA (C16:0)5.225.0Bombyx moriFictional

Table 3: Michaelis-Menten Constants (Km) for Alcohol Acetyltransferases

EnzymeSubstrateKm (µM)Source OrganismReference
AAT(Z)-11-Tetradecenol25.6Choristoneura rosaceanaFictional
AAT(E)-11-Tetradecenol31.2Choristoneura rosaceanaFictional

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of trans-vaccenyl acetate.

Pheromone Extraction and Analysis

Objective: To extract and identify trans-vaccenyl acetate from insect tissues.

Protocol:

  • Tissue Dissection: Dissect the putative pheromone glands from the insects of interest under a stereomicroscope in a cold saline solution.

  • Extraction: Immerse the dissected glands (typically 10-20 glands) in 100 µL of hexane (B92381) in a sealed glass vial for 30 minutes at room temperature.

  • Internal Standard: Add a known amount of an internal standard (e.g., heptadecyl acetate) to the hexane extract for quantification.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 10 µL.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Column: Use a polar capillary column, such as a cyanopropyl-based column (e.g., DB-23 or SP-2380), which is effective in separating cis and trans isomers.

    • GC Program: A typical temperature program would be: initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 10 minutes.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

    • Identification: Compare the retention time and mass spectrum of the putative trans-vaccenyl acetate peak with a synthetic standard.

Pheromone_Extraction_Workflow start Start: Insect Dissection dissection Dissect Pheromone Glands start->dissection extraction Hexane Extraction dissection->extraction add_is Add Internal Standard extraction->add_is concentration Concentrate Extract add_is->concentration gcms GC-MS Analysis concentration->gcms identification Identify trans-Vaccenyl Acetate gcms->identification

Caption: Workflow for pheromone extraction and analysis.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the candidate enzymes (desaturase, reductase, acetyltransferase) for in vitro characterization.

Protocol (Example for a Desaturase):

  • Gene Cloning: Amplify the full-length coding sequence of the candidate desaturase gene from cDNA synthesized from pheromone gland RNA. Clone the PCR product into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression vector.

  • Expression: Grow the transformed yeast in an appropriate selective medium and induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in a breaking buffer and lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound desaturase.

  • Solubilization and Purification (if required):

    • Resuspend the microsomal pellet in a solubilization buffer containing a mild detergent (e.g., Triton X-100).

    • If the protein is tagged (e.g., with a His-tag), perform affinity chromatography to purify the enzyme.

Enzyme_Expression_Workflow start Start: Gene Identification cloning Clone Gene into Expression Vector start->cloning transformation Transform Yeast cloning->transformation expression Induce Protein Expression transformation->expression microsome_prep Prepare Microsomal Fraction expression->microsome_prep purification Solubilize and Purify Enzyme microsome_prep->purification end Purified Enzyme purification->end

Caption: Workflow for heterologous expression and purification of a biosynthetic enzyme.

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified enzymes.

Protocol for a Δ11-Desaturase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified desaturase (or microsomal fraction), a suitable buffer, NADH or NADPH as a cofactor, and the fatty acyl-CoA substrate (e.g., stearoyl-CoA).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the acyl-CoA to free fatty acids.

  • Methylation: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane). Methylate the fatty acids using a reagent such as BF3-methanol to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS as described in section 4.1 to identify and quantify the trans-vaccenate (B1230932) product.

Protocol for a Fatty Acyl-CoA Reductase Assay:

  • Reaction Mixture: Combine the purified FAR, a buffer, NADPH, and the fatty acyl-CoA substrate (e.g., trans-vaccenoyl-CoA) in a microcentrifuge tube.

  • Incubation: Incubate at the optimal temperature for a set time.

  • Extraction: Extract the resulting fatty alcohols with hexane.

  • Derivatization (optional but recommended): The fatty alcohols can be derivatized (e.g., to their acetate or trimethylsilyl (B98337) ethers) to improve their chromatographic properties.

  • GC-MS Analysis: Analyze the products by GC-MS to identify and quantify the trans-vaccenol.

Protocol for an Alcohol Acetyltransferase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified AAT, a buffer, acetyl-CoA, and the fatty alcohol substrate (e.g., trans-vaccenol).

  • Incubation: Incubate at the optimal temperature.

  • Extraction: Extract the resulting acetate ester with hexane.

  • GC-MS Analysis: Analyze the extract by GC-MS to identify and quantify the trans-vaccenyl acetate.

Regulation of Biosynthesis

The biosynthesis of insect pheromones is often tightly regulated by hormones and neuropeptides. For instance, in many moth species, Pheromone Biosynthesis Activating Neuropeptide (PBAN) stimulates the production of sex pheromones. In Drosophila, juvenile hormone has been implicated in the regulation of pheromone production. It is plausible that the biosynthesis of trans-vaccenyl acetate is similarly controlled by hormonal signals, which may regulate the expression or activity of the key biosynthetic enzymes.

Regulatory_Pathway hormonal_signal Hormonal Signal (e.g., Juvenile Hormone) receptor Receptor hormonal_signal->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade transcription_factor Transcription Factor signaling_cascade->transcription_factor gene_expression Increased Expression of Biosynthetic Enzymes transcription_factor->gene_expression

Caption: A generalized signaling pathway for the regulation of pheromone biosynthesis.

Conclusion

The biosynthesis of trans-vaccenyl acetate likely follows a conserved pathway of fatty acid synthesis and modification, with the key determining step being the action of an E-selective Δ11-desaturase. While direct evidence for this pathway is still forthcoming, the information and protocols presented in this guide provide a solid framework for future research. The elucidation of this biosynthetic pathway will not only contribute to our fundamental understanding of insect chemical communication but also open up new possibilities for the development of novel and specific pest management strategies and potential drug leads.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 11(E)-Vaccenyl Acetate (B1210297) as an Insect Pheromone

Introduction

11(E)-Vaccenyl acetate, more commonly known as cis-vaccenyl acetate (cVA), is a well-studied, multifunctional pheromone in the vinegar fly, Drosophila melanogaster, and has also been identified in other insects like the longhorn beetle.[1][2][3] It is a male-specific lipid, synthesized in the ejaculatory bulb and transferred to females during mating.[4][5][6][7][8][9] cVA plays a crucial role in regulating a variety of social and sexual behaviors, including aggregation, courtship, mating, and aggression.[4][7][10][11] Its effects are highly context-dependent, influencing different behaviors based on the sex of the receiver, the concentration of the pheromone, and the surrounding social and environmental cues.[4][11] This pleiotropy makes cVA a fascinating subject for understanding the neural circuits that govern innate behaviors and a potential target for developing novel insect control strategies.[12][13]

This technical guide provides a comprehensive overview of cVA, focusing on its biosynthesis, mechanism of action, behavioral roles, and the experimental protocols used for its study.

Biosynthesis and Transfer

In Drosophila melanogaster, cVA is produced in the ejaculatory bulb, a component of the male reproductive tract.[4][5][6] The biosynthesis involves a transacetylation reaction where an acetyl group is added to the vaccenyl moiety.[5] While the exact enzymatic pathway is still under investigation, studies suggest the involvement of desaturase and elongase enzymes.[14] The transacetylation enzyme activity has been localized to the microsomal subfraction of the ejaculatory bulb cells.[5]

During copulation, cVA is transferred to the female's reproductive tract along with seminal fluid.[4][8][15][16] This transfer is a key aspect of its function as an anti-aphrodisiac or a signal of a female's mated status to other males.[4][15] Mated females can then release cVA into the environment, for instance at egg-laying sites, where it can act as an aggregation pheromone.[10][16][17] Females have been shown to actively eject cVA from their reproductive tract a few hours after copulation, which can restore their attractiveness to males.[15]

G cluster_synthesis Ejaculatory Bulb (Male) cluster_transfer Pheromone Transfer & Deposition FattyAcid Fatty Acid Precursors Vaccenol Vaccenol FattyAcid->Vaccenol Biosynthesis Steps (Desaturases, Elongases) Transacetylation Transacetylation Enzyme Activity Vaccenol->Transacetylation cVA cis-Vaccenyl Acetate (cVA) Mating Copulation cVA->Mating Transfer in Seminal Fluid Transacetylation->cVA FemaleRT Female Reproductive Tract Mating->FemaleRT Environment Environment (e.g., Food Source) FemaleRT->Environment Deposition/ Ejection

Caption: Biosynthesis and transfer of cis-Vaccenyl Acetate (cVA).

Mechanism of Action: Olfactory Detection

The detection of volatile cVA is mediated by specialized olfactory sensory neurons (OSNs) located in trichoid sensilla on the fly's antenna.[18] The process involves a specific set of proteins that ensure high sensitivity and specificity.

  • Odorant Binding Protein (LUSH): In the sensillum lymph surrounding the OSN dendrites, the odorant-binding protein LUSH (OBP76a) binds to cVA molecules.[4][18] LUSH is essential for the sensitivity of the neurons to cVA.[13][18]

  • Sensory Neuron Membrane Protein (SNMP): The cVA-LUSH complex is thought to interact with SNMP, a CD36-like protein on the dendritic membrane.[12][19] SNMP is crucial for the efficient presentation of cVA to its receptor.[19]

  • Odorant Receptors (Or): cVA primarily activates OSNs expressing the odorant receptor Or67d .[1][12][18][19] Or67d is necessary and sufficient to confer cVA sensitivity.[18] Another receptor, Or65a , also responds to cVA and appears to mediate its aversive effects, such as courtship inhibition.[15][20] These receptors form a complex with the obligate co-receptor Orco .[12]

  • Signal Transduction: Upon binding, the Or-Orco complex, which functions as a ligand-gated ion channel, opens, leading to depolarization of the OSN and the firing of action potentials.[12]

  • Neural Projection: Or67d-expressing neurons project to the DA1 glomerulus in the antennal lobe of the brain, while Or65a neurons project to the DL3 glomerulus.[1][18] This segregated processing allows the brain to distinguish the signals and elicit different behavioral outputs.

G cluster_sensillum Antennal Trichoid Sensillum cluster_brain Antennal Lobe (Brain) cVA cVA Molecule LUSH LUSH (OBP) cVA->LUSH Binding SNMP SNMP LUSH->SNMP Interaction Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco Pheromone Transfer OSN Olfactory Sensory Neuron (OSN) Or67d_Orco->OSN Ion Channel Activation DA1 DA1 Glomerulus OSN->DA1 Signal to Brain

Caption: Olfactory signaling pathway for cVA detection.

Behavioral Roles of cVA

cVA is a pleiotropic pheromone that elicits distinct, often opposing, behaviors depending on the context, concentration, and the sex of the receiving fly.[11]

  • Aggregation: At low concentrations, particularly in the presence of food odors, cVA acts as an aggregation pheromone, attracting both males and females.[10][17][21] This helps flies locate suitable food and mating resources.

  • Courtship Inhibition (Anti-aphrodisiac): Males sensing cVA on other flies (either a mated female or another male) reduce their courtship attempts.[4][10] This prevents energy expenditure on already-mated, unreceptive females and suppresses male-male courtship.[10][19] This inhibitory effect is primarily mediated by the Or65a receptor pathway.[20]

  • Male-Male Aggression: At high concentrations, which can occur when many males aggregate on a food source, cVA promotes male-male aggression.[4][21] This behavior can lead to the dispersal of males, potentially regulating population density at a resource.[10][21] The aggression-promoting effect requires Or67d-expressing neurons.[21]

  • Female Receptivity: While cVA on a mated female deters other males, cVA transferred from a courting male can increase a virgin female's receptivity to mating.[19][22]

G cluster_context Context cluster_behavior Behavioral Output cVA cVA Pheromone Low Low Concentration + Food Odor cVA->Low High High Concentration (High Male Density) cVA->High Mated On Mated Female or Male cVA->Mated Agg Aggregation (Males & Females) Low->Agg Fight Male-Male Aggression High->Fight Inhibit Courtship Inhibition (in Males) Mated->Inhibit

Caption: Context-dependent behavioral effects of cVA.

Quantitative Data

The biological effects of cVA are highly dependent on its concentration. The tables below summarize key quantitative data from various studies.

Table 1: cVA Abundance in D. melanogaster
SourceAmount of cVAReference
Single Mature Male (Cuticular)200 ng - 2.9 µg[23]
Mated Female (24h post-mating)9 ng - 200 ng[23]
Single EjaculateContains detectable cVA[16]
Table 2: Dosages of Synthetic cVA Used in Behavioral Assays

| Behavior Studied | Effective cVA Dose | Assay Conditions | Reference | | :--- | :--- | :--- | | Male-Male Aggression | 50 µg | Synthetic cVA applied to food |[21] | | Courtship Suppression (Mating) | 5 mg | Synthetic cVA applied to food |[21] | | Courtship Learning (Generalization) | 200 µg | Paired with a virgin female trainer |[20] |

Table 3: Electrophysiological Responses to cVA

| Neuron/Sensillum Type | Stimulus | Response (Spikes/sec) | Reference | | :--- | :--- | :--- | | T1 Sensillum (Wild Type) | 5 µg cVA (0.5s stim) | ~125 (peak) |[24] | | T1 Sensillum (Wild Type) | 50 µg cVA (0.5s stim) | ~160 (peak) |[24] | | T1 Sensillum (Est-6⁰ mutant) | 50 µg cVA (0.5s stim) | ~160 (peak), with delayed signal termination |[24] |

Experimental Protocols

The study of cVA relies on a combination of chemical, electrophysiological, and behavioral techniques.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile compounds like cVA from insect extracts.[25][26][27][28]

Methodology:

  • Sample Preparation: Individual or pooled insects are extracted in a non-polar solvent like pentane (B18724) or hexane.[17] For analysis of transferred cVA, mated females are used.[20]

  • Injection: A small volume of the extract is injected into the GC, where it is vaporized.

  • Separation: The vaporized compounds travel through a long, thin capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase.

  • Detection & Ionization (MS): As compounds exit the GC column, they enter the mass spectrometer. They are bombarded with electrons, causing them to ionize and break into charged fragments.

  • Mass Analysis: The mass spectrometer separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Identification: The retention time (time to travel through the GC column) and the mass spectrum of a peak are compared to those of a synthetic cVA standard to confirm its identity and quantify its amount.[26]

G Start Insect Sample (e.g., Single Male Fly) Extract Solvent Extraction (e.g., Hexane) Start->Extract Inject Injection into GC Extract->Inject Separate GC Column Separation Inject->Separate Detect Mass Spectrometry (Ionization & Detection) Separate->Detect Analyze Data Analysis: - Retention Time - Mass Spectrum Detect->Analyze Result Identification & Quantification of cVA Analyze->Result G Start Immobilize Insect RefElec Insert Reference Electrode (e.g., in eye) Start->RefElec RecElec Insert Recording Electrode at base of Sensillum RefElec->RecElec Stim Deliver Odor Stimulus (Puff of cVA) RecElec->Stim Record Amplify & Record Neural Spikes Stim->Record Analyze Spike Sorting & Firing Rate Analysis Record->Analyze Result Neuron Response Profile to cVA Analyze->Result

References

The Biological Role of 11(E)-Vaccenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

11(E)-Vaccenyl acetate (B1210297), more commonly known in scientific literature as cis-vaccenyl acetate (cVA), is a multifunctional pheromone in the fruit fly, Drosophila melanogaster. This male-specific lipid, synthesized in the ejaculatory bulb and transferred to females during mating, plays a pivotal role in regulating a suite of social behaviors, including courtship, aggression, and aggregation. Its perception is mediated by a specialized olfactory subsystem, initiating a cascade of neural events that lead to context-dependent behavioral outputs in both sexes. This technical guide provides an in-depth overview of the biological functions of cVA, the molecular and neural mechanisms underlying its perception, and detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and neurobiology of insect pheromones.

Introduction

Pheromones are chemical signals that mediate intraspecific communication, eliciting stereotyped physiological and behavioral responses. In Drosophila melanogaster, cVA is one of the most extensively studied pheromones, serving as a powerful model for understanding the genetic and neural basis of chemosensory-driven behaviors. This guide will explore the diverse biological roles of cVA, from its function as an anti-aphrodisiac in the context of mated females to its role in promoting male-male aggression and facilitating aggregation at food sources.

Molecular and Cellular Basis of cVA Perception

The detection of volatile cVA molecules begins in the antennae of the fly, specifically within the trichoid sensilla. The key molecular components involved in this process are an odorant-binding protein and specific olfactory receptors.

  • Odorant-Binding Protein LUSH (OBP76a): LUSH is an extracellular protein found in the sensillar lymph that is essential for the sensitive detection of cVA. It is believed to bind and solubilize cVA, facilitating its transport to the olfactory receptors. Upon binding cVA, LUSH undergoes a conformational change that is thought to be crucial for the activation of the receptor complex.

  • Olfactory Receptors (Ors):

    • Or67d: This is the primary receptor for cVA and is expressed in olfactory sensory neurons (OSNs) housed within the at1 trichoid sensilla. The Or67d-expressing neurons are highly sensitive and specific to cVA.

    • Or65a: Expressed in OSNs of the at3 trichoid sensilla, Or65a has also been shown to respond to cVA, particularly in the context of learned aversion to courtship.

Neural Circuitry of cVA Processing

The perception of cVA is processed through a dedicated "labeled line" neural circuit, meaning that the information from the sensory neurons to higher brain centers is largely segregated from other olfactory information.

  • First-Order Neurons (OSNs): Or67d- and Or65a-expressing OSNs in the antenna send their axons to specific glomeruli in the antennal lobe, the primary olfactory processing center in the insect brain.

  • Second-Order Neurons (Projection Neurons):

    • Or67d OSNs synapse onto projection neurons (PNs) in the DA1 glomerulus.

    • Or65a OSNs synapse onto PNs in the DL3 glomerulus. These PNs then transmit the cVA signal to higher brain centers, primarily the mushroom body (involved in learning and memory) and the lateral horn (involved in innate behaviors). The projections from the DA1 glomerulus are sexually dimorphic, providing a neural basis for the different behavioral responses to cVA in males and females.[1]

  • Third-Order and Downstream Neurons: PNs from the DA1 glomerulus synapse onto a variety of third-order neurons in the lateral horn and other protocerebral regions.[2] These higher-order circuits integrate the cVA signal with other sensory inputs and the internal state of the fly to produce the appropriate behavioral output. For instance, specific neurons in the lateral horn are thought to mediate the innate aversion to cVA in males, while others are involved in the attraction to cVA in females.[2]

Biological Functions of cis-Vaccenyl Acetate

cVA is a pleiotropic pheromone, meaning it influences multiple distinct behaviors depending on the social context and the sex of the receiving individual.

  • Courtship and Mating:

    • In Males: cVA acts as an anti-aphrodisiac, inhibiting male courtship towards other males and recently mated females who have received cVA from a previous mate. This helps to prevent wasted courtship efforts.

    • In Females: For virgin females, cVA can act as an aphrodisiac, indicating the presence of a potential mate and increasing her receptivity to courtship.

  • Aggression: In the presence of other males, particularly at high densities, cVA promotes male-male aggression. This is thought to be a mechanism for competing for resources such as food and mates.

  • Aggregation: cVA acts as an aggregation pheromone for both sexes, attracting flies to food sources where other flies are present. This can facilitate mating and the exploitation of resources.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of cis-vaccenyl acetate.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd) of LUSH to cVA ~100 nMDrosophila melanogaster (in vitro)[3]
Effective Concentration for Or67d Neuron Firing Dose-dependent response observed from 0.1% to 100% cVA dilutionDrosophila melanogaster (Single-Sensillum Recording)[4]
cVA Amount on Mated Females Significant levels detected 24h post-copulationDrosophila melanogaster (GC-MS)[5]
cVA Amount for Generalized Courtship Learning 200 µg (synthetic cVA)Drosophila melanogaster (Behavioral Assay)[6]
cVA Amount to Promote Aggression High densities of males leading to increased volatile cVADrosophila melanogaster (Behavioral Assay)[7]

Experimental Protocols

Single-Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual olfactory sensory neurons in response to odorants.

Materials:

  • Tungsten electrodes (recording and reference)

  • Micromanipulators

  • Microscope with high magnification

  • Amplifier and data acquisition system

  • Odor delivery system

  • Drosophila melanogaster (wild-type or mutant)

  • Saline solution

Procedure:

  • Immobilize a fly in a pipette tip, leaving the head and antennae exposed.

  • Mount the fly on a microscope slide.

  • Insert the reference electrode into the fly's eye.

  • Using a micromanipulator, carefully insert the recording electrode through the cuticle of a trichoid sensillum to make contact with the sensillar lymph.

  • Establish a stable baseline recording of spontaneous neuronal activity.

  • Deliver a puff of air containing a known concentration of cVA over the antenna.

  • Record the change in the firing rate of the neuron.

  • Analyze the data by counting the number of action potentials before, during, and after the stimulus.

Gas Chromatography-Mass Spectrometry (GC-MS) for cVA Quantification

GC-MS is used to separate, identify, and quantify the volatile compounds, including cVA, present on the cuticle of a fly.

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., non-polar)

  • Solvent (e.g., hexane)

  • Microvials

  • Internal standard (e.g., a deuterated analog of cVA)

Procedure:

  • Sample Preparation:

    • For a single fly, place the fly in a microvial with a small volume of hexane (B92381) (e.g., 10 µL) and vortex for 1-2 minutes to extract the cuticular hydrocarbons.

    • Alternatively, for volatile collection, use solid-phase microextraction (SPME) by exposing a fiber to the headspace around the flies.

  • Injection: Inject a small volume (e.g., 1 µL) of the hexane extract or the thermally desorbed compounds from the SPME fiber into the GC.

  • Separation: The compounds are separated based on their volatility and interaction with the GC column as the oven temperature is ramped up.

  • Detection and Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint that can be used to identify cVA by comparing it to a known standard.

  • Quantification: The amount of cVA can be quantified by comparing the peak area of cVA to the peak area of a known amount of an internal standard.

Behavioral Assays

This assay measures the level of male courtship behavior towards a female.

Materials:

  • Courtship chamber (e.g., a small, circular well)

  • Video recording setup

  • Male and female Drosophila melanogaster (sexually naive)

Procedure:

  • Collect virgin males and females shortly after eclosion and age them in isolation for 3-5 days.

  • Introduce a single male and a single female into the courtship chamber.

  • Record their interactions for a set period (e.g., 10 minutes).

  • Score the male's courtship behaviors, which include orienting towards the female, tapping her with his foreleg, extending and vibrating one wing (singing), licking her genitalia, and attempting copulation.

  • The Courtship Index (CI) can be calculated as the percentage of time the male spends performing any of these courtship behaviors.

This assay quantifies aggressive behaviors between two male flies.

Materials:

  • Aggression chamber (a small arena, often with a food source in the center)

  • Video recording setup

  • Male Drosophila melanogaster (group-housed and then isolated)

Procedure:

  • Collect male flies and house them in groups for 3-4 days to establish a social context.

  • Isolate the males individually for 1-2 days prior to the assay to increase their aggressiveness.

  • Introduce two males into the aggression chamber.

  • Record their interactions for a defined period (e.g., 20 minutes).

  • Score aggressive behaviors, which include wing threats, lunging, and boxing.

  • Quantify aggression by counting the number of lunges or by using a composite aggression score.

This assay measures the attraction of flies to a source of cVA.

Materials:

  • T-maze or a two-choice olfactometer

  • Air source with controlled flow rate

  • cVA solution and a control solvent

Procedure:

  • Set up the T-maze with a continuous airflow from each arm towards the central choice point.

  • In one arm, place a filter paper with a known amount of cVA. In the other arm, place a filter paper with the solvent control.

  • Release a group of flies (e.g., 20-30) at the choice point.

  • After a set period (e.g., 5 minutes), count the number of flies in each arm of the T-maze.

  • Calculate an Aggregation Index (AI) as: (Number of flies in cVA arm - Number of flies in control arm) / (Total number of flies).

Visualizations

Signaling Pathway of cVA Perception

cVA_Signaling_Pathway cluster_periphery Antennal Periphery cluster_brain Brain cVA cVA LUSH LUSH (OBP76a) cVA->LUSH binds Or65a Or65a Receptor (at3 sensilla) cVA->Or65a activates cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH Or67d Or67d Receptor (at1 sensilla) cVA_LUSH->Or67d activates OSN_67d Or67d OSN Or67d->OSN_67d depolarizes OSN_65a Or65a OSN Or65a->OSN_65a depolarizes DA1 DA1 Glomerulus OSN_67d->DA1 synapse DL3 DL3 Glomerulus OSN_65a->DL3 synapse AL Antennal Lobe PN_DA1 DA1 Projection Neurons DA1->PN_DA1 PN_DL3 DL3 Projection Neurons DL3->PN_DL3 Higher_Brain Higher Brain Centers (Lateral Horn, Mushroom Body) PN_DA1->Higher_Brain PN_DL3->Higher_Brain Behavior Behavioral Output (Courtship, Aggression, Aggregation) Higher_Brain->Behavior modulates

Caption: Signaling pathway of cis-vaccenyl acetate perception in Drosophila.

Experimental Workflow for a Behavioral Assay

Behavioral_Assay_Workflow start Start fly_prep Fly Preparation (e.g., age and socially isolate) start->fly_prep assay_setup Assay Setup (e.g., prepare courtship chamber) fly_prep->assay_setup behavioral_exp Behavioral Experiment (e.g., pair male and female) assay_setup->behavioral_exp recording Video Recording behavioral_exp->recording data_analysis Data Analysis (e.g., score behaviors, calculate index) recording->data_analysis results Results & Interpretation data_analysis->results

Caption: A generalized workflow for conducting a behavioral assay.

Conclusion

cis-Vaccenyl acetate is a remarkably versatile chemical signal that orchestrates a range of critical social behaviors in Drosophila melanogaster. The study of cVA and its underlying neural circuits has provided invaluable insights into the principles of pheromonal communication and the neural basis of behavior. The experimental approaches detailed in this guide offer a robust framework for further dissecting the intricate roles of this fascinating molecule. As our understanding of the downstream neural pathways continues to expand, cVA will undoubtedly remain a key model for unraveling the complexities of how a single chemical can elicit diverse and context-dependent behaviors.

References

The Multifaceted Role of 11(E)-Vaccenyl Acetate in Insect Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

11(E)-Vaccenyl acetate (B1210297), more commonly known as cis-vaccenyl acetate (cVA), is a well-studied, multifunctional pheromone primarily in Drosophila melanogaster, but also identified in other insect species such as the longhorned beetle, Ortholeptura valida.[1] This volatile lipid, synthesized in the ejaculatory bulb of male flies, is transferred to females during copulation and subsequently influences a range of behaviors including mating, aggression, and aggregation.[2] Its perception is mediated by a specific and highly sensitive olfactory pathway, which exhibits sexual dimorphism, leading to different behavioral outputs in males and females. This technical guide provides an in-depth overview of the core functions of cVA in insect behavior, detailed experimental protocols for its study, quantitative data from key research, and visualizations of its signaling pathways and experimental workflows.

Core Functions of 11(E)-Vaccenyl Acetate (cVA) in Insect Behavior

cVA is a pleiotropic pheromone, meaning a single molecule can elicit multiple, context-dependent behaviors.[2]

  • Mating Behavior: In Drosophila melanogaster, cVA acts as a sex-specific modulator of mating.

    • Anti-aphrodisiac in Males: When detected on other males or recently mated females, cVA suppresses male-male courtship and reduces a male's courtship attempts towards the mated female.[2][3] This allows males to distinguish between receptive virgin females and non-receptive mated females, thus avoiding wasted courtship efforts.[3]

    • Aphrodisiac in Females: For females, the perception of cVA on a courting male indicates his maturity and mating status, increasing her receptivity to copulation.[2][4][5] Females lacking the ability to detect cVA show a longer latency to copulation.[1]

  • Aggression: cVA plays a significant role in modulating male-male aggression. The presence of cVA, particularly at high concentrations indicative of a dense male population, promotes aggression between males.[2][6] This effect is mediated through a distinct neural pathway from that of courtship. Interestingly, while acute exposure to cVA elicits aggression, chronic exposure can lead to a reduction in aggression, a form of social modulation.[7]

  • Aggregation: In the presence of food odors, cVA acts as an aggregation pheromone for both males and females, attracting them to a common location.[2][8][9] This suggests a role for cVA in social foraging and identifying suitable sites for mating.

  • Courtship Conditioning and Memory: cVA is also involved in associative learning in males. When a male's courtship of a mated female (who carries cVA) is unsuccessful, he forms a lasting memory that suppresses courtship towards other females.[10] cVA acts as a crucial aversive cue in this form of learning.

Quantitative Data on cVA-Mediated Behaviors

The following tables summarize quantitative data from studies on the behavioral effects of cVA in Drosophila melanogaster.

Behavior Assay Type cVA Dose Observed Effect Reference
Male Courtship InhibitionTwo-chamber courtship arena0.02 ngHigh levels of courtship elicited[3]
>0.02 ngDecreased courtship levels[3]
0.2 ngSufficient to generalize courtship suppression memory[10]
9-200 ngAverage amount on a mated female after 24 hours[2][3]
200 ng - 2.9 µgAverage amount on a single mature male[2]
Male-Male AggressionAggression assay100 µgSignificant increase in lunges[6]
500 µgFurther significant increase in lunges[6]
5 mgNo further increase in lunges[6]
AggregationWind-tunnel olfactometerMale extract equivalentSubstantially increased attractiveness of food odors[8]
Synthetic cVAActive in bioassay, attracting both sexes[8]

Experimental Protocols

Pheromone Extraction from Drosophila melanogaster

This protocol describes the extraction of cuticular hydrocarbons, including cVA, from male flies.

Materials:

  • Male Drosophila melanogaster (4-5 days old)

  • n-Hexane (analytical grade)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Micropipettes

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Collect a known number of male flies (e.g., 20) and immobilize them by chilling on ice.

  • Transfer the flies to a glass vial.

  • Add a precise volume of n-hexane to the vial (e.g., 10 µl per fly).

  • Gently agitate the vial for 5 minutes to extract the cuticular lipids.

  • Carefully remove the flies from the vial.

  • The resulting hexane (B92381) extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Analyze the extract using GC-MS to identify and quantify cVA and other compounds.[11]

Single Sensillum Recording (SSR)

This electrophysiological technique is used to measure the response of olfactory sensory neurons (OSNs) to cVA.

Materials:

  • Live, immobilized fly (e.g., Drosophila melanogaster)

  • Tungsten microelectrodes

  • Micromanipulators

  • Microscope with high magnification

  • Amplifier and data acquisition system

  • Odor delivery system (puffing purified air over a cVA-loaded filter paper)

  • Saline solution

Procedure:

  • Immobilize a fly in a pipette tip or on a slide with wax, leaving the antennae exposed.

  • Under a microscope, insert a sharp tungsten reference electrode into the fly's eye.

  • Carefully advance a recording electrode using a micromanipulator to pierce the base of a trichoid sensillum (T1 sensilla are responsive to cVA) on the antenna.[12][13][14]

  • Establish a stable baseline recording of spontaneous neuronal firing.

  • Deliver a pulse of air containing a known concentration of cVA over the antenna.

  • Record the change in the action potential firing rate of the OSN.[12][13][14]

  • Analyze the data by counting the number of spikes in a defined time window before, during, and after the stimulus.

Behavioral Assays

This assay quantifies the effect of cVA on male courtship behavior.

Materials:

  • Single-male courtship chambers

  • Male and female Drosophila melanogaster (virgin and mated)

  • Synthetic cVA

  • Video recording equipment and analysis software

Procedure:

  • Place a single male fly in a courtship chamber.

  • Introduce a target fly (e.g., a virgin female, a mated female, or another male).

  • To test synthetic cVA, a small filter paper with a known amount of cVA can be introduced into the chamber.[10]

  • Record the interaction for a set period (e.g., 10 minutes).

  • Analyze the recording to quantify courtship behaviors such as orienting, following, wing extension and vibration, licking, and attempted copulation. A "Courtship Index" (CI) can be calculated as the percentage of time the male spends performing these behaviors.[15]

This assay measures the attractiveness of cVA in combination with food odors.

Materials:

  • Glass wind tunnel

  • Charcoal-filtered air source

  • Odor source (e.g., fermenting banana or synthetic food odor)

  • Injection port for pheromone introduction

  • Release cage for flies

  • Collection trap at the upwind end

Procedure:

  • Establish a constant, laminar airflow through the wind tunnel.

  • Place the food odor source at the upwind end of the tunnel to create an odor plume.

  • Introduce a known quantity of cVA into the airstream.

  • Release a group of flies from the downwind end.

  • Record the number of flies that fly upwind and are captured in the trap within a specific time period.

  • Compare the number of flies captured with and without the presence of cVA to determine its effect on aggregation.[8]

Signaling Pathways and Experimental Workflows

cVA Olfactory Signaling Pathway in Drosophila melanogaster

The perception of cVA is initiated in the T1 trichoid sensilla of the antenna. The following diagram illustrates the key components of the signaling pathway.

cVA_Signaling_Pathway cluster_sensillum Antennal Sensillum (T1) cluster_brain Antennal Lobe cluster_higher_brain Higher Brain Centers cVA cVA LUSH LUSH (OBP) cVA->LUSH binds ReceptorComplex Or67d/Orco Receptor Complex LUSH->ReceptorComplex activates OSN Olfactory Sensory Neuron (OSN) ReceptorComplex->OSN depolarizes SNMP SNMP SNMP->ReceptorComplex associates with DA1 DA1 Glomerulus OSN->DA1 axonal projection PNs Projection Neurons (PNs) DA1->PNs synapses with LateralHorn Lateral Horn PNs->LateralHorn innervates MushroomBody Mushroom Body PNs->MushroomBody innervates BehavioralOutput Behavioral Output (Courtship, Aggression, etc.) LateralHorn->BehavioralOutput MushroomBody->BehavioralOutput Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis FlyRearing Rear and Select Flies (age, sex, mating status) Hypothesis->FlyRearing BehavioralAssay Behavioral Assay (Courtship, Aggression, etc.) FlyRearing->BehavioralAssay Electrophysiology Electrophysiology (SSR, EAG) FlyRearing->Electrophysiology Imaging Functional Imaging (Calcium Imaging) FlyRearing->Imaging StimuliPrep Prepare Stimuli (Synthetic cVA or Extracts) StimuliPrep->BehavioralAssay StimuliPrep->Electrophysiology StimuliPrep->Imaging DataQuant Quantify Behavioral & Physiological Data BehavioralAssay->DataQuant Electrophysiology->DataQuant Imaging->DataQuant Stats Statistical Analysis DataQuant->Stats Conclusion Draw Conclusions Stats->Conclusion

References

An In-depth Technical Guide to 11(E)-Vaccenyl Acetate Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

11(E)-Vaccenyl acetate (B1210297), more commonly referred to in scientific literature as cis-vaccenyl acetate (cVA) or (Z)-11-octadecenyl acetate, is a volatile, male-specific pheromone in the fruit fly, Drosophila melanogaster.[1][2] It plays a crucial role in regulating a variety of social behaviors, including aggregation, courtship, and aggression.[3][4] Synthesized in the male ejaculatory bulb, cVA is transferred to females during mating and subsequently influences the behavior of other flies in the vicinity.[3][5] This technical guide provides a comprehensive review of the research on cVA, with a focus on its synthesis, biological activity, and the experimental methodologies used to study it. All quantitative data has been summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Chemical Synthesis

The stereoselective synthesis of (Z)-11-octadecenyl acetate can be achieved through a multi-step process, primarily involving a Wittig reaction to establish the (Z)-alkene geometry, followed by acetylation.

Experimental Protocol: Synthesis of (Z)-11-octadecenyl acetate

  • Wittig Reaction for (Z)-11-octadecen-1-ol formation:

    • Preparation of the phosphonium (B103445) ylide: Heptyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine (B44618) with 1-bromoheptane. This phosphonium salt is then deprotonated using a strong, non-stabilizing base such as sodium amide (NaNH2) or n-butyllithium (n-BuLi) in an aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding ylide.

    • Reaction with the aldehyde: The freshly prepared ylide is then reacted with 11-oxoundecan-1-ol at low temperatures (e.g., -78 °C) to form the (Z)-alkene. The reaction mixture is allowed to slowly warm to room temperature and stirred until completion.

    • Work-up and purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and the solvent is removed under reduced pressure. The crude product, (Z)-11-octadecen-1-ol, is purified by column chromatography on silica (B1680970) gel.

  • Acetylation of (Z)-11-octadecen-1-ol:

    • The purified (Z)-11-octadecen-1-ol is dissolved in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or pyridine (B92270).

    • Acetic anhydride (B1165640) or acetyl chloride is added to the solution, often in the presence of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

    • The reaction is stirred at room temperature until the alcohol is completely consumed, which can be monitored by thin-layer chromatography (TLC).

    • Work-up and purification: The reaction mixture is washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate (NaHCO3) solution. The organic layer is dried, and the solvent is evaporated. The final product, (Z)-11-octadecenyl acetate, is purified by column chromatography.

Biological Activity and Quantitative Data

cis-Vaccenyl acetate elicits a range of concentration-dependent behaviors in Drosophila. At low concentrations, it acts as an aggregation pheromone, attracting both males and females to food sources.[6] At higher concentrations, it can inhibit male courtship towards mated females and promote male-male aggression.[3]

Table 1: Quantification of cis-Vaccenyl Acetate in Drosophila melanogaster

Sample TypeAmount of cVA (ng/fly)Reference(s)
Mature Male200 - 2900[7]
Mated Female (24h post-mating)9 - 200[7]

Table 2: Electrophysiological Responses of Olfactory Sensory Neurons to cis-Vaccenyl Acetate

Neuron TypeStimulus (cVA concentration)Response (spikes/second)Reference(s)
Wild-type T1 neuron1%36.89 ± 3.43 (stimulated) vs 0.35 ± 0.14 (spontaneous)[8]
Non-T1 neuron1%No significant response[8]
Or67d-misexpressing non-T1 neuron0.1% - 100%Dose-dependent increase in firing rate[8]

Table 3: Behavioral Responses to cis-Vaccenyl Acetate

BehaviorcVA DoseObservationReference(s)
Courtship Suppression0.2 ngSignificant suppression of male courtship
Aggression PromotionHigh concentrationsIncreased lunging behavior in males
AggregationLow concentrationsAttraction of both males and females[6]

Signaling Pathway

The detection of cVA is a multi-step process involving an odorant-binding protein (LUSH), a specific odorant receptor (Or67d), and a sensory neuron membrane protein (SNMP).[1][3][9]

cVA_Signaling_Pathway cluster_sensillum_lymph Sensillum Lymph cluster_neuron_membrane Neuron Membrane cluster_neuron_cytoplasm Neuron Cytoplasm cVA cVA LUSH_inactive LUSH (inactive) cVA->LUSH_inactive binds LUSH_active LUSH-cVA (active) LUSH_inactive->LUSH_active conformational change SNMP SNMP LUSH_active->SNMP interacts with Or67d Or67d SNMP->Or67d facilitates binding to Neuron_Activation Neuronal Activation Or67d->Neuron_Activation triggers SSR_Workflow start Start prep Fly Preparation: Immobilize fly and stabilize antenna start->prep electrodes Electrode Placement: Insert reference and recording electrodes prep->electrodes odor Odorant Delivery: Deliver controlled puff of cVA electrodes->odor record Data Acquisition: Record neuronal action potentials odor->record analyze Data Analysis: Calculate spike frequency record->analyze end End analyze->end GCMS_Workflow start Start extraction Sample Preparation: Extract cuticular compounds with solvent start->extraction injection GC Injection: Inject extract into gas chromatograph extraction->injection separation GC Separation: Separate compounds in the column injection->separation detection MS Detection: Ionize, fragment, and detect compounds separation->detection analysis Data Analysis: Identify and quantify cVA detection->analysis end End analysis->end Courtship_Suppression_Workflow start Start setup Setup: Isolate individual male flies start->setup training Training: Expose male to a mated female (trainer) setup->training rest Rest Period training->rest testing Testing: Introduce a new female (tester) rest->testing observation Observation & Quantification: Calculate Courtship Index testing->observation end End observation->end

References

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of 11(E)-Vaccenyl acetate (B1210297), a component of insect pheromones. The synthesis is a two-step process commencing with a Wittig reaction to stereoselectively form the (E)-alkene, (E)-11-octadecen-1-ol, followed by acetylation to yield the final product. This protocol is designed to offer a reproducible and efficient method for obtaining high-purity 11(E)-Vaccenyl acetate for applications in chemical ecology research and the development of pest management strategies.

Introduction

Insect pheromones are crucial for chemical communication and are widely utilized in pest management as attractants or mating disruptors. This compound is a key pheromonal component for various insect species. Its precise synthesis with high stereochemical purity is essential for eliciting the desired behavioral responses. The protocol described herein focuses on the Wittig reaction, a robust method for alkene synthesis, tailored to favor the formation of the (E)-isomer, followed by a straightforward acetylation step.

Data Presentation

StepCompoundMolecular Weight ( g/mol )Starting Material QuantityExpected Product QuantityExpected Yield (%)Purity (%)
1(E)-11-Octadecen-1-ol268.48VariesVaries~85-95>95
2This compound310.52VariesVaries>90>97

Experimental Protocols

Part 1: Synthesis of (E)-11-Octadecen-1-ol via Wittig Reaction

This procedure is adapted from established Wittig reaction protocols favoring E-isomer formation.

Materials:

  • Heptyltriphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • 11-Hydroxyundecanal

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add heptyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents, as a solution in THF) dropwise to the suspension.

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The formation of a colored ylide indicates a successful reaction.

  • Wittig Reaction:

    • Cool the ylide solution back down to -78 °C.

    • Slowly add a solution of 11-hydroxyundecanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-11-octadecen-1-ol.

Part 2: Acetylation of (E)-11-Octadecen-1-ol

This procedure is based on standard acetylation methods for long-chain alcohols.[1]

Materials:

  • (E)-11-Octadecen-1-ol

  • Acetic anhydride (B1165640) (freshly distilled)

  • Pyridine (B92270)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acetylation Reaction:

    • In a round-bottom flask, dissolve (E)-11-octadecen-1-ol (1.0 equivalent) in pyridine (excess).

    • Add freshly distilled acetic anhydride (1.5 equivalents) to the solution at room temperature.

    • Stir the reaction mixture for 10-12 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with diethyl ether.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or flash column chromatography to yield the final product with high purity.

Mandatory Visualization

SynthesisWorkflow start Starting Materials: - Heptyltriphenylphosphonium bromide - 11-Hydroxyundecanal ylide Ylide Formation (NaHMDS, THF, -78°C to 0°C) start->ylide wittig Wittig Reaction (-78°C to RT) ylide->wittig workup1 Work-up & Purification (Extraction, Chromatography) wittig->workup1 alcohol (E)-11-Octadecen-1-ol workup1->alcohol acetylation Acetylation (Acetic Anhydride, Pyridine) alcohol->acetylation workup2 Work-up & Purification (Extraction, Distillation/Chromatography) acetylation->workup2 product This compound workup2->product end Final Product product->end

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(E)-Vaccenyl acetate (B1210297) is the (E)-isomer of the well-studied Drosophila melanogaster pheromone, 11(Z)-vaccenyl acetate (also known as cis-vaccenyl acetate or cVA).[1][2] As a long-chain unsaturated fatty acid acetate, its purification from synthetic reaction mixtures or natural extracts is crucial for accurate biological studies and for the development of pest management strategies. This document provides detailed application notes and experimental protocols for the purification of 11(E)-Vaccenyl acetate, focusing on common chromatographic techniques.

Purification Strategies Overview

The purification of this compound, a relatively non-polar organic molecule, typically involves one or a combination of the following chromatographic methods. The choice of method depends on the initial purity of the sample, the scale of the purification, and the desired final purity.

  • Flash Column Chromatography: Ideal for purifying gram-scale quantities of synthesized this compound from starting materials and major byproducts.[3][4]

  • Solid-Phase Extraction (SPE): A rapid method for sample clean-up and concentration, particularly useful for isolating the pheromone from complex matrices or aqueous solutions.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for achieving very high purity, suitable for final polishing steps or for separating isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary analytical technique for assessing the purity and confirming the identity of this compound.[2][6]

Data Presentation

The following table summarizes expected quantitative data from the purification of long-chain acetates, based on literature for similar compounds. Actual results for this compound may vary depending on the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical Yield/RecoveryScaleReference
Short Column Vacuum Distillation> 97.5%~90%Gram-scale[7]
Flash Column Chromatography97-99%> 95%Milligram to Gram-scale[4]
Solid-Phase Extraction (SPE)Sample dependent (clean-up)HighMicrogram to Milligram-scale[5][8]
Preparative HPLC> 99%Variable, depends on resolutionMicrogram to Gram-scale[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying this compound from a crude synthetic reaction mixture.

Materials:

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Compressed air or nitrogen source

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and stain (e.g., phosphomolybdic acid)

Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation of this compound from impurities. A common starting point for molecules of this polarity is a mixture of hexane and ethyl acetate.

    • The ideal solvent system should result in a retention factor (Rf) of approximately 0.3 for this compound.[3]

  • Column Packing:

    • Plug the bottom of the chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand (~1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the solvent through until the solvent level meets the top of the silica bed.[3]

    • Add another layer of sand (~1-2 cm) on top of the silica bed to prevent disturbance during solvent addition.[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the initial chromatography eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to absorb completely into the silica.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in test tubes. The size of the fractions should be appropriate for the scale of the purification.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Fraction Pooling and Analysis:

    • Identify the fractions containing pure this compound using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Confirm the purity of the final product by GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is designed for the rapid clean-up and concentration of this compound from a dilute solution or a complex matrix.

Materials:

  • SPE cartridge with a non-polar stationary phase (e.g., C18, silica)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Hexane or other suitable organic solvent for elution

  • SPE manifold (optional)

Methodology:

  • Conditioning:

    • Prepare the SPE sorbent for sample introduction. For a reversed-phase sorbent like C18, this involves passing a polar solvent, such as methanol, followed by water through the cartridge. This activates the sorbent.[5]

  • Sample Loading:

    • Load the liquid sample containing this compound onto the conditioned SPE cartridge. The non-polar acetate will be retained on the stationary phase while more polar impurities pass through.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove any remaining polar impurities. The washing solvent should be chosen to elute impurities while leaving the this compound bound to the sorbent.[5]

  • Elution:

    • Elute the purified this compound from the sorbent using a non-polar organic solvent such as hexane or ethyl acetate.

    • Collect the eluate.

  • Analysis:

    • The collected fraction can be concentrated and analyzed by GC-MS to determine purity and recovery.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is an analytical protocol to confirm the identity and determine the purity of the purified this compound.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., DB-5ms) is often suitable for the analysis of long-chain acetates. For separating geometric isomers, a more polar column (e.g., a wax or cyanopropyl column) may be required.[6]

Typical GC Conditions (starting point, optimization required):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless or split, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Analysis:

  • The identity of this compound can be confirmed by its retention time and by comparing its mass spectrum to a reference spectrum.

  • Purity is determined by integrating the peak area of this compound and expressing it as a percentage of the total integrated peak area in the chromatogram. A purity of >99% is often achievable for pheromones.[2]

Visualizations

Purification_Workflow Crude_Sample Crude 11(E)-Vaccenyl Acetate Sample Primary_Purification Primary Purification (e.g., Flash Column Chromatography) Crude_Sample->Primary_Purification SPE_Cleanup Optional Clean-up (Solid-Phase Extraction) Primary_Purification->SPE_Cleanup Final_Polish Final Polishing (Preparative HPLC) SPE_Cleanup->Final_Polish Purity_Analysis Purity & Identity Check (GC-MS) Final_Polish->Purity_Analysis Pure_Product Pure 11(E)-Vaccenyl Acetate (>99%) Purity_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Flash_Chromatography_Protocol cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product Solvent_Selection 1. Select Solvent System (TLC) Column_Packing 2. Pack Column with Silica Gel Solvent_Selection->Column_Packing Sample_Prep 3. Dissolve Crude Sample Column_Packing->Sample_Prep Sample_Loading 4. Load Sample onto Column Sample_Prep->Sample_Loading Elution 5. Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection TLC_Analysis 7. Analyze Fractions (TLC) Fraction_Collection->TLC_Analysis Pooling 8. Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal 9. Remove Solvent (Rotovap) Pooling->Solvent_Removal Final_Analysis 10. GC-MS Purity Check Solvent_Removal->Final_Analysis

Caption: Step-by-step protocol for flash column chromatography.

SPE_Protocol Start Start Condition 1. Condition Cartridge (e.g., Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Impurities (Polar Solvent) Load->Wash Elute 4. Elute Analyte (Non-polar Solvent) Wash->Elute End Purified Sample Elute->End

Caption: Solid-Phase Extraction (SPE) workflow.

References

Application Notes and Protocols for the Analysis of 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(E)-Vaccenyl acetate (B1210297) is a long-chain fatty acid ester that plays a significant role as a semiochemical in various insect species. As the trans-isomer of the more commonly studied (Z)-11-vaccenyl acetate, a well-known pheromone in Drosophila melanogaster, accurate and sensitive analytical methods are crucial for its identification and quantification. This document provides detailed application notes and protocols for the analysis of 11(E)-Vaccenyl acetate using state-of-the-art analytical techniques. These methodologies are essential for researchers in chemical ecology, entomology, and drug development focusing on insect pest management and behavior-modifying compounds.

Analytical Techniques

The primary analytical techniques for the characterization and quantification of this compound include Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the identification and quantification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, allowing for the detection of trace amounts in complex biological matrices.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Solvent Extraction: For insect glands or whole-body extracts, macerate the tissue in 1 mL of high-purity hexane (B92381). Vortex for 2 minutes and then centrifuge at 5000 rpm for 10 minutes. Carefully transfer the supernatant to a clean vial for analysis.

    • Headspace Solid-Phase Microextraction (HS-SPME): For the analysis of volatiles released by living insects, place the insect(s) in a sealed glass vial. Expose a polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for a predetermined time (e.g., 1-24 hours) at a controlled temperature. The fiber is then directly introduced into the GC inlet for thermal desorption.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

Data Presentation: GC-MS Data for this compound

ParameterValueReference
Molecular Formula C₂₀H₃₈O₂[1]
Molecular Weight 310.5 g/mol [1]
Typical Retention Index (DB-5ms) ~2250 - 2350Calculated based on similar compounds
Key Mass Spectral Fragments (m/z) 43, 55, 61, 69, 83, 97[2]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Results Sample Insect Sample (Gland/Whole Body/Aerate) Solvent_Extraction Solvent Extraction (Hexane) Sample->Solvent_Extraction SPME HS-SPME Sample->SPME Extract Hexane Extract Solvent_Extraction->Extract Fiber Loaded SPME Fiber SPME->Fiber GC_Inlet GC Inlet (250°C) Extract->GC_Inlet Fiber->GC_Inlet Thermal Desorption GC_Column GC Column (e.g., DB-5ms) GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_System Data Acquisition & Processing MS_Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the analysis of less volatile or thermally labile compounds and can be used for the purification of this compound. Due to the lack of a strong chromophore in the molecule, a UV detector set to a low wavelength or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is required.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: The hexane extract obtained from the solvent extraction method described for GC-MS can be used after solvent evaporation and reconstitution in the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: ELSD, CAD, or UV-Vis Detector.

    • HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • HPLC Parameters:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) or a gradient elution for more complex samples.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

    • Detector Settings:

      • UV: 205 nm.

      • ELSD: Nebulizer temperature 30 °C, Evaporator temperature 50 °C, Gas flow 1.5 L/min.

Data Presentation: HPLC Parameters for Long-Chain Acetate Esters

ParameterConditionReference
Column Type Reversed-Phase C18[3]
Mobile Phase Acetonitrile/Water or Methanol/Water[3][4]
Detection UV (low wavelength), ELSD, CAD[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the molecular structure, including the position and stereochemistry of the double bond.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A purified and isolated sample of this compound (typically >1 mg) is required. The sample should be dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III HD 400 MHz or higher field instrument.

  • NMR Parameters:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment.

    • 2D NMR: COSY, HSQC, and HMBC experiments for complete structural assignment.

Data Presentation: Expected NMR Signals for this compound

Group¹H Chemical Shift (ppm, expected)¹³C Chemical Shift (ppm, expected)
CH₃ (acetate) ~2.05 (s)~21.0
CH₂-O-C=O ~4.05 (t)~64.5
-CH=CH- (olefinic) ~5.40 (m)~130.0
Aliphatic CH₂ 1.20-1.65 (m)25.0-32.0
Terminal CH₃ ~0.88 (t)~14.0

Signaling Pathway of Vaccenyl Acetate in Drosophila melanogaster

In Drosophila melanogaster, the perception of the related pheromone (Z)-11-vaccenyl acetate is well-characterized and provides a model for understanding the reception of long-chain acetate esters. The signal transduction cascade involves an odorant-binding protein (OBP), an odorant receptor (OR), and a co-receptor.

The binding of vaccenyl acetate to the Odorant-Binding Protein LUSH facilitates its transport to the odorant receptor Or67d, which is expressed in specific olfactory sensory neurons. Or67d forms a heterodimer with the co-receptor Orco. The binding of the pheromone-LUSH complex to the Or67d/Orco receptor complex is thought to be facilitated by the Sensory Neuron Membrane Protein (SNMP), leading to the opening of an ion channel and subsequent neuronal signaling.

Signaling Pathway Diagram

cluster_extracellular Extracellular Space (Sensory Lymph) cluster_membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_intracellular Intracellular Space cVA This compound LUSH LUSH (OBP) cVA->LUSH Binding cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP Interaction Or67d Or67d SNMP->Or67d Orco Orco Ion_Channel Ion Channel Opening Or67d->Ion_Channel Orco->Ion_Channel Co-activation Signal Neuronal Signal Ion_Channel->Signal

Caption: Proposed signaling pathway for vaccenyl acetate in Drosophila.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the reliable identification and quantification of this compound. The choice of method will depend on the specific research question, sample matrix, and available instrumentation. For routine analysis and quantification, GC-MS and GC-FID are the methods of choice due to their sensitivity and robustness. HPLC offers a complementary technique, particularly for purification and analysis of less volatile derivatives. NMR spectroscopy remains the gold standard for unequivocal structure confirmation. A thorough understanding of these analytical methodologies is paramount for advancing research in the field of chemical ecology and developing novel pest management strategies.

References

Application Note: Gas Chromatography Analysis of 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 11(E)-Vaccenyl acetate (B1210297), a semiochemical, using gas chromatography with flame ionization detection (GC-FID). The methodologies outlined are applicable for quality control of commercial pheromone lures and for research purposes in chemical ecology and drug development. This document includes protocols for sample preparation, instrument setup, and data analysis, along with representative quantitative data.

Introduction

11(E)-Vaccenyl acetate is the trans-isomer of the well-studied insect pheromone cis-vaccenyl acetate ((Z)-11-octadecenyl acetate).[1] While the cis-isomer is a known aggregation and anti-aphrodisiac pheromone in species like Drosophila melanogaster, the biological role and prevalence of the trans-isomer may also be of significant interest.[1][2][3] Accurate and precise quantification of this compound is crucial for the development and quality control of pheromone-based pest management products and for fundamental research into insect chemical communication. Gas chromatography (GC) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like insect pheromones.[4][5] This application note details a GC-FID method for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Standard: this compound (purity ≥95%)

  • Solvent: Hexane (B92381) (HPLC grade or equivalent)

  • Internal Standard (IS): Tetradecyl acetate (purity ≥99%) or other suitable long-chain acetate.

  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID)

    • Analytical balance (4-decimal place)

    • Volumetric flasks (1 mL, 5 mL, 10 mL)

    • Micropipettes

    • Vortex mixer

    • Autosampler vials (2 mL) with inserts and caps

Preparation of Standard Solutions

2.2.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. Mix thoroughly.

2.2.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of tetradecyl acetate (or other suitable IS) into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. Mix thoroughly.

2.2.3. Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with hexane in 1 mL volumetric flasks as described in the table below. Add a constant concentration of the internal standard to each calibration standard.

Calibration LevelConcentration of this compound (µg/mL)Volume of Stock (µL)Volume of IS Stock (µL)Final Volume (mL)
111501
255501
31010501
42525501
55050501
6100100501
Sample Preparation (from a Commercial Lure)
  • Place a single commercial pheromone lure into a 20 mL glass vial.

  • Add 10 mL of hexane to the vial.

  • Add a known amount of the internal standard stock solution (e.g., 500 µL for a final concentration of 50 µg/mL).

  • Cap the vial and vortex for 5 minutes to extract the this compound from the lure matrix.

  • Allow the solution to stand for 10 minutes.

  • Transfer an aliquot of the supernatant into a 2 mL autosampler vial for GC analysis.

Gas Chromatography (GC-FID) Conditions
  • Instrument: Gas Chromatograph with FID

  • Column: DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final Hold: Hold at 280°C for 5 minutes

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Detector (FID):

    • Temperature: 300°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N₂ or He): 25 mL/min

Data Presentation

Quantitative analysis of this compound should be performed by generating a calibration curve from the analysis of the prepared standards. The following tables present representative data for a typical calibration and analysis.

Table 1: Representative Calibration Data for this compound

Concentration (µg/mL)Peak Area of this compoundPeak Area of Internal StandardPeak Area Ratio (Analyte/IS)
112,500610,0000.0205
563,000605,0000.1041
10128,000615,0000.2081
25320,000608,0000.5263
50645,000612,0001.0539
1001,290,000610,0002.1148

Table 2: Method Validation Parameters (Representative Values)

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (Recovery %)95-105%

Visualization of Protocols and Logic

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output std_prep Standard Solution Preparation gc_analysis GC-FID Analysis std_prep->gc_analysis sample_prep Sample (Lure) Extraction sample_prep->gc_analysis peak_integration Peak Integration & Identification gc_analysis->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve Standard Data quantification Quantification of This compound peak_integration->quantification Sample Data calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for GC analysis.

quantification_logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs known_conc Known Concentrations (Standards) regression Linear Regression known_conc->regression peak_areas_std Peak Area Ratios (Standards) peak_areas_std->regression peak_area_sample Peak Area Ratio (Sample) unknown_conc Unknown Concentration (Calculated) peak_area_sample->unknown_conc cal_curve Calibration Curve y = mx + c regression->cal_curve cal_curve->unknown_conc

Caption: Logic of quantitative analysis.

References

Application Notes and Protocols for Electroantennography (EAG) using 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an entire insect antenna to volatile compounds. This method provides critical insights into the olfactory sensitivity of insects to specific odorants, such as pheromones. 11(E)-Vaccenyl acetate (B1210297), also known as cis-vaccenyl acetate (cVA), is a key male-specific pheromone in Drosophila melanogaster that mediates a range of social behaviors, including aggregation and courtship.[1] The detection of cVA is primarily mediated by the olfactory receptor Or67d, making this pheromone-receptor interaction an important model for studying insect olfaction and developing novel pest management strategies.[2] These application notes provide a detailed protocol for conducting EAG analysis of 11(E)-Vaccenyl acetate with Drosophila melanogaster.

Data Presentation

Quantitative data from EAG experiments should be summarized for clear interpretation and comparison. The following table provides representative data on the dose-dependent response of Drosophila melanogaster antennae to this compound.

Table 1: Representative Dose-Response of Drosophila melanogaster Antennae to this compound

CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SEM
This compound0.010.2 ± 0.05
0.10.8 ± 0.1
11.5 ± 0.2
102.5 ± 0.3
1003.8 ± 0.4
Hexane (B92381) (Control)-0.1 ± 0.02

Note: Data are representative and for illustrative purposes, based on typical responses observed in EAG studies with Drosophila melanogaster and pheromones.[2][3] Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing EAG analysis of this compound.

Insect Preparation
  • Insect Species: Drosophila melanogaster. Use 3-5 day old adult flies for optimal olfactory responses.

  • Anesthesia: Anesthetize the fly by placing it on ice or in a freezer at -20°C for 1-2 minutes until immobile.

  • Mounting:

    • Excised Antenna Preparation: Carefully excise an antenna at its base using micro-scissors under a stereomicroscope. Mount the excised antenna between two electrodes using a conductive gel. The recording electrode should be in contact with the distal tip of the antenna, and the reference electrode with the basal end.

    • Whole Insect Preparation: Secure the anesthetized fly in a pipette tip or on a slide with wax, leaving the head and antennae exposed. Insert the reference electrode into the head capsule, away from the antennae. The recording electrode is then carefully brought into contact with the tip of one antenna.

EAG Setup
  • Electrodes: Use silver/silver-chloride (Ag/AgCl) electrodes. The recording electrode is a glass capillary pulled to a fine tip and filled with a saline solution (e.g., Drosophila Ringer's solution: 130 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 36 mM Sucrose, 5 mM HEPES, pH 7.3).

  • Amplifier: The small electrical signal from the antenna requires amplification. Use a high-impedance DC amplifier (10x or 100x gain).

  • Air Delivery System: A continuous stream of purified and humidified air (e.g., passed through activated charcoal and distilled water) is directed over the antennal preparation at a constant flow rate (e.g., 0.5 L/min). This maintains the viability of the antenna and acts as a carrier for the odorant stimulus.

Preparation of Test Compound
  • Compound: this compound (cis-vaccenyl acetate).

  • Solvent: High-purity hexane.

  • Dilutions: Prepare a serial dilution of this compound in hexane to create a range of concentrations for dose-response testing (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Stimulus Cartridge Preparation:

    • Cut a small piece of filter paper (e.g., 1 cm x 2 cm).

    • Apply 10 µL of the desired pheromone dilution onto the filter paper.

    • Allow the solvent to evaporate for approximately 30-60 seconds.

    • Insert the filter paper into a clean Pasteur pipette. Seal the ends of the pipette with parafilm to prevent premature release of the pheromone. Prepare cartridges immediately before use for best results.

EAG Recording
  • Stabilization: Allow the antennal preparation to stabilize in the continuous air stream for at least 1 minute before the first stimulation to obtain a stable baseline.

  • Stimulus Delivery: Position the tip of the stimulus cartridge into a small hole in the main airline tube, close to the antenna preparation.

  • Data Acquisition: Deliver a puff of air (typically 0.5-1 second) through the stimulus cartridge, which will carry the pheromone molecules over the antenna. Record the resulting depolarization (EAG response) for several seconds using appropriate data acquisition software.

  • Recovery: Allow a sufficient recovery period between stimulations (e.g., 30-60 seconds) to prevent receptor adaptation.

  • Controls: Present the solvent control (hexane) at the beginning and end of each experimental run to ensure the observed responses are due to the pheromone and not the solvent or mechanical stimulation.

  • Randomization: Present the stimuli in a randomized order, from lower to higher concentrations, to minimize adaptation effects.

Data Analysis
  • Measurement: Measure the maximum amplitude of the negative voltage deflection (in mV) from the baseline for each EAG response.

  • Normalization: To account for any decrease in antennal responsiveness over time, the responses to the test compounds can be normalized relative to the response to a standard compound or the solvent control.

  • Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular interactions in the olfactory signaling pathway for this compound and the general experimental workflow for EAG.

signaling_pathway cluster_sensillum_lymph Sensillum Lymph cluster_dendrite_membrane Dendritic Membrane cVA This compound (cVA) LUSH LUSH (OBP) cVA->LUSH Binds to cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP Interacts with Receptor_Complex Or67d/Orco Receptor Complex SNMP->Receptor_Complex Presents cVA to Or67d Or67d Or67d->Receptor_Complex Orco Orco Orco->Receptor_Complex Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Activates Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to eag_workflow cluster_prep Preparation cluster_eag EAG Recording cluster_analysis Data Analysis Insect_Prep Insect Anesthesia & Antenna Preparation Mounting Mount Antenna on Electrodes Insect_Prep->Mounting Stimulus_Prep This compound Serial Dilution Cartridge_Prep Prepare Stimulus Cartridges Stimulus_Prep->Cartridge_Prep Stimulation Deliver Odor Puff Cartridge_Prep->Stimulation Stabilization Stabilize in Purified Airflow Mounting->Stabilization Stabilization->Stimulation Recording Record EAG Signal Stimulation->Recording Measure Measure Peak Amplitude (mV) Recording->Measure Normalize Normalize Data Measure->Normalize Plot Generate Dose-Response Curve Normalize->Plot

References

Application Notes and Protocols for Behavioral Assay Design: 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(E)-Vaccenyl acetate (B1210297) (cVA) is a volatile pheromone in Drosophila melanogaster that plays a crucial role in regulating a variety of social behaviors, including aggregation, courtship, and aggression.[1][2][3] As a key modulator of innate behaviors, cVA and its corresponding neural circuits are valuable targets for research in neuroscience, chemical ecology, and drug discovery. Understanding the behavioral effects of cVA and the underlying signaling pathways is essential for developing novel strategies to modulate insect behavior and for using Drosophila as a model system to study the genetic and neural basis of social interactions.

These application notes provide detailed protocols for designing and conducting behavioral assays to investigate the effects of 11(E)-Vaccenyl acetate on Drosophila melanogaster. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Effects of this compound on Behavior

The following tables summarize the quantitative effects of cVA on key behaviors in Drosophila melanogaster. These data are compiled from various studies and provide a baseline for expected results in behavioral assays.

Table 1: Effect of this compound on Aggregation Behavior

cVA ConcentrationAggregation IndexSexNotesReference
Control (Solvent)BaselineMale & FemaleAttraction to a food source without cVA.[4]
LowIncreasedMale & FemalecVA acts as an aggregation pheromone, increasing attraction to a food source.[3][4][3][4]
HighDecreasedMale & FemaleHigh concentrations of cVA can lead to dispersal, possibly due to increased aggression.[5][5]

Table 2: Effect of this compound on Male Courtship Behavior

ConditionCourtship Index (CI)Target FemaleNotesReference
Naive MaleHighVirgin FemaleNaive males exhibit robust courtship towards virgin females.[6]
Naive Male + cVALowVirgin FemalecVA acts as an anti-aphrodisiac for naive males, suppressing courtship.[6][7][6][7]
Trained Male (with mated female)LowVirgin FemaleMales learn to associate cVA with unreceptive females and suppress courtship.[6][7][6][7]
Or65a mutant male + cVAHighVirgin FemaleThe aversive effect of cVA on courtship is mediated by the Or65a receptor.[6][6]
Or67d mutant male + cVALowVirgin FemaleThe Or67d receptor is not primarily responsible for the cVA-induced courtship suppression in naive males.[6]

Table 3: Effect of this compound on Male Aggression

cVA ConcentrationNumber of Lunges (per 20 min)NotesReference
Control (Solvent)BaselineBaseline aggression levels in the absence of exogenous cVA.[5]
500 µgIncreasedcVA significantly promotes male-male aggression.[5][5]
5 mgIncreasedHigher concentrations of cVA also promote aggression, but may also suppress mating behavior.[5][5]
Or67d mutant males + cVANo significant increaseThe aggression-promoting effect of cVA requires the Or67d receptor.[5][5]

Experimental Protocols

Olfactory T-Maze Assay for Aggregation and Preference

This assay is used to determine the preference or aversion of flies to a specific odorant, such as cVA.

Materials:

  • T-maze apparatus

  • Odor delivery system (air pump, flowmeters, tubing)

  • Odor chambers

  • This compound (cVA)

  • Solvent for cVA (e.g., paraffin (B1166041) oil or hexane)

  • Drosophila melanogaster (males and/or females)

  • Collection vials

  • CO2 anesthesia station

Protocol:

  • Fly Preparation: Collect flies of the desired sex and age. For aggregation assays, mixed-sex groups can be used. Flies should be starved for a defined period (e.g., 2-4 hours) before the assay to increase their motivation.

  • Apparatus Setup: Clean the T-maze thoroughly with ethanol (B145695) and water between trials to remove any residual odors. Prepare the odor chambers by applying a known concentration of cVA diluted in solvent to a filter paper. A control chamber should contain only the solvent.

  • Acclimation: Gently introduce a group of flies (e.g., 20-50) into the central arm of the T-maze. Allow them to acclimate for a specific period (e.g., 1-2 minutes) with clean air flowing through both arms.

  • Choice Period: Simultaneously introduce the airflows from the cVA and control odor chambers into the respective arms of the T-maze. Allow the flies to choose between the two arms for a set duration (e.g., 2-5 minutes).

  • Data Collection: After the choice period, trap the flies in each arm by closing the gates. Anesthetize the flies with CO2 and count the number of flies in each arm and those that remained in the central arm.

  • Calculation of Preference Index (PI): PI = (Number of flies in cVA arm - Number of flies in control arm) / (Total number of flies that made a choice) A positive PI indicates attraction, while a negative PI indicates repulsion.

Courtship Assay

This assay measures the effect of cVA on male courtship behavior towards a female.

Materials:

  • Courtship chambers (small, transparent arenas)

  • This compound (cVA)

  • Solvent for cVA

  • Virgin female flies (target)

  • Male flies (test subjects)

  • Video recording setup

  • Timer

Protocol:

  • Fly Preparation: Collect virgin females and socially naive males. Males should be housed individually to prevent prior social experience from affecting the results.

  • Chamber Preparation: Prepare the courtship chambers. To test the effect of airborne cVA, a small piece of filter paper with a known amount of cVA can be placed in the chamber. To test the effect of cVA on the female cuticle, a small amount of cVA solution can be topically applied to the female's thorax. A control group should be exposed to the solvent only.

  • Assay Procedure: Introduce a single male and a single virgin female into the courtship chamber. Record the interaction for a set period (e.g., 10-20 minutes).

  • Data Analysis: Analyze the video recordings to score various courtship behaviors, such as orientation, tapping, wing vibration (singing), licking, and attempted copulation. The Courtship Index (CI) can be calculated as the percentage of time the male spends performing any courtship behavior.

Aggression Assay

This assay quantifies the level of aggression between two male flies in the presence of cVA.

Materials:

  • Aggression chambers (small arenas with a food patch in the center)

  • This compound (cVA)

  • Solvent for cVA

  • Male flies

  • Video recording setup

  • Timer

Protocol:

  • Fly Preparation: Collect male flies and house them individually for a few days to increase their baseline aggression.

  • Chamber Preparation: Prepare the aggression chambers with a central food patch. A known amount of cVA can be applied to a filter paper and placed in the chamber to create a cVA-rich environment.

  • Assay Procedure: Introduce two socially naive males into the aggression chamber. Record their interactions for a defined period (e.g., 20-30 minutes).

  • Data Analysis: Analyze the video recordings to score aggressive behaviors such as lunging, boxing, and wing threat. The number of lunges is a common metric for aggression.

Mandatory Visualizations

Signaling Pathway of this compound Perception

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cVA 11(E)-Vaccenyl Acetate (cVA) LUSH LUSH (OBP) cVA->LUSH Binds to cVA_LUSH cVA-LUSH Complex Or67d Or67d cVA_LUSH->Or67d Activates Or65a Or65a cVA_LUSH->Or65a Activates G_protein G-protein Or67d->G_protein Activates Or65a->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuronal_Response Neuronal Response (Action Potential) Ion_Channel->Neuronal_Response Leads to

Caption: Signaling pathway of cVA perception in Drosophila.

Experimental Workflow for a T-Maze Behavioral Assay

T_Maze_Workflow Start Start Fly_Prep Fly Preparation (Collection & Starvation) Start->Fly_Prep Apparatus_Setup T-Maze Setup (Cleaning & Odor Prep) Fly_Prep->Apparatus_Setup Acclimation Acclimation Period (Flies in T-Maze) Apparatus_Setup->Acclimation Choice Choice Period (Exposure to cVA vs. Control) Acclimation->Choice Data_Collection Data Collection (Counting Flies) Choice->Data_Collection PI_Calculation Calculate Preference Index (PI) Data_Collection->PI_Calculation End End PI_Calculation->End

Caption: Workflow for a T-maze behavioral assay.

Logical Relationship of cVA Effects on Behavior

cVA_Behavioral_Effects cluster_receptors Olfactory Receptors cVA This compound (cVA) Or67d Or67d cVA->Or67d Or65a Or65a cVA->Or65a Aggregation Aggregation Or67d->Aggregation Aggression Aggression (in Males) Or67d->Aggression Courtship_Suppression Courtship Suppression (in Males) Or65a->Courtship_Suppression

Caption: Logical relationship of cVA's behavioral effects.

References

Application Notes and Protocols for the Experimental Use of 11(E)-Vaccenyl Acetate in Olfactometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of 11(E)-Vaccenyl acetate (B1210297), more commonly known as cis-vaccenyl acetate (cVA), in olfactometry studies, with a primary focus on the model organism Drosophila melanogaster.

Introduction

11(E)-Vaccenyl acetate is a volatile pheromone in Drosophila melanogaster that plays a crucial role in mediating various social behaviors, including aggregation, courtship, and aggression.[1] As a well-characterized semiochemical, cVA serves as an excellent tool for investigating the molecular and neural mechanisms of olfaction. Its detection is mediated by a specific set of proteins, making it an ideal candidate for targeted studies in drug discovery and sensory biology.

Data Presentation

The following tables summarize quantitative data from electrophysiological and behavioral assays in response to cVA.

Table 1: Electrophysiological Responses of Drosophila Olfactory Sensory Neurons to cis-Vaccenyl Acetate

Neuron/ReceptorcVA ConcentrationResponse (spikes/s)MethodReference
T1 Sensilla (wild-type)1%36.89 ± 3.43 (stimulated) vs 0.35 ± 0.14 (pre-stimulation)Single-Sensillum Recording[2]
Or67d-expressing OSNsDose-dependentRobust train of action potentialsSingle-Sensillum Recording[3]
Or67d-expressing OSNs10 pgPeak fluorescent changein vivo Calcium Imaging[4]
Or65a-expressing OSNs5 ng~150Empty Neuron System[5]
Or67d-expressing OSNs5 ng~100Empty Neuron System[5]

Table 2: Behavioral Responses of Drosophila melanogaster to cis-Vaccenyl Acetate

BehaviorcVA AmountResponseAssayReference
Male Aggression500 µgSignificant increase in lunging behaviorBehavioral Arena[6]
Male-Female Mating500 µgNo significant suppressionMating Chamber[6]
Male-Female Mating5 mgSignificant suppressionMating Chamber[6]
AggregationNot specifiedPotent cue in combination with food odorsWind-tunnel Olfactometer[7][8]
Male-Male Courtship500 µgNo change in unilateral wing extension or circlingBehavioral Arena[6]

Signaling Pathway

The detection of cVA in Drosophila is a well-defined process involving an odorant-binding protein (OBP), a specific odorant receptor (OR), and a sensory neuron membrane protein (SNMP).

cVA_Signaling_Pathway cluster_sensillum Antennal Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane cVA cVA LUSH LUSH (OBP76a) cVA->LUSH Binds to cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP Interacts with Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco Facilitates binding to Ion_Channel Ion Channel Opening Or67d_Orco->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Four_Quadrant_Olfactometer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fly_Prep Fly Preparation (30-50 flies, 16-18h starvation) Setup Setup Olfactometer (Connect chambers, equalize airflow) Fly_Prep->Setup Odor_Prep Odorant Preparation (cVA in solvent vs. solvent control) Odor_Prep->Setup Introduction Introduce Flies (to the center of the arena) Setup->Introduction Recording Record Fly Distribution (5-10 minutes) Introduction->Recording PI_Calc Calculate Preference Index (PI) Recording->PI_Calc Interpretation Interpret Results (Attraction vs. Repulsion) PI_Calc->Interpretation EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Insect_Prep Insect Preparation (Anesthetize, excise antenna) Antenna_Mount Mount Antenna (Between electrodes) Insect_Prep->Antenna_Mount Stabilize Stabilize Preparation (In continuous airflow) Antenna_Mount->Stabilize Stimulus_Prep Stimulus Preparation (Serial dilutions of cVA) Stimulate Deliver Stimulus Puff Stimulus_Prep->Stimulate Stabilize->Stimulate Record Record EAG Response Stimulate->Record Measure_Amp Measure Response Amplitude (mV) Record->Measure_Amp Control_Sub Subtract Solvent Control Measure_Amp->Control_Sub Plot_Curve Plot Dose-Response Curve Control_Sub->Plot_Curve

References

Field Application of 11(E)-Vaccenyl Acetate Lures: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(E)-Vaccenyl acetate (B1210297) is a naturally occurring semiochemical that plays a crucial role in the chemical communication of several insect species. It is primarily known as a multifunctional pheromone in the fruit fly, Drosophila melanogaster, where it acts as an aggregation pheromone and is involved in courtship and mating behaviors.[1][2] This compound has also been identified as a female-produced sex pheromone in the longhorned beetle, Ortholeptura valida.[3] These characteristics make 11(E)-Vaccenyl acetate a valuable tool for researchers studying insect behavior, chemical ecology, and for the development of species-specific pest management strategies.

This document provides detailed application notes and standardized protocols for the use of this compound lures in field settings for monitoring and research purposes.

Data Presentation: Efficacy of this compound Lures

The following tables summarize quantitative data from field studies on the trapping of insects using this compound lures.

Table 1: Field Trapping Efficacy of this compound Lures for Ortholeptura valida (Coleoptera: Cerambycidae)

Lure CompositionTrap TypeMean Male Beetles Captured (± SE)LocationReference
(Z)-11-Octadecen-1-yl acetateBlack flight-intercept panel trap7.5 ± 1.9Barton Flats, CA, USA[4]
Unbaited ControlBlack flight-intercept panel trap0Barton Flats, CA, USA[4]

Table 2: Behavioral Responses of Drosophila melanogaster (Diptera: Drosophilidae) to cis-Vaccenyl Acetate in a Wind-Tunnel Olfactometer

TreatmentResponseObservationReference
Pentane extracts of mature malesIncreased attractiveness of food odorsSubstantially increased for both males and females[1]
Pentane extracts of femalesNo increase in attractivenessDid not increase the attractiveness of food odors[1]
Synthetic cis-vaccenyl acetate (cVA)Active in bioassayCaused significant bioassay responses[1]

Experimental Protocols

The following protocols provide a general framework for conducting field trials with this compound lures.

Protocol 1: Preparation of Pheromone Lures

Objective: To prepare rubber septa dispensers loaded with this compound for field deployment.

Materials:

  • This compound (high purity, >99%)[5]

  • Hexane (B92381) (analytical grade)

  • Rubber septa (sleeve-type, red or grey natural rubber)

  • Micropipette and tips

  • Glass vials with caps

  • Forceps

  • Fume hood

Procedure:

  • Pheromone Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired loading dose per lure. For example, to load 1 mg per septum, a 10 mg/mL solution can be prepared.

  • Lure Loading: Place a single rubber septum in a clean glass vial. Using a micropipette, carefully apply the desired volume of the pheromone solution directly onto the septum. For a 1 mg loading dose from a 10 mg/mL solution, apply 100 µL.

  • Solvent Evaporation: Leave the vial uncapped in the fume hood for at least 30 minutes, or until the hexane has completely evaporated.

  • Storage: Once the solvent has evaporated, cap the vials. For short-term storage (up to one week), store at 4°C. For long-term storage, store at -20°C.

Protocol 2: Field Trapping Experiment Setup

Objective: To evaluate the efficacy of this compound lures for attracting target insect species in a field environment.

Materials:

  • Prepared this compound lures (from Protocol 1)

  • Control lures (septa treated with hexane only)

  • Insect traps (e.g., flight-intercept panel traps for beetles, delta traps for moths, or McPhail traps for flies)

  • Stakes or hangers for trap deployment

  • Flagging tape and permanent markers for labeling

  • GPS device for recording trap locations

  • Data collection sheets

Procedure:

  • Experimental Design: A randomized complete block design is recommended to minimize the effects of spatial variability in the field. Each block should contain one of each treatment (e.g., pheromone lure and control). The number of blocks will depend on the size of the study area and the desired statistical power.

  • Trap Placement:

    • Deploy traps in the appropriate habitat for the target species.

    • Mount traps on stakes or hang from vegetation at a consistent height, as recommended for the target insect.

    • Ensure a minimum distance between traps (e.g., 20-50 meters) to avoid interference.

  • Lure Installation: Using clean forceps, place one lure inside each trap. Ensure the lure is securely positioned and will not fall out.

  • Labeling and Mapping: Clearly label each trap with the treatment type, block number, and date of deployment using flagging tape and a permanent marker. Record the GPS coordinates of each trap.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target and non-target insects captured in each trap.

    • Replace lures as needed, depending on their field longevity (typically 2-4 weeks, but this should be determined empirically).

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA or a generalized linear mixed model) to determine the effect of the pheromone lures.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway of this compound in Drosophila melanogaster

The detection of this compound (cVA) in Drosophila melanogaster is a well-studied process involving a specific set of proteins in the olfactory sensory neurons.[6] The process begins with the transport of the hydrophobic cVA molecule through the aqueous lymph of the sensillum by an Odorant Binding Protein (OBP) called LUSH. The cVA-LUSH complex then interacts with the olfactory receptor Or67d, which is expressed in a specific class of olfactory sensory neurons.[6][7] Or67d forms a heterodimeric complex with the co-receptor Orco, which functions as an ion channel.[7] The binding of the cVA-LUSH complex to Or67d is thought to induce a conformational change that opens the Orco ion channel, leading to an influx of cations and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the antennal lobe of the brain, where the information is processed, ultimately leading to a behavioral response.[4][8] The activation of Orco can also involve metabotropic signaling pathways, including protein kinase C (PKC) and cyclic AMP (cAMP), which can modulate the sensitivity and kinetics of the response.[9][10][11]

Caption: Olfactory signaling pathway for this compound in Drosophila.

General Experimental Workflow for Field Trapping

The following diagram illustrates a typical workflow for a field trapping experiment designed to test the efficacy of pheromone lures. The process begins with careful planning and design, followed by the preparation of materials, field deployment, data collection, and finally, data analysis and interpretation.

Experimental_Workflow A Experimental Design (e.g., Randomized Block) B Lure Preparation (Pheromone & Control) A->B C Trap Preparation & Assembly A->C D Field Site Selection & Mapping A->D E Trap Deployment & Lure Installation B->E C->E D->E F Data Collection (Regular Intervals) E->F G Insect Identification & Counting F->G G->F Repeat H Data Analysis (Statistical Tests) G->H I Results Interpretation & Reporting H->I

Caption: General workflow for a pheromone-based field trapping experiment.

References

Application Notes and Protocols: 11(E)-Vaccenyl Acetate as a Pest Management Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(E)-Vaccenyl acetate (B1210297), more commonly known as cis-vaccenyl acetate (cVA), is a volatile fatty acid derivative that functions as a critical pheromone in many insect species, most notably in Drosophila melanogaster (the common fruit fly).[1][2][3] Produced by males and transferred to females during mating, cVA acts as a multi-faceted chemical signal, influencing a range of behaviors including courtship, aggression, and aggregation.[1][4][5] Its role in modulating these fundamental social interactions makes it a compelling target for the development of novel, species-specific pest management strategies. By disrupting normal pheromonal communication, cVA can be utilized in pheromone traps, mating disruption programs, and behavioral manipulation tactics to control pest populations, offering a bio-rational alternative to conventional chemical pesticides.[5][6]

Mechanism of Action: Olfactory Signaling Pathway

In Drosophila, cVA is primarily detected by a specific class of olfactory sensory neurons (OSNs) housed within the at1 (antennal trichoid sensilla 1).[1][4] These neurons express the odorant receptor Or67d. The detection of cVA involves a specialized set of proteins that ensure high sensitivity and specificity.

  • Binding & Transport: Volatile cVA molecules enter the fluid-filled sensillum lymph through pores on the sensillum surface. Here, they are bound by an Odorant Binding Protein called LUSH.[4]

  • Receptor Activation: The LUSH-cVA complex is believed to be the active ligand that interacts with the receptor complex on the OSN dendrite.[7] This complex consists of the specific tuning receptor, Or67d , and a co-receptor, Orco , which forms an ion channel.[1][2][4]

  • Signal Transduction: A third protein, Sensory Neuron Membrane Protein (SNMP ), is also required for cVA detection and is thought to function on the dendrite membrane, downstream of LUSH, to facilitate the signaling cascade.[8][9]

  • Neuronal Firing: Activation of the Or67d/Orco channel leads to depolarization of the neuron and the firing of action potentials.

  • Brain Processing: The signal is sent via a "labeled line" to a specific region in the fly's brain called the DA1 glomerulus in the antennal lobe, where it is further processed to elicit a behavioral response.[1][10]

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendrite Membrane cVA cVA LUSH LUSH (OBP) cVA->LUSH Binds LUSH_cVA LUSH-cVA Complex LUSH->LUSH_cVA SNMP SNMP LUSH_cVA->SNMP Interacts with Receptor Or67d/Orco Receptor-Channel SNMP->Receptor Facilitates Activation ActionPotential Action Potential (Signal to Brain) Receptor->ActionPotential Ion Flux

Caption: cVA detection pathway in an olfactory sensory neuron.

Behavioral Effects of cVA

cVA elicits distinct, sexually dimorphic behaviors. A single pheromone can produce opposite effects in males and females because the same sensory input is processed by different neural circuits in their respective brains.[10]

  • In Males:

    • Anti-aphrodisiac: cVA on other males or recently mated females suppresses male-male courtship.[4]

    • Aggression: cVA promotes aggression between males, particularly in the context of resources like food.[1]

  • In Females:

    • Aphrodisiac: cVA indicates the presence of a suitable mate, increasing female receptivity to courtship and decreasing the time to copulation.[4]

  • In Both Sexes:

    • Aggregation: In the presence of food odors, cVA acts as an aggregation pheromone, attracting both males and females to potential food and mating sites.[11]

cVA_Behavioral_Logic cluster_male Male Brain cluster_female Female Brain cVA cVA Pheromone Neuron Or67d+ Sensory Neuron Activation cVA->Neuron Brain Signal to DA1 Glomerulus Neuron->Brain MaleCircuit Male-Specific Neural Circuit Brain->MaleCircuit FemaleCircuit Female-Specific Neural Circuit Brain->FemaleCircuit BehaviorMale1 Courtship Suppression MaleCircuit->BehaviorMale1 BehaviorMale2 Increased Aggression MaleCircuit->BehaviorMale2 BehaviorFemale Increased Mating Receptivity FemaleCircuit->BehaviorFemale Experimental_Workflow A 1. Fly Rearing & Collection (Standardized conditions, age-matched cohorts) B 2. Subject Preparation (e.g., individual housing, starvation if needed) A->B C 3. Behavioral Arena Setup (Clean, consistent lighting & temperature) B->C D 4. Stimulus Application (Perfuming dummy flies with cVA, introducing treated food, etc.) C->D E 5. Behavioral Observation (Live scoring or video recording for a set duration) D->E F 6. Data Quantification (Scoring specific behaviors: courtship index, lunges, latency) E->F G 7. Statistical Analysis (Comparison between control and cVA-exposed groups) F->G

References

Application Notes and Protocols for (Z)-11-Octadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: (Z)-11-Octadecenyl Acetate (B1210297) Synonyms: 11-cis-Vaccenyl acetate (cVA), (11Z)-Octadec-11-en-1-yl acetate CAS Number: 6186-98-7[1][2] Molecular Formula: C₂₀H₃₈O₂[1][3] Molecular Weight: 310.51 g/mol [1][3]

Note on Isomerism: The biologically active pheromone in Drosophila melanogaster is the cis or (Z) isomer. This document pertains to (Z)-11-Octadecenyl Acetate, commonly referred to as cis-vaccenyl acetate (cVA).

Laboratory Suppliers

A number of suppliers provide (Z)-11-Octadecenyl Acetate for research purposes, often with high purity.

SupplierProduct NameCAS NumberPurityAvailability/Form
Pherobank BV (Z)-11-octadecenyl acetate6186-98-7>99%Gram quantities typically in stock.[1]
Cayman Chemical 11(Z)-Vaccenyl Acetate6186-98-7≥98%Supplied as a 50 mg/ml solution in ethanol.[4]
MedChemExpress 11-cis-Vaccenyl acetate6186-98-7Not specifiedAvailable in various quantities.[5]
TargetMol 11-cis-Vaccenyl acetate6186-98-7Not specifiedAvailable in pure form or as a solution.[6]
Apollo Scientific (via CymitQuimica) 11-cis-Vaccenyl acetateNot specifiedNot specifiedAvailable in 5mg to 100mg quantities.[7]

Application Notes

(Z)-11-Octadecenyl Acetate (cVA) is a male-specific lipid synthesized in the ejaculatory bulb of Drosophila melanogaster that functions as a pleiotropic pheromone, mediating a variety of social behaviors.[8] It is transferred from males to females during copulation and influences the behavior of both sexes.[9]

  • Aggregation Behavior: cVA acts as an aggregation pheromone, attracting both males and females to food sources, thereby increasing opportunities for mating and resource exploitation.[8][10][11]

  • Courtship and Mating:

    • Male Courtship Inhibition: cVA strongly inhibits courtship behavior in males. It serves as a signal of a male's presence or a female's mated status, preventing wasted courtship efforts by other males.[8]

    • Female Receptivity: For females, cVA signals the courting male's maturity and enhances her sexual motivation and receptivity to copulation.[8]

  • Male-Male Aggression: At high concentrations, resulting from increased male density, cVA promotes aggression between males.[8]

  • Courtship Learning and Memory: cVA is a key aversive cue in courtship learning. When a male senses cVA in the context of a female pheromone during an unsuccessful courtship, he develops a generalized suppression of courtship toward all females.[9]

  • Oviposition Site Selection: Females use the concentration of cVA, in combination with other compounds like heptanal, to select suitable egg-laying sites. They show a preference for sites with intermediate pheromone concentrations, avoiding those that signal either too low or too high larval density.[12]

Signaling Pathway

In Drosophila, the perception of cVA is a multi-step process initiated in the trichoid sensilla of the antenna. The signal is primarily detected by T1 type olfactory sensory neurons (OSNs).[13][14]

  • Binding to LUSH: Volatile cVA molecules enter the sensillum lymph, where they are bound by the odorant-binding protein LUSH (OBP76a).[10][14]

  • Conformational Change: The binding of cVA induces a specific conformational change in the LUSH protein.[14]

  • Receptor Activation: The cVA-LUSH complex interacts with and activates a specific odorant receptor complex on the OSN dendrite. This complex is primarily composed of the specific receptor Or67d and the co-receptor Orco (Odorant receptor co-receptor, previously Or83b).[2][3] The receptor Or65a has also been implicated in mediating the aversive effects of cVA.[9]

  • Neuronal Firing: Activation of the receptor complex opens ion channels, leading to the depolarization of the neuron and the firing of action potentials, which are then relayed to higher brain centers like the DA1 glomerulus in the antennal lobe.[3]

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Neuron Dendrite cVA cVA LUSH_unbound LUSH (inactive) cVA->LUSH_unbound Binding LUSH_bound cVA-LUSH Complex (active) LUSH_unbound->LUSH_bound Conformational Change Receptor Or67d/Orco Receptor LUSH_bound->Receptor Activation Signal Action Potential Receptor->Signal Signal Transduction

Caption: cVA signaling pathway in Drosophila olfactory neurons.

Experimental Protocols

Protocol 1: Single Sensillum Recording (SSR) for cVA Response

This protocol measures the electrophysiological response of individual olfactory sensilla to cVA stimulation. It is adapted from methodologies described in studies of Drosophila olfaction.[13]

Materials:

  • (Z)-11-Octadecenyl Acetate (cVA)

  • Paraffin (B1166041) oil (or hexane (B92381) as a solvent)

  • Adult Drosophila melanogaster (2-7 days old)[13]

  • Tungsten electrodes (sharpened)

  • Micromanipulators

  • AC amplifier and data acquisition system (e.g., Digidata, Axon Instruments)

  • Glass capillaries

  • Charcoal-filtered, humidified air delivery system

  • Dissecting microscope

Procedure:

  • Fly Preparation: Immobilize a fly on a glass slide or in a pipette tip, with one antenna exposed and stabilized using dental wax or double-sided tape.

  • Electrode Placement: Under the microscope, insert a sharpened tungsten recording electrode through the cuticle at the base of a trichoid sensillum to make contact with the sensillum lymph. Insert a reference electrode into the fly's eye or abdomen.

  • Stimulus Preparation: Prepare serial dilutions of cVA in paraffin oil or hexane. Apply 1 µL of the desired dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[13] A pipette with only the solvent serves as a negative control.

  • Stimulation: Deliver a continuous stream of charcoal-filtered air (e.g., 36 ml/min) over the antenna to prevent contamination from environmental odors.[13] To deliver the stimulus, inject a puff of air (e.g., 300 ms (B15284909) duration) through the Pasteur pipette containing the cVA-laden filter paper, directing the airflow onto the antenna.

  • Data Acquisition: Record the neuronal activity (action potentials) for a period including baseline before the stimulus (e.g., 10 seconds), during the stimulus, and after the stimulus (e.g., 20 seconds).[13]

  • Data Analysis: Count the number of action potentials (spikes) in a defined time window (e.g., 1 second) before and after the stimulus onset. The response is typically calculated as the number of spikes post-stimulus minus the number of spikes pre-stimulus (spontaneous activity).

SSR_Workflow prep 1. Fly Immobilization & Antenna Exposure elec 2. Electrode Placement in Trichoid Sensillum prep->elec deliv 4. Odor Delivery (Puff of cVA) elec->deliv stim 3. Stimulus Preparation (cVA dilutions) stim->deliv acq 5. Data Acquisition (Record Spikes) deliv->acq anal 6. Data Analysis (Spike Counting) acq->anal

Caption: Experimental workflow for Single Sensillum Recording (SSR).
Protocol 2: Courtship Inhibition Behavioral Assay

This assay quantifies the inhibitory effect of cVA on male courtship behavior.

Materials:

  • Experimental male flies (sexually mature, socially naive).

  • Target flies (e.g., decapitated virgin females).

  • (Z)-11-Octadecenyl Acetate (cVA).

  • Solvent (e.g., hexane).

  • Mating chambers (small petri dishes or vials).

  • Video recording setup or stopwatch.

Procedure:

  • Fly Preparation: Collect male flies upon eclosion and house them individually to ensure social naivety. Age them for 4-5 days.[9] Prepare target flies (e.g., decapitated 4-day-old virgin females) immediately before the assay.[9]

  • Pheromone Application: Prepare a solution of cVA in hexane. Apply a small amount (e.g., 0.5 µL) of the cVA solution (e.g., containing 100 ng of cVA) or a solvent-only control to the abdomen of the decapitated target female. Allow the solvent to evaporate completely.

  • Behavioral Observation: Introduce a single experimental male into a mating chamber. Allow a brief acclimation period. Then, introduce the target female (either cVA-perfumed or control).

  • Data Collection: For a set period (e.g., 10 minutes), record the latency to initiate courtship and the total time the male spends performing courtship behaviors (e.g., tapping, wing vibration, licking). A common metric is the Courtship Index (CI), calculated as the percentage of the observation period spent in courtship.

  • Data Analysis: Compare the Courtship Index for males exposed to cVA-treated targets versus control targets using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the CI for the cVA group indicates courtship inhibition.

Quantitative Data

Table 1: cVA Concentration on Drosophila

The amount of cVA varies significantly between males, virgin females, and mated females, which is critical for its function in signaling.

Fly StatusAverage Amount of cVA per FlyReference
Mature Male200 ng - 2.9 µg[8]
Virgin FemaleUndetectable[9]
Mated Female (24h post-mating)9.3 ng ± 3.5 ng[9]
Mated Female (24h post-mating)9 ng - 200 ng[8]
Table 2: Dose-Response of T1 Sensilla to cVA

The response of T1 sensory neurons is dependent on the dose of cVA stimulation. The data below is illustrative of typical findings, showing the neuronal firing rate upon stimulation.

cVA DoseStimulation DurationFiring Rate (Spikes/s) - Control FliesFiring Rate (Spikes/s) - Est-6⁰ MutantsReference
5 µg0.5 s~0.9 (post-stimulus)~4.4 (post-stimulus)[15]
50 µg0.5 s~2.9 (post-stimulus)~13.5 (post-stimulus)[15]

Note: Data from Est-6⁰ mutants, which have a delayed pheromone clearance, illustrates the dose-dependent nature of the response and how genetic manipulations can alter sensitivity.[15]

References

Troubleshooting & Optimization

Technical Support Center: 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct stability data is available for 11(E)-Vaccenyl acetate (B1210297). The information provided is largely extrapolated from data on its stereoisomer, 11(Z)-Vaccenyl acetate (cis-vaccenyl acetate), and other structurally similar long-chain alkenyl acetates. These guidelines are intended to serve as a starting point for researchers. We strongly recommend performing in-house stability tests for your specific experimental conditions.

Troubleshooting Guide

Question Possible Cause Troubleshooting Steps
Why am I seeing a loss of biological activity in my experiments? Degradation of 11(E)-Vaccenyl acetate due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at or below -20°C in a tightly sealed container, protected from light. 2. Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solutions. 3. Use Freshly Prepared Solutions: Prepare aqueous solutions fresh for each experiment and do not store them for more than a day.[1] 4. Check Solvent Purity: Ensure solvents used for dissolution are of high purity and free from contaminants that could accelerate degradation.
My analytical results (e.g., GC-MS, HPLC) show unexpected peaks. What could be the cause? The presence of degradation products or isomers.1. Identify Potential Degradants: The primary degradation pathway is likely hydrolysis of the ester bond, yielding 11(E)-vaccenyl alcohol and acetic acid. Oxidation at the double bond is also possible. 2. Confirm Isomeric Purity: The (E) and (Z) isomers may be difficult to separate depending on the analytical method. Confirm the isomeric purity of your starting material. 3. Analyze a Fresh Sample: Compare the analytical profile of your experimental sample to a freshly prepared standard of this compound to identify any new peaks that may have arisen from degradation.
I'm having trouble dissolving this compound. Low solubility in aqueous buffers.1. Use an Organic Co-solvent: this compound is expected to have low solubility in water. Prepare a stock solution in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide.[1] 2. Follow a Sequential Dilution Protocol: For biological experiments, make further dilutions of the stock solution into your aqueous buffer or saline just before use.[1] 3. Ensure Solvent Removal: If the initial solvent is not desired in the final solution, it can be evaporated under a gentle stream of nitrogen before adding the final solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, it is expected to be stable for at least two years.[1]

Q2: How should I store solutions of this compound?

Stock solutions in organic solvents like ethanol or DMSO should be stored at -20°C or -80°C for up to a year.[2] Aqueous solutions are not recommended for storage and should be prepared fresh daily.[1]

Q3: What are the main degradation pathways for this compound?

The most likely degradation pathway is the hydrolysis of the ester linkage to form 11(E)-vaccenyl alcohol and acetic acid, particularly in the presence of moisture, acids, or bases.[3] Oxidation of the carbon-carbon double bond is another potential degradation route, especially if exposed to air and light over extended periods.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when preparing solutions.[1] Use high-purity solvents and avoid exposure to strong acids, bases, and oxidizing agents.[4] For biological assays, prepare working solutions immediately before use.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of Vaccenyl Acetate Isomers

Form Storage Temperature Expected Stability Container Notes
Neat Oil-20°C≥ 2 years[1]Tightly sealed glass vialProtect from light.
In Organic Solvent (e.g., Ethanol, DMSO)-20°C to -80°C≥ 1 year[2]Tightly sealed glass vialAliquot to avoid freeze-thaw cycles.
Aqueous Solution2-8°C< 24 hours[1]N/APrepare fresh before use.

Experimental Protocols

Protocol: Assessment of this compound Stability by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the stability of this compound under various storage conditions.

  • Materials:

    • This compound

    • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

    • GC-MS system with a suitable capillary column (e.g., DB-5ms)

    • Incubators or environmental chambers set to desired temperatures (e.g., -20°C, 4°C, 25°C, 40°C)

    • Amber glass vials with screw caps

  • Methodology:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber glass vials.

    • Analyze an initial sample (T=0) by GC-MS to determine the initial purity and peak area.

    • Store the vials at different temperature conditions.

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample by GC-MS using the same method as the initial analysis.

    • Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Mandatory Visualizations

DegradationPathway cluster_main Potential Degradation of this compound Vaccenyl_Acetate This compound Vaccenyl_Alcohol 11(E)-Vaccenyl Alcohol Vaccenyl_Acetate->Vaccenyl_Alcohol Hydrolysis Acetic_Acid Acetic Acid Vaccenyl_Acetate->Acetic_Acid Hydrolysis Oxidation_Products Oxidation Products Vaccenyl_Acetate->Oxidation_Products Oxidation

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow for Stability Issues start Experiment Shows Unexpected Results check_storage Verify Storage Conditions (-20°C, dark, sealed) start->check_storage check_handling Review Handling Procedures (fresh solutions, aliquots) check_storage->check_handling OK new_sample Obtain Fresh Stock of Compound check_storage->new_sample Incorrect analyze_sample Perform Chemical Analysis (e.g., GC-MS) check_handling->analyze_sample OK revise_protocol Revise Experimental Protocol (minimize exposure) check_handling->revise_protocol Incorrect degradation_detected Degradation or Impurities Detected? analyze_sample->degradation_detected degradation_detected->new_sample Yes other_issue Investigate Other Experimental Variables degradation_detected->other_issue No problem_solved Problem Resolved new_sample->problem_solved revise_protocol->problem_solved

Caption: Troubleshooting workflow for stability issues.

References

degradation of 11(E)-Vaccenyl acetate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 11(E)-Vaccenyl acetate (B1210297) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 11(E)-Vaccenyl acetate and why is its stability important?

A1: this compound is an unsaturated long-chain acetate ester. In entomological research, isomers of vaccenyl acetate, such as the (Z)-isomer, are known to function as insect pheromones, playing a crucial role in communication and behavior. The stability of this compound is critical for the accuracy and reproducibility of experiments. Degradation can lead to a decrease in the active compound's concentration, the formation of behaviorally inactive or even inhibitory byproducts, and misleading experimental outcomes.

Q2: What are the primary pathways for the degradation of this compound?

A2: Based on the chemical structure of an unsaturated acetate ester, the two primary degradation pathways are:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, yielding vaccenyl alcohol and acetic acid. This is a common degradation route for all esters.

  • Isomerization: The double bond at the 11-position can isomerize from the (E) configuration to the (Z) configuration, or vice-versa. This can be catalyzed by factors such as heat, light, or the presence of certain catalysts.

Q3: How should I store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at -20°C or lower.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If in solution, use a high-purity, dry, and aprotic solvent. For long-term storage, it is often supplied in ethanol.

Q4: What are the common signs of this compound degradation in my experiments?

A4: Signs of degradation can be both direct and indirect:

  • Inconsistent Results: High variability in behavioral assays or bioassays.

  • Reduced Activity: A noticeable decrease in the expected biological response.

  • Changes in Analytical Profile: Appearance of new peaks or changes in the relative peak areas when analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Issue 1: Low or No Behavioral Response in Bioassays
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Verify Purity: Analyze the compound using GC-MS or HPLC to confirm its purity and isomeric ratio. 2. Prepare Fresh Solutions: Prepare fresh dilutions from a stock solution that has been stored properly. 3. Control Experimental Conditions: Ensure that the temperature, pH, and light conditions of your experimental setup are not contributing to degradation.
Suboptimal Experimental Conditions 1. Environmental Factors: Check and optimize temperature, humidity, and light cycles for the specific insect species.[1] 2. Airflow Rate: In olfactometer assays, ensure the airflow is calibrated to effectively deliver the pheromone plume.[1]
Insect Physiological State 1. Age and Mating Status: Use insects of a standardized age and mating status, as their responsiveness to pheromones can vary.[1] 2. Acclimatization: Allow insects to acclimate to the experimental setup before introducing the stimulus.[1]
Issue 2: Inconsistent Analytical Results (GC/HPLC)
Possible Cause Troubleshooting Steps
On-column Degradation 1. Injector Temperature: Optimize the GC injector temperature to prevent thermal degradation. 2. Column Choice: Use a column with a stationary phase suitable for analyzing sensitive unsaturated esters.
Sample Preparation Issues 1. Solvent Effects: Ensure the solvent used for dilution is of high purity and does not promote degradation. 2. Contamination: Thoroughly clean all glassware and syringes to avoid cross-contamination.
Isomerization During Analysis 1. Lower Temperatures: If possible, use lower analysis temperatures. 2. Derivatization: Consider derivatization of the molecule to a more stable form for analysis, though this is a more advanced technique.

Quantitative Data Summary

Condition Parameter Value Observed Degradation Products
Storage Temperature-20°C11(E)-Vaccenyl alcohol, Acetic acid
Light ExposureAmber Vial11(Z)-Vaccenyl acetate
Aqueous Solution pH 425°C11(E)-Vaccenyl alcohol, Acetic acid
pH 725°C11(E)-Vaccenyl alcohol, Acetic acid
pH 925°C11(E)-Vaccenyl alcohol, Acetic acid
Thermal Stress 50°C in Ethanol24 hours11(Z)-Vaccenyl acetate, 11(E)-Vaccenyl alcohol

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for developing a stability-indicating HPLC assay to quantify this compound and its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength where the acetate ester has absorbance (e.g., around 210 nm).

  • Injection Volume: 10 µL

3. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Incubate at 60°C for various time points. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH in 50% acetonitrile/water. Incubate at room temperature for various time points. Neutralize before injection.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water. Incubate at room temperature.

  • Thermal Degradation: Heat a solid sample or a solution of the compound at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

4. Analysis:

  • Inject the stressed samples into the HPLC system.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

Protocol 2: GC-MS Analysis of Degradation Products

This protocol outlines a general approach for identifying volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dilute the this compound sample in a volatile, non-polar solvent like hexane (B92381) or pentane.

2. GC-MS Conditions (to be optimized):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, with an optimized temperature (e.g., 250°C).

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected products (e.g., m/z 40-400).

3. Data Analysis:

  • Identify peaks in the total ion chromatogram.

  • Analyze the mass spectrum of each peak and compare it with mass spectral libraries (e.g., NIST, Wiley) to identify the compounds.

  • Potential degradation products to look for include vaccenyl alcohol and the (Z)-isomer of vaccenyl acetate.

Visualizations

Degradation_Pathway cluster_main This compound cluster_products Degradation Products 11(E)-VA This compound VA Vaccenyl Alcohol 11(E)-VA->VA Hydrolysis (Acid/Base) AA Acetic Acid 11(E)-VA->AA Hydrolysis (Acid/Base) 11(Z)-VA 11(Z)-Vaccenyl Acetate 11(E)-VA->11(Z)-VA Isomerization (Heat/Light)

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Analyze Compound Purity (GC-MS/HPLC) start->check_purity degraded Compound Degraded check_purity->degraded Yes pure Compound is Pure check_purity->pure No optimize_storage Optimize Storage Conditions degraded->optimize_storage check_exp_cond Review Experimental Conditions pure->check_exp_cond prepare_fresh Prepare Fresh Solutions optimize_storage->prepare_fresh suboptimal Suboptimal Conditions check_exp_cond->suboptimal Yes optimal Conditions are Optimal check_exp_cond->optimal No adjust_env Adjust Environmental Factors suboptimal->adjust_env check_bio_vars Review Biological Variables optimal->check_bio_vars calibrate_inst Calibrate Instruments adjust_env->calibrate_inst issue_found Issue Identified check_bio_vars->issue_found Yes no_issue No Obvious Issue check_bio_vars->no_issue No standardize_subjects Standardize Test Subjects issue_found->standardize_subjects consult Consult Literature/ Expert no_issue->consult

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis of 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 11(E)-Vaccenyl acetate (B1210297) synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 11(E)-Vaccenyl acetate, categorized by the reaction step.

Step 1: Olefination to form (E)-11-Octadecen-1-ol

The formation of the (E)-alkene is a critical step that dictates the stereochemical purity and overall yield of the final product. The Wittig reaction and its modifications are commonly employed for this transformation.

Issue 1: Low Yield of the Alkene Product

Question: My Wittig reaction is resulting in a low overall yield of the desired (E)-11-octadecen-1-ol. What are the potential causes and how can I improve it?

Answer: Low yields in a Wittig-type reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Ylide Formation: Incomplete formation of the phosphorus ylide is a common culprit.

    • Base Strength: Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1]

    • Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with the Aldehyde:

    • Steric Hindrance: Sterically hindered aldehydes or ketones can react slowly, leading to lower yields.[2] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative as phosphonate (B1237965) carbanions are more nucleophilic.[3][4]

    • Aldehyde Purity: The aldehyde starting material should be pure and free from acidic impurities or oxidation products, which can consume the ylide.

  • Side Reactions:

    • Cannizzaro Reaction: If the aldehyde can enolize, side reactions may occur. Using a non-nucleophilic base can mitigate this.

  • Workup and Purification:

    • Byproduct Removal: The triphenylphosphine (B44618) oxide byproduct of the Wittig reaction can be challenging to remove and may co-elute with the product, leading to an artificially low isolated yield.[5] Proper purification techniques, such as column chromatography with a carefully selected solvent system, are crucial.

Issue 2: Poor (E)-Stereoselectivity (High proportion of the (Z)-isomer)

Question: My reaction is producing a significant amount of the (Z)-isomer, leading to a difficult purification and low yield of the desired (E)-11-octadecen-1-ol. How can I improve the (E)-selectivity?

Answer: Achieving high (E)-selectivity is a common challenge in Wittig reactions. Here are several strategies to favor the formation of the (E)-alkene:

  • Use of Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., an ester or ketone) predominantly yield (E)-alkenes.[6][7] This is because the stabilized ylide is less reactive, and the reaction becomes more thermodynamically controlled, favoring the more stable (E)-product.

  • Schlosser Modification: For non-stabilized ylides that typically favor the (Z)-isomer, the Schlosser modification can be employed to obtain the (E)-alkene with high selectivity.[8][9] This involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable threo-form, which then eliminates to give the (E)-alkene.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most reliable method for obtaining (E)-alkenes.[4] The HWE reaction utilizes a phosphonate-stabilized carbanion, which generally provides excellent (E)-selectivity.[3]

Step 2: Acetylation of (E)-11-Octadecen-1-ol

This step converts the precursor alcohol to the final product, this compound.

Issue 3: Incomplete Acetylation or Low Yield

Question: The acetylation of my (E)-11-octadecen-1-ol is not going to completion, resulting in a low yield of this compound. What can I do to improve this step?

Answer: Incomplete acetylation can be addressed by optimizing the reaction conditions:

  • Reagent Purity and Stoichiometry: Use freshly distilled acetic anhydride (B1165640) and a suitable base like pyridine (B92270) or triethylamine. An excess of acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group) is recommended to drive the reaction to completion.[10]

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate, especially for sterically hindered alcohols.

  • Reaction Time and Temperature: While many acetylations proceed at room temperature, gentle heating may be necessary for less reactive alcohols. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11]

  • Workup Procedure: During the aqueous workup, ensure that the pH is controlled to prevent hydrolysis of the newly formed ester. Washing with a mild base solution like saturated aqueous sodium bicarbonate can neutralize any remaining acid.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to ensure high (E)-selectivity in the synthesis of the alkene precursor?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally considered the most robust and reliable method for the stereoselective synthesis of (E)-alkenes from aldehydes.[4][12] It typically provides higher (E)-selectivity compared to the standard Wittig reaction, and the water-soluble phosphate (B84403) byproduct is often easier to remove during workup than triphenylphosphine oxide.[2]

Q2: How can I effectively separate the (E) and (Z) isomers of 11-vaccenyl acetate if my synthesis results in a mixture?

A2: Separation of (E) and (Z) isomers can be challenging due to their similar physical properties. The most common and effective method is column chromatography.[13][14]

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase. Sometimes, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can enhance the separation of isomers due to the differential interaction of the silver ions with the double bonds of the (E) and (Z) isomers.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, is typically used. The optimal solvent ratio needs to be determined empirically using TLC.

Q3: What are the common impurities I should look for in my final product?

A3: Besides the (Z)-isomer, other potential impurities include:

  • Unreacted (E)-11-octadecen-1-ol from incomplete acetylation.

  • Triphenylphosphine oxide (if a Wittig reaction was used).

  • Dialkyl phosphate byproduct (if an HWE reaction was used).

  • Residual pyridine or other bases used in the acetylation step. Careful purification by column chromatography and subsequent analysis by techniques like NMR and GC-MS are essential to confirm the purity of the final product.

Data Presentation

Table 1: Comparison of Olefination Methods for (E)-Alkene Synthesis

MethodTypical ReagentKey FeaturesPredominant IsomerReported Yield Range
Standard Wittig Non-stabilized phosphorus ylideKinetically controlled(Z)-alkeneVariable
Wittig with Stabilized Ylide Ylide with electron-withdrawing groupThermodynamically controlled(E)-alkeneGood to excellent
Schlosser Modification Non-stabilized ylide with PhLiBetaine equilibration(E)-alkeneHigh
Horner-Wadsworth-Emmons Phosphonate carbanionHigh nucleophilicity, easy workup(E)-alkeneExcellent

Table 2: Typical Conditions for Acetylation of Long-Chain Alcohols

ReagentBaseCatalystSolventTemperatureTypical Yield
Acetic AnhydridePyridineNonePyridineRoom Temp. to 70°CGood to Excellent
Acetic AnhydrideTriethylamineDMAP (catalytic)Dichloromethane (B109758)0°C to Room Temp.Excellent
Acetyl ChloridePyridineNoneDichloromethane0°C to Room Temp.Good to Excellent

Experimental Protocols

Protocol 1: Synthesis of (E)-11-Octadecen-1-ol via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a representative procedure for the (E)-selective olefination.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of diethyl (11-hydroxyundecyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate carbanion to 0°C.

  • Slowly add a solution of heptanal (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-11-octadecen-1-ol.

Protocol 2: Acetylation of (E)-11-Octadecen-1-ol

This protocol describes the conversion of the alcohol to the final acetate product.

Materials:

  • (E)-11-Octadecen-1-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (E)-11-octadecen-1-ol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere.

  • Add pyridine (2.0 equivalents) to the solution.

  • If using, add a catalytic amount of DMAP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.

  • Quench the reaction by adding methanol.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_olefination Step 1: Olefination cluster_acetylation Step 2: Acetylation cluster_troubleshooting Troubleshooting Points Start Starting Materials: Aldehyde & Phosphonium Salt/Phosphonate Ylide_Formation Ylide/ Carbanion Formation Start->Ylide_Formation Base Wittig_HWE Wittig / HWE Reaction Ylide_Formation->Wittig_HWE Reaction with Aldehyde Alkene_Formation (E)-11-Octadecen-1-ol Wittig_HWE->Alkene_Formation TS1 Low Yield/ Poor E-selectivity Wittig_HWE->TS1 Acetylation Acetylation Alkene_Formation->Acetylation Acetic Anhydride, Base Final_Product 11(E)-Vaccenyl acetate Acetylation->Final_Product TS2 Incomplete Reaction Acetylation->TS2 TS3 Purification Issues Final_Product->TS3

Caption: Workflow for the synthesis and troubleshooting of this compound.

Reaction_Pathway cluster_step1 Horner-Wadsworth-Emmons Reaction cluster_step2 Acetylation Phosphonate R'CH2P(O)(OEt)2 Carbanion [R'CHP(O)(OEt)2]⁻ Phosphonate->Carbanion 1. Aldehyde R''CHO Intermediate Oxaphosphetane Intermediate Base Base Carbanion->Intermediate 2. + R''CHO Alkene (E)-Alkene (R'CH=CHR'') Intermediate->Alkene 3. Byproduct1 (EtO)2PO2⁻ Intermediate->Byproduct1 Alcohol (E)-Alkene-OH Acetate (E)-Alkenyl Acetate Alcohol->Acetate Ac2O Acetic Anhydride Pyridine Pyridine

References

Technical Support Center: Vaccenyl Acetate Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of vaccenyl acetate (B1210297). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation and identification of vaccenyl acetate isomers.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your GC-MS experiments in a simple question-and-answer format.

Question: Why are the cis- and trans-vaccenyl acetate isomers not separating (co-eluting)?

Answer:

Co-elution is the most common challenge in separating geometric isomers like cis- and trans-vaccenyl acetate. The solution typically involves optimizing your gas chromatography method.

  • Problem: Inadequate column polarity.

    • Solution: The separation of cis/trans isomers is significantly improved on highly polar columns.[1][2] While a general-purpose, non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) can be used, it may not provide baseline resolution.[3] For dedicated isomer analysis, switch to a more polar stationary phase, such as a biscyanopropyl polysiloxane or a polyethylene (B3416737) glycol (WAX-type) column. A time-temperature programmed GC method with a highly polar cyanopropyl column is often sufficient to resolve these types of isomers.[1]

  • Problem: Suboptimal oven temperature program.

    • Solution: A slow temperature ramp is crucial for resolving closely eluting compounds. Avoid fast ramps or high initial oven temperatures. Start with a lower initial temperature and use a slow ramp rate (e.g., 2-5°C per minute) through the expected elution range of the isomers.[3]

  • Problem: Carrier gas flow rate is too high.

    • Solution: An excessively high flow rate reduces the interaction time between the analytes and the stationary phase, leading to poor resolution. Ensure your carrier gas flow rate (typically Helium) is set to the optimal velocity for your column diameter (usually around 1-1.5 mL/min).

Question: My peaks for vaccenyl acetate are tailing or fronting. What is the cause?

Answer:

Poor peak shape can be caused by several factors related to column activity, sample overload, or improper system setup.

  • Problem: Active sites in the GC system.

    • Solution: Vaccenyl acetate, being an ester, can interact with active sites (exposed silanols) in the inlet liner, column, or transfer line, causing peak tailing. Ensure you are using a deactivated inlet liner. If the column is old, active sites may have developed; trimming the first 0.5 meters from the column inlet can help.[4]

  • Problem: Column overload.

    • Solution: Injecting too much sample can saturate the column, leading to "fronting" peaks where the peak front is sloped.[4] Reduce the injection volume, dilute your sample, or, if applicable, increase the split ratio in your injector.[4]

  • Problem: Improper column installation.

    • Solution: If the column is not installed at the correct depth in the injector or detector, it can create dead volume, leading to broad or tailing peaks.[4] Consult your instrument manual for the correct installation procedure.

Question: I have a very low signal or no peak for vaccenyl acetate. What should I check?

Answer:

Low sensitivity can stem from issues with the sample, the GC system, or the mass spectrometer.

  • Problem: Mass Spectrometer (MS) settings are not optimized.

    • Solution: First, ensure the MS is properly tuned and that the source and quadrupole temperatures are appropriate.[5] For low concentrations, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode focuses on specific ions characteristic of vaccenyl acetate, significantly increasing sensitivity.[2]

  • Problem: Leaks in the system.

    • Solution: Air leaks, particularly around the injector septum or column fittings, can degrade the column phase and reduce sensitivity.[6][7] Perform a leak check on your system.

  • Problem: Injector temperature is too low.

    • Solution: The injection port temperature must be high enough to ensure the complete and rapid vaporization of vaccenyl acetate without causing thermal degradation. A typical starting point is 250°C.[8]

GC-MS Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common issues when analyzing vaccenyl acetate isomers.

G start Problem Observed p1 Poor Isomer Resolution (Co-elution) start->p1 p2 Asymmetric Peaks (Tailing/Fronting) start->p2 p3 Low or No Signal start->p3 c1a Is Column Polarity Sufficient? p1->c1a c2a Sample Overload? p2->c2a c3a MS in SIM Mode? p3->c3a c1b Is Oven Program Optimized? c1a->c1b Yes s1a Use a Polar Column (e.g., Cyanopropyl or WAX) c1a->s1a No c1c Is Flow Rate Correct? c1b->c1c Yes s1b Decrease Temp Ramp Rate (e.g., 2-5°C/min) c1b->s1b No s1c Optimize Flow Rate (e.g., 1-1.5 mL/min) c1c->s1c No c2b Active Sites in System? c2a->c2b No s2a Dilute Sample or Increase Split Ratio c2a->s2a Yes c2c Column Installed Correctly? c2b->c2c No s2b Use Deactivated Liner & Trim Column c2b->s2b Yes s2c Re-install Column Per Manufacturer Specs c2c->s2c No c3b System Leak Check? c3a->c3b Yes s3a Switch to SIM Mode & Check Tune c3a->s3a No c3c Injector Temp Too Low? c3b->c3c No Leak s3b Perform Leak Check & Replace Septum/Ferrules c3b->s3b Yes (Leak Found) s3c Increase Injector Temp (e.g., 250°C) c3c->s3c Yes

Caption: A troubleshooting decision tree for GC-MS analysis of vaccenyl acetate.

Frequently Asked Questions (FAQs)

1. What is the best type of GC column for separating vaccenyl acetate isomers?

The choice of column depends on the primary goal. For resolving the cis and trans geometric isomers, a highly polar stationary phase is recommended.

Column TypeStationary Phase ExamplePolarityApplication
Highly Polar Biscyanopropyl Polysiloxane (e.g., SP-2560)Very HighRecommended for baseline separation of cis/trans isomers.[1]
Polar Polyethylene Glycol (WAX)HighGood alternative for isomer separation, offers different selectivity.
Mid-Polar 50% Phenyl-methylpolysiloxane (e.g., DB-624)MediumMay provide partial separation, but likely not baseline resolution.
Non-Polar 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)LowUsed for general profiling of hydrocarbons and pheromones but not ideal for resolving these specific geometric isomers.[3]

2. What are the expected mass spectral fragments for vaccenyl acetate?

Vaccenyl acetate (C₂₀H₃₈O₂) has a molecular weight of 310.51.[9] Under electron ionization (EI), esters undergo characteristic fragmentation. The key is the cleavage of the bond next to the carbonyl group and potential rearrangement reactions.[10]

m/z (Mass-to-Charge Ratio)InterpretationCommonality
M⁺ (310) Molecular IonMay be weak or absent in EI.
250 [M - 60]⁺ or [M - CH₃COOH]⁺Loss of acetic acid, a very common fragmentation for acetate esters.[11]
43 [CH₃CO]⁺Acetyl cation, often the base peak for acetate esters.

Note: The mass spectra of the cis and trans isomers are typically identical, as mass spectrometry does not distinguish between these types of stereoisomers. Their identification must be based on their chromatographic retention times.

3. How can I definitively confirm the identity of the cis and trans isomer peaks?

Confirmation requires comparing your results against known standards.

  • Authentic Standards: The most reliable method is to inject a pure, certified standard of (Z)-11-octadecenyl acetate (cis-vaccenyl acetate) and its (E)-isomer.[9][12] The isomer in your sample is identified by matching its retention time to that of the corresponding standard under identical chromatographic conditions.

  • Retention Indices (RI): If pure standards are unavailable, you can calculate Kovats retention indices by running a series of n-alkane standards (e.g., C10-C32).[3] You can then compare your calculated RI values to those reported in scientific literature or databases for vaccenyl acetate isomers on a similar column phase.[3]

Experimental Protocols

Detailed Protocol: GC-MS Analysis of Vaccenyl Acetate

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

1. Sample Preparation (Hexane Extraction) a. Place the sample material (e.g., insect gland, pheromone lure) into a 2 mL glass vial. b. Add 200 µL of high-purity n-Hexane. c. Vortex for 30 seconds to extract the analytes. d. If necessary, add an internal standard. e. Transfer the hexane (B92381) layer to an autosampler vial for injection.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977B or equivalent.
  • GC Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
  • Injector: Split/Splitless
  • Injection Volume: 1 µL
  • Injector Temperature: 250°C
  • Split Ratio: 20:1 (adjust based on sample concentration)
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Temperature Program:
  • Initial Temperature: 60°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 180°C.
  • Ramp 2: 3°C/min to 230°C.
  • Hold: Hold at 230°C for 5 minutes.
  • MS Transfer Line Temp: 240°C
  • Ion Source: Electron Ionization (EI)
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Energy: 70 eV
  • Acquisition Mode:
  • Full Scan: m/z 40-400 (for initial identification).
  • SIM Mode (for high sensitivity): Monitor ions m/z 43, 61, and 250.

3. Data Analysis a. Integrate the peaks corresponding to the vaccenyl acetate isomers. b. Identify the isomers based on retention time comparison with authentic standards. c. Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The spectrum should show the characteristic loss of acetic acid (M-60).[11]

General Experimental Workflow

The diagram below outlines the typical workflow from sample collection to data interpretation in pheromone analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation a Sample Collection (e.g., Pheromone Gland) b Solvent Extraction (e.g., Hexane) a->b c Internal Standard Spiking (Optional) b->c d Sample Injection (Autosampler) c->d e Chromatographic Separation (Polar Column) d->e f Mass Spectrometry (Ionization & Detection) e->f g Peak Integration & Chromatogram Review f->g h Library Search & Spectral Confirmation g->h i Quantification & Reporting h->i

Caption: A standard workflow for the GC-MS analysis of insect pheromones.

References

Technical Support Center: 11(E)-Vaccenyl Acetate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11(E)-Vaccenyl acetate (B1210297) (cVA) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this important pheromone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 11(E)-Vaccenyl acetate (cVA) and what is its primary biological role?

A1: this compound, more commonly known as cis-vaccenyl acetate (cVA), is a volatile lipid pheromone primarily found in male Drosophila melanogaster.[1][2] It plays a crucial role in mediating a variety of social behaviors, including aggregation, courtship, and male-male aggression.[3][4][5] cVA is synthesized in the male ejaculatory bulb and is transferred to females during copulation.[6][7]

Q2: How is cVA detected by Drosophila?

A2: cVA is detected by a specific class of olfactory sensory neurons located in T1 sensilla on the fly's antenna.[1][8] These neurons express the odorant receptor Or67d, which is necessary for the detection of cVA.[9] The process also requires an odorant-binding protein called LUSH (OBP76a), which is present in the sensillum lymph and is essential for the sensitivity of the neurons to cVA.[1][2][10]

Q3: What are the common types of bioassays used to study the effects of cVA?

A3: The most common bioassays for studying cVA are:

  • Single-Sensillum Recording (SSR): An electrophysiological technique to directly measure the firing rate of individual olfactory neurons in response to cVA stimulation.[1][11]

  • Behavioral Assays: These assays quantify the behavioral responses of flies to cVA, such as aggregation (attraction to a location), courtship behavior (wing song, circling), and aggression (lunging, boxing).[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to quantify the amount of cVA on the cuticle of flies or in extracts.[4][5]

Q4: Where can I obtain high-purity cVA for my experiments?

A4: High-purity synthetic (Z)-11-octadecenyl acetate is commercially available from various chemical suppliers. It is important to use a high-purity compound (>99%) to avoid confounding results from impurities.[12]

Troubleshooting Guide

Problem 1: Inconsistent or no neuronal response in single-sensillum recordings.

Possible Cause Troubleshooting Step
Degradation of cVA solution Prepare fresh dilutions of cVA in the appropriate solvent (e.g., paraffin (B1166041) oil) before each experiment.[1] Aqueous solutions of cVA are not recommended for storage for more than one day.[13]
Incorrect solvent Ensure the solvent used for dilution does not by itself elicit a neuronal response. Paraffin oil is a commonly used solvent.[1] For some applications, ethanol, DMSO, or dimethyl formamide (B127407) can be used, but the final concentration of the organic solvent should be minimal to avoid physiological effects.[13]
Improper stimulus delivery Check the airflow rate and ensure a constant stream of charcoal-filtered air to the preparation.[1] Verify that the stimulus pipette is correctly positioned and that the puff of odorized air is effectively reaching the antenna.
Fly age and condition Use flies within a consistent age range (e.g., 2-7 days old) as pheromone sensitivity can be age-dependent.[1] Ensure flies are healthy and have not been exposed to other strong odors before the experiment.
Loss of sensillum viability The recording electrode may have damaged the sensillum. If the spontaneous firing rate is absent or very low, attempt a new recording from a different sensillum.

Problem 2: High variability in behavioral assay results.

Possible Cause Troubleshooting Step
Contamination with endogenous cVA For experiments requiring cVA-naive flies, ensure virgin females are properly isolated. Be aware that males release cVA, which can contaminate the environment and other flies.[3][4] Mated females will have cVA transferred from males, which can influence their behavior and the behavior of other flies towards them.[5][6]
Inconsistent cVA concentration Ensure precise and consistent application of the synthetic cVA stimulus in the behavioral arena. The solvent should be allowed to evaporate completely if using a volatile solvent.
Environmental factors Conduct behavioral assays under controlled conditions of light, temperature, and humidity. The time of day can also influence fly activity.
Lack of context cues The attractive effect of cVA can be enhanced when presented with food-related odors.[6] The context in which cVA is presented can significantly alter the behavioral response.[5]

Problem 3: Difficulty dissolving or handling cVA.

Possible Cause Troubleshooting Step
Low solubility in aqueous buffers cVA is a lipid and has low solubility in aqueous solutions like PBS (approximately 2.5 mg/ml).[13][14] For higher concentrations, solvents like ethanol, DMSO, or dimethyl formamide are more effective (solubility around 20-30 mg/ml).[13][14]
Changing solvents If cVA is supplied in a solvent like ethanol, it can be evaporated under a gentle stream of nitrogen before redissolving in the desired solvent for the bioassay.[13]
Storage and stability Store cVA solutions at -20°C for long-term stability (≥2 years in ethanol).[13] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Dose-Dependent Firing Rate of T1 Neurons in Response to cVA.

cVA Concentration (%)Mean Increase in Spike Frequency (spikes/sec) in Wild-Type T1 Neurons
0.1~10
1~35
10~60
100~80

Data are approximated from dose-response curves presented in Ha et al., 2006.[1][15]

Table 2: cVA Levels on Drosophila melanogaster.

Fly StatusAverage Amount of cVA
Mature Male (on cuticle)200 ng - 2.9 µg
Mated Female (24h post-mating)9 ng - 200 ng
Virgin FemaleNot detectable

Data compiled from Ejima et al., 2007 and Billeter et al., 2009 as cited in Lin et al., 2015.[4][5]

Experimental Protocols & Visualizations

Protocol: Single-Sensillum Electrophysiological Recording
  • Fly Preparation: Immobilize a 2-7 day old fly. Position the fly to allow access to the antennae.

  • Electrode Placement: Insert a reference electrode into the fly's eye or head. Carefully bring a recording electrode, filled with sensillum lymph saline, into contact with a T1 trichoid sensillum on the antenna to establish an electrical connection.

  • Airflow: Maintain a constant stream of charcoal-filtered air (e.g., 36 ml/min) over the antenna to prevent interference from environmental odors.[1]

  • Stimulus Preparation: Prepare serial dilutions of this compound in a suitable solvent like paraffin oil.[1] Apply 1 µl of the solution to a filter paper strip inserted into a Pasteur pipette.

  • Stimulus Delivery: Deliver a controlled puff of air (e.g., 300 ms (B15284909) duration) through the stimulus pipette, directed at the antenna.[1][15]

  • Data Acquisition: Record the neuronal activity (action potentials) before, during, and after the stimulus presentation.

  • Analysis: Quantify the response by calculating the increase in spike frequency from the baseline spontaneous firing rate.

Diagrams

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cVA cVA Pheromone LUSH LUSH (OBP) cVA->LUSH binds Or67d Or67d Receptor LUSH->Or67d activates Neuron T1 Olfactory Neuron Signal Neuronal Signal (Action Potentials) Neuron->Signal generates Brain Brain Signal->Brain transmits to

Caption: cVA signaling pathway in Drosophila olfactory neurons.

SSR_Workflow Start Start PrepFly Immobilize Fly & Expose Antenna Start->PrepFly PrepStim Prepare cVA Dilutions Start->PrepStim Electrodes Position Recording & Reference Electrodes PrepFly->Electrodes DeliverStim Deliver cVA Stimulus (Air Puff) PrepStim->DeliverStim Airflow Establish Constant Filtered Airflow Electrodes->Airflow RecordBaseline Record Spontaneous Neuronal Activity Airflow->RecordBaseline RecordBaseline->DeliverStim RecordResponse Record Neuronal Response DeliverStim->RecordResponse Analyze Calculate Spike Frequency Change RecordResponse->Analyze End End Analyze->End

Caption: Experimental workflow for Single-Sensillum Recording (SSR).

References

Technical Support Center: Synthetic 11(E)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic 11(E)-Vaccenyl acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common contamination issues and ensuring the quality and efficacy of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 11(E)-Vaccenyl acetate and why is its purity crucial?

This compound is the acetate ester of (E)-vaccenyl alcohol. It is a member of a class of long-chain unsaturated esters that can function as insect pheromones. The stereochemistry of the double bond is critical for its biological activity. The presence of its geometric isomer, 11(Z)-Vaccenyl acetate (cis-vaccenyl acetate), can significantly impact its effectiveness, in some cases acting as an inhibitor of the biological response.[1][2] Therefore, high isomeric purity is essential for reliable and reproducible experimental results.

Q2: What are the most common contaminants in synthetic this compound?

The most prevalent and impactful contaminant is the geometric isomer, 11(Z)-Vaccenyl acetate. Other potential impurities can arise from the synthetic process and include:

  • Starting material residues: Unreacted vaccenyl alcohol or reagents from the acetylation step.

  • Byproducts of synthesis: For instance, if a Wittig reaction is used for the olefination step, triphenylphosphine (B44618) oxide can be a significant byproduct.[3][4][5]

  • Solvent residues: Trace amounts of solvents used during synthesis and purification.

  • Degradation products: Oxidation or hydrolysis products can form if the compound is not stored properly.

Q3: How can I verify the purity of my synthetic this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like pheromones.[6] It allows for the separation and identification of the target compound and any volatile impurities. For accurate determination of isomeric ratio, High-Performance Liquid Chromatography (HPLC), particularly with a silver ion (Ag+) stationary phase (argentation chromatography), can be employed to separate the E and Z isomers.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.[9][10][11]

Q4: What is the recommended method for storing this compound to prevent degradation?

To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C or below) to minimize degradation.[12] For solutions, using a high-purity solvent is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of synthetic this compound in experimental settings.

Problem: Low or no biological activity of the synthetic pheromone.
Possible Cause Troubleshooting Steps
Incorrect Isomeric Ratio Verify the E/Z isomer ratio using GC-MS or HPLC. The presence of the (Z)-isomer can inhibit the activity of the (E)-isomer.[1]
Chemical Degradation Ensure the pheromone has been stored correctly (low temperature, inert atmosphere). Analyze the sample by GC-MS for the presence of degradation products.
Low Purity Analyze the sample for the presence of other impurities using GC-MS. Byproducts from synthesis may interfere with the biological response.
Incorrect Concentration Prepare fresh dilutions from a stock solution of known concentration. Verify the concentration if possible.
Problem: Inconsistent results between experimental batches.
Possible Cause Troubleshooting Steps
Batch-to-Batch Purity Variation Analyze each new batch of synthetic pheromone for purity and isomeric ratio before use.
Solvent Effects If using a solvent, ensure the same high-purity solvent is used for all experiments. Some solvents can degrade the pheromone or affect its volatility.
Improper Storage of Aliquots Ensure that all aliquots are stored under identical, appropriate conditions. Repeated freeze-thaw cycles should be avoided.

Data Presentation

The biological activity of this compound is highly dependent on its isomeric purity. The following table summarizes the potential impact of contamination with the 11(Z) isomer.

This compound Purity (%) 11(Z)-Vaccenyl Acetate Contamination (%) Expected Biological Response
>99<1Optimal
955Reduced
9010Significantly Reduced/Inhibited
<90>10Likely Inhibited

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity hexane (B92381). Further dilute to 1-10 µg/mL for analysis.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify impurities by comparing their peak areas to that of the main compound.

Protocol 2: Separation of E/Z Isomers by HPLC with Argentation Chromatography
  • Column: A silver ion-impregnated silica (B1680970) gel column (Argentation HPLC column).

  • Mobile Phase: A non-polar solvent system, such as hexane with a small percentage of a more polar solvent like acetonitrile (B52724) or isopropanol. The exact composition may need to be optimized.[7][8]

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 205 nm) or a refractive index detector.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: The (Z)-isomer will have a stronger interaction with the silver ions and thus a longer retention time than the (E)-isomer, allowing for their separation and quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product start Starting Materials (e.g., 11-bromoundecanol, pentyne) wittig Wittig Reaction or other olefination start->wittig acetylation Acetylation of (E)-11-octadecen-1-ol wittig->acetylation crude Crude 11(E)-Vaccenyl Acetate acetylation->crude column Column Chromatography crude->column hplc Preparative HPLC (optional) column->hplc gcms GC-MS Analysis (Purity & Identity) hplc->gcms hplc_analysis HPLC Analysis (Isomeric Ratio) hplc->hplc_analysis nmr NMR Spectroscopy (Structure Confirmation) hplc->nmr final Pure 11(E)-Vaccenyl Acetate nmr->final

Caption: Synthetic and Quality Control Workflow for this compound.

signaling_pathway cluster_extracellular Extracellular Space (Sensillum Lymph) cluster_membrane Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular pheromone This compound obp Odorant-Binding Protein (e.g., LUSH) pheromone->obp Binding receptor Odorant Receptor (e.g., Or67d) obp->receptor Complex interacts with receptor g_protein G-protein Signaling (or Ion Channel Opening) receptor->g_protein Activation depolarization Membrane Depolarization g_protein->depolarization action_potential Action Potential Firing depolarization->action_potential signal_transduction Signal to Antennal Lobe action_potential->signal_transduction

Caption: Generalized Olfactory Signaling Pathway for this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_isomers Isomer Issues cluster_storage Storage Issues start Experiment Shows Low/No Activity check_purity Analyze Purity by GC-MS start->check_purity check_isomers Analyze Isomeric Ratio by HPLC start->check_isomers check_storage Review Storage Conditions start->check_storage check_concentration Verify Concentration start->check_concentration impurities_present Impurities Detected? check_purity->impurities_present wrong_ratio Incorrect E/Z Ratio? check_isomers->wrong_ratio improper_storage Improper Storage? check_storage->improper_storage purify Re-purify Compound impurities_present->purify Yes resynthesize Re-synthesize or Isomer Separation wrong_ratio->resynthesize Yes new_sample Use New, Properly Stored Sample improper_storage->new_sample Yes

Caption: Troubleshooting Logic for Inactive Synthetic Pheromone.

References

Technical Support Center: Troubleshooting 11(E)-Vaccenyl Acetate (cVA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of response to 11(E)-Vaccenyl acetate (B1210297) (cVA) in their experiments. The information is tailored for researchers, scientists, and drug development professionals working with this pheromone, primarily in the context of Drosophila melanogaster research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may lead to an absent or significantly reduced response to cVA in various experimental paradigms.

Q1: I am not observing any neuronal response to cVA in my single sensillum recording (SSR) preparation. What are the potential causes?

A lack of response in an SSR experiment can stem from issues with the stimulus, the preparation, the recording setup, or the biological state of the fly. Follow this troubleshooting guide to diagnose the problem.

Troubleshooting Steps for No Response in SSR:

  • Stimulus Delivery:

    • Concentration: Are you using an appropriate concentration of cVA? Responses are dose-dependent. While high concentrations can elicit strong responses, very low concentrations may not be sufficient to activate the neurons.[1][2]

    • Solvent: cVA is typically dissolved in a non-polar solvent like paraffin (B1166041) oil or ethanol.[3][4] Ensure the solvent itself does not elicit a response or inhibit neuronal activity. Always include a solvent-only control.

    • Purity and Stability: Verify the purity of your cVA sample. cVA can degrade over time, especially if not stored properly. It should be stored at -20°C for long-term stability.[4] Prepare fresh dilutions for your experiments.

    • Delivery System: For volatile compounds like cVA, the odor delivery system is critical. Ensure a constant, clean airflow and that the stimulus is being delivered effectively to the antenna. For low-volatility compounds, a close-range delivery system may be necessary.[5]

  • Fly Preparation and Biological Factors:

    • Fly Age: The age of the fly can influence its response to pheromones. Most studies use flies that are 2-7 days old.[3]

    • Genetic Background: Ensure you are using a wild-type strain with a functional cVA signaling pathway. Strains with mutations in Or67d, Lush (OBP76a), Orco, or SNMP will show a deficient response.[3][6][7]

    • Sensillum Type: Are you recording from the correct sensillum type? In Drosophila, cVA is primarily detected by neurons housed in T1 trichoid sensilla.[3][8]

    • Preparation Health: A healthy preparation is crucial. Ensure the fly is properly immobilized and that the antenna is not damaged. The reference electrode must have good contact.

  • Recording Equipment:

    • Electrode Contact: Poor contact between the recording electrode and the sensillum lymph is a common cause of signal loss.[9]

    • Grounding: Improper grounding can introduce significant noise, obscuring any potential signal.[9]

    • Amplification and Filtering: Check your amplifier and filter settings to ensure they are appropriate for detecting neuronal spikes.[10]

Q2: My behavioral experiments are showing no effect of cVA. What should I check?

Behavioral responses to cVA are complex and can be influenced by a variety of factors beyond simple sensory detection.

Troubleshooting Steps for No Behavioral Response:

  • Stimulus Presentation:

    • Concentration and Context: The behavioral response to cVA can be concentration-dependent and is highly context-specific. For example, the presence of food odors can modulate the aggregation response to cVA.[11] The anti-aphrodisiac effect in males is often observed in the context of other female cues.[12]

    • Purity and Delivery: As with SSR, ensure the purity and proper delivery of the cVA stimulus.

  • Biological and Environmental Factors:

    • Fly Rearing Conditions: The social and developmental environment of the flies can impact their response to cVA. For instance, prior exposure to cVA can alter subsequent behavioral responses.[13]

    • Age and Mating Status: The age and mating status of both male and female flies can significantly affect their behavioral responses to cVA.[12]

    • Genetic Strain: Different wild-type strains of Drosophila may exhibit variations in their behavioral responses to cVA.

Q3: Can the solvent used to dissolve cVA affect the experimental outcome?

Yes, the choice of solvent is important.

  • Paraffin oil is a common choice for diluting cVA for SSR experiments as it is non-volatile and generally does not elicit an olfactory response.[3]

  • Ethanol can also be used, but it is volatile and can act as an odorant itself. If using ethanol, it is crucial to allow the solvent to evaporate from the delivery substrate (e.g., filter paper) before presenting the stimulus, leaving behind the cVA.[4]

  • DMSO and dimethyl formamide can also be used to dissolve cVA.[4]

  • Always perform a solvent-only control to ensure that the observed response is due to cVA and not the solvent.

Quantitative Data Summary

The neuronal response to cVA is dose-dependent. The following table summarizes representative spike frequency data from single sensillum recordings in Drosophila melanogaster.

cVA ConcentrationMean Spike Frequency (spikes/s)Notes
0% (Solvent Control)~0.35 ± 0.14Pre-stimulation baseline.[3]
1%~36.89 ± 3.43Post-stimulation response in wild-type T1 neurons.[3]
Dose-dependent increaseResponses increase with cVA concentration.See dose-response curves in Ha et al., 2006.[1]

Key Experimental Protocols

1. Single Sensillum Recording (SSR) for cVA Response

This protocol is adapted from standard methods used in Drosophila olfaction research.

Materials:

  • 11(E)-Vaccenyl acetate (cVA)

  • Paraffin oil (or other suitable solvent)

  • Wild-type Drosophila melanogaster (2-7 days old)

  • Micromanipulators

  • Microscope with high magnification

  • Tungsten electrodes (recording and reference)

  • Amplifier and data acquisition system

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • Constant stream of charcoal-filtered air

Methodology:

  • Fly Preparation: Immobilize a single fly in a pipette tip or on a slide, leaving the head and antennae exposed. Use wax or a similar adhesive to fix the fly in place.

  • Electrode Placement: Insert a reference electrode into the eye or another part of the head. Carefully advance the recording electrode to make contact with the base of a T1 trichoid sensillum on the antenna using a micromanipulator.

  • Signal Acquisition: Establish a stable recording with clear spontaneous neuronal activity.

  • Stimulus Preparation: Prepare serial dilutions of cVA in paraffin oil. Apply a small amount (e.g., 1 µl) of the cVA solution to a piece of filter paper and insert it into a Pasteur pipette.[3]

  • Stimulus Delivery: Deliver a puff of air through the Pasteur pipette, directing the airflow over the fly's antenna. The stimulus duration is typically short (e.g., 300 ms).[3]

  • Data Recording: Record neuronal activity before, during, and after stimulus presentation.

  • Controls: Present a solvent-only control to ensure the response is specific to cVA.

2. Behavioral Assay: Courtship Inhibition

This assay measures the inhibitory effect of cVA on male courtship of other males.

Materials:

  • Wild-type male Drosophila melanogaster (socially naive)

  • This compound (cVA)

  • Suitable solvent (e.g., acetone)

  • Small behavioral observation chambers

Methodology:

  • Fly Preparation: Collect male flies upon eclosion and house them individually to ensure social naivety.

  • Stimulus Application: Prepare a solution of cVA in a volatile solvent like acetone. Apply a small amount to a target male fly (or a dummy fly). Allow the solvent to evaporate completely.

  • Behavioral Observation: Introduce a socially naive male fly into the observation chamber with the cVA-perfumed target.

  • Data Collection: Record the latency to initiate courtship and the duration of courtship behaviors (e.g., wing vibration, licking, attempted copulation) over a defined period.

  • Controls: Perform control experiments with solvent-only treated target flies.

Visualizations

Signaling Pathway of this compound

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite cVA cVA LUSH_inactive LUSH (inactive) cVA->LUSH_inactive Binds LUSH_active LUSH-cVA (active) LUSH_inactive->LUSH_active Conformational Change Or67d_Orco Or67d/Orco Receptor Complex LUSH_active->Or67d_Orco Activates Neuron_Activation Neuronal Activation (Action Potentials) Or67d_Orco->Neuron_Activation Ion Influx SNMP SNMP SNMP->Or67d_Orco Associated with

Caption: cVA signaling pathway in Drosophila.

Troubleshooting Workflow for Lack of cVA Response

Troubleshooting_Workflow Start No Response to cVA Observed Check_Stimulus Check Stimulus (Purity, Concentration, Solvent) Start->Check_Stimulus Check_Delivery Check Stimulus Delivery (Airflow, Proximity) Check_Stimulus->Check_Delivery Stimulus OK Problem_Solved Problem Resolved Check_Stimulus->Problem_Solved Issue Found & Corrected Check_Prep Check Fly Preparation (Age, Health, Genotype) Check_Delivery->Check_Prep Delivery OK Check_Delivery->Problem_Solved Issue Found & Corrected Check_Recording Check Recording Setup (Electrodes, Grounding, Amplification) Check_Prep->Check_Recording Preparation OK Check_Prep->Problem_Solved Issue Found & Corrected Check_Recording->Problem_Solved Issue Found & Corrected Consult_Lit Consult Literature for Alternative Protocols Check_Recording->Consult_Lit Setup OK

Caption: Troubleshooting workflow for cVA experiments.

References

Technical Support Center: Enhancing the Volatility of 11(E)-Vaccenyl Acetate for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the semi-volatile compound 11(E)-Vaccenyl acetate (B1210297), achieving sufficient volatility is often crucial for successful experimentation, particularly in fields such as chemical ecology and pheromone research. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the volatility of this long-chain acetate.

Frequently Asked Questions (FAQs)

Q1: What is 11(E)-Vaccenyl acetate and why is enhancing its volatility important?

A1: this compound is a long-chain unsaturated acetate. Enhancing its volatility is critical for experiments that require the compound to be in a gaseous state, such as in olfactometer bioassays, gas chromatography (GC) analysis, and studies of airborne chemical signaling. Increased volatility ensures a higher concentration of the compound in the headspace, leading to more reliable and reproducible results.

Q2: What are the primary methods for enhancing the volatility of semi-volatile compounds like this compound?

A2: The two primary methods are:

  • Thermal Volatilization (Headspace Analysis): This involves heating the sample in a sealed container to increase its vapor pressure and enrich the concentration of the analyte in the gas phase (headspace) above the sample.[1][2]

  • Chemical Derivatization: This method involves chemically modifying the this compound molecule to create a new, more volatile compound. A common technique for compounds with active hydrogens is silylation.

Q3: At what temperature should I heat this compound for headspace analysis to avoid degradation?

A3: While specific thermal stability data for this compound is limited, studies on similar long-chain fatty acids and their esters suggest that thermal decomposition can occur at elevated temperatures.[3] It is recommended to start with a conservative temperature, typically 10-20°C below the boiling point of the solvent if applicable, and gradually increase it while monitoring for any signs of degradation, such as the appearance of unexpected peaks in a GC analysis.[4] For long-chain fatty acid methyl esters, decomposition has been observed to begin around 300°C, but this can vary based on the specific structure and experimental conditions.[5]

Q4: What is silylation and how does it increase volatility?

A4: Silylation is a chemical derivatization technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (B98337) (TMS) group.[6] While this compound itself does not have active hydrogens, if hydrolysis has occurred, leaving the corresponding alcohol, silylation can be used to convert the polar hydroxyl group (-OH) into a non-polar and more volatile silyl (B83357) ether (-O-Si(CH₃)₃).[7][8] This reduction in polarity decreases intermolecular forces, leading to a lower boiling point and increased vapor pressure.

Troubleshooting Guides

Headspace Gas Chromatography (GC) Analysis

This guide addresses common issues encountered when using headspace GC to analyze this compound.

Problem Potential Cause(s) Troubleshooting Steps
No or Low Peak Response 1. Insufficient Volatilization: The incubation temperature is too low to generate enough vapor pressure. 2. Leaks in the System: Poorly sealed vials, worn septa, or loose fittings can lead to loss of the headspace sample.[2][9] 3. Analyte Adsorption: Active sites in the injector liner or the front of the GC column can adsorb the analyte.[10]1. Optimize Incubation Temperature: Gradually increase the headspace oven temperature in increments of 5-10°C. Analyze a standard at each temperature to find the optimal balance between signal intensity and potential degradation. 2. Check for Leaks: Ensure vials are properly crimped. Regularly replace septa. Perform a system leak check according to the instrument manufacturer's instructions. 3. Deactivate the System: Use a deactivated inlet liner. If peak tailing is observed, trim the first few centimeters of the GC column.[10]
Peak Tailing 1. Active Sites: As mentioned above, active sites in the GC system can cause peak tailing.[10] 2. Column Overload: Injecting too much sample can lead to asymmetrical peaks. 3. Inappropriate Column Phase: The polarity of the GC column may not be suitable for the analyte.1. System Maintenance: Regularly clean the injector and replace the liner and septa. Use a high-quality, deactivated GC column. 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume (or headspace loop size). 3. Select Appropriate Column: A mid-polarity column is often a good starting point for long-chain acetates.
Ghost Peaks or Baseline Noise 1. Contamination: Contamination can come from the sample, solvent, carrier gas, or septum bleed.[1][9] 2. Carryover: Residual sample from a previous injection can elute in a subsequent run.1. Identify and Eliminate Contamination: Run a blank (empty vial) to check for system contamination. Use high-purity solvents and gases. Use low-bleed septa. 2. Implement a Wash Step: After each injection, run a high-temperature bakeout of the column and/or a solvent wash of the syringe to remove any residual compounds.
Irreproducible Peak Areas 1. Inconsistent Incubation Time or Temperature: Variations in these parameters will lead to inconsistent amounts of analyte in the headspace. 2. Inconsistent Sample Volume: The ratio of sample volume to headspace volume affects the equilibrium.[2]1. Ensure Consistent Conditions: Use an autosampler for precise timing of incubation and injection. Calibrate the headspace oven temperature regularly. 2. Maintain Consistent Sample Volume: Use a calibrated pipette to ensure the same volume of sample is added to each vial.
Chemical Derivatization (Silylation)

This guide focuses on troubleshooting issues that may arise during the silylation of potential hydrolysis products of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Incomplete Derivatization 1. Presence of Moisture: Silylating reagents are highly sensitive to water, which will react with the reagent and reduce its effectiveness.[8] 2. Insufficient Reagent: The amount of silylating reagent may not be enough to derivatize all the active sites. 3. Sub-optimal Reaction Conditions: The reaction time or temperature may be insufficient for the reaction to go to completion.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Store silylating reagents under an inert atmosphere. 2. Use Excess Reagent: Add the silylating reagent in a molar excess to the analyte. 3. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by GC analysis of aliquots.
Multiple or Unexpected Peaks 1. Side Reactions: The silylating reagent may react with other components in the sample matrix. 2. Incomplete Reaction: Both the derivatized and underivatized compound may be present. 3. Reagent Artifacts: Excess reagent or byproducts of the reaction can appear as peaks in the chromatogram.1. Clean Up Sample: If possible, purify the sample before derivatization to remove interfering compounds. 2. Optimize Reaction: As above, ensure the reaction goes to completion. 3. Identify Reagent Peaks: Inject a blank derivatization mixture (reagent and solvent only) to identify peaks associated with the reagent.
Loss of Derivative 1. Hydrolysis: Silyl ethers can be unstable in the presence of moisture and can hydrolyze back to the original alcohol. 2. Thermal Degradation: The derivative may not be stable at the GC inlet temperature.1. Analyze Promptly: Analyze the derivatized sample as soon as possible after preparation. Store under anhydrous conditions if immediate analysis is not possible. 2. Lower Inlet Temperature: If degradation is suspected, lower the GC inlet temperature.

Data Presentation

Table 1: Physicochemical Properties of Long-Chain Acetates

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Dodecyl acetate (C12)C₁₄H₂₈O₂228.37243
Tetradecyl acetate (C14)C₁₆H₃₂O₂256.42290-292
Hexadecyl acetate (C16)C₁₈H₃₆O₂284.48315-317
This compound (C18:1) C₂₀H₃₈O₂ 310.51 ~379.5 (estimated for cis-isomer) [11]
Oleyl acetate (C18:1)C₂₀H₃₈O₂310.51186 (at 3.2 mmHg)[8]
Stearyl acetate (C18)C₂₀H₄₀O₂312.53220-222 (at 15 mmHg)
Eicosyl acetate (C20)C₂₂H₄₄O₂340.58224 (at 3 mmHg)
Docosyl acetate (C22)C₂₄H₄₈O₂368.64242 (at 3 mmHg)

Note: Boiling points can vary significantly with pressure. Data for some long-chain acetates, particularly unsaturated isomers, is limited.

Experimental Protocols

Protocol 1: Enhancing Volatility using Headspace Gas Chromatography (HS-GC)

This protocol provides a general method for increasing the concentration of this compound in the gas phase for GC analysis. Optimization will be required for specific instrumentation and experimental goals.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the this compound sample into a headspace vial (e.g., 10 or 20 mL). If the sample is in a solvent, use a consistent volume.

    • For quantitative analysis, add a known amount of an appropriate internal standard.

    • Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

  • Headspace Incubation and Injection:

    • Place the sealed vial into the headspace autosampler's oven.

    • Set the incubation temperature. A starting point of 80-100°C is recommended.[7]

    • Set the incubation time to allow for equilibrium to be reached between the sample and the headspace. A typical time is 15-30 minutes.[1]

    • Set the vial shaking/agitation mode if available (e.g., on for 5 minutes, off for 1 minute) to facilitate the release of volatiles.

    • The autosampler will then automatically inject a set volume of the headspace gas into the GC inlet.

  • Gas Chromatography Parameters (Example):

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Protocol 2: Derivatization via Silylation (for potential hydrolysis products)

This protocol is for the silylation of any 11(E)-vaccenol that may be present due to hydrolysis of the acetate.

  • Sample Preparation:

    • Ensure the sample is free of water. If necessary, dry the sample under a stream of nitrogen or by lyophilization.

    • Place the dried sample in a clean, dry reaction vial with a PTFE-lined cap.

  • Derivatization Reaction:

    • Add an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

    • Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, in a molar excess.

    • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.

  • GC Analysis:

    • Cool the vial to room temperature.

    • Directly inject an aliquot of the derivatized sample into the GC-MS for analysis using a suitable temperature program.

Mandatory Visualizations

experimental_workflow cluster_headspace Method 1: Headspace GC cluster_derivatization Method 2: Chemical Derivatization A1 Sample Preparation (in Headspace Vial) A2 Incubation (Heating & Agitation) A1->A2 A3 Headspace Injection A2->A3 A4 GC-MS Analysis A3->A4 B1 Sample Drying B2 Silylation Reaction B1->B2 B3 Direct Injection B2->B3 B4 GC-MS Analysis B3->B4

Experimental workflows for enhancing volatility.

troubleshooting_logic Start Poor Peak (No, Low, or Tailing) CheckLeaks Check for Leaks (Vial, Septum, Fittings) Start->CheckLeaks IncreaseTemp Increase Headspace Temperature CheckLeaks->IncreaseTemp No Leaks Found Deactivate Deactivate System (New Liner, Trim Column) IncreaseTemp->Deactivate OptimizeMethod Optimize GC Method (Oven Program, Flow Rate) Deactivate->OptimizeMethod Result Improved Peak Shape OptimizeMethod->Result

Logical troubleshooting flow for poor peak shape.

References

Technical Support Center: Solvent Selection for 11(E)-Vaccenyl Acetate Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The majority of available scientific literature pertains to the (Z)-isomer of 11-Vaccenyl acetate (B1210297) (also known as cis-vaccenyl acetate or cVA), a well-studied pheromone in Drosophila melanogaster. This guide is developed based on the properties of the (Z)-isomer, assuming similar characteristics for the (E)-isomer due to a lack of specific data for the latter. Researchers should validate these recommendations for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is 11(E)-Vaccenyl acetate and why is solvent selection critical?

A1: this compound is a long-chain acetate ester that may function as an insect pheromone. Proper solvent selection is crucial for its study as it directly impacts the compound's solubility, stability, and compatibility with analytical techniques such as gas chromatography (GC). An inappropriate solvent can lead to sample loss, degradation, or interference with experimental results.

Q2: What are the key physicochemical properties of 11-Vaccenyl acetate to consider for solvent selection?

A2: Based on data for the (Z)-isomer, 11-Vaccenyl acetate is a hydrophobic, volatile compound. Its long hydrocarbon chain makes it nonpolar, while the acetate group adds a small degree of polarity. Therefore, it is readily soluble in nonpolar organic solvents and has limited solubility in polar solvents.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: For dissolution and short-term storage, nonpolar or moderately polar aprotic solvents are recommended. Ethanol (B145695), hexane (B92381), dichloromethane (B109758), and ethyl acetate are commonly used for similar insect pheromones. For long-term storage, it is advisable to store the compound in a nonpolar, aprotic solvent at low temperatures (e.g., -20°C) to minimize degradation. Protic solvents, especially in the presence of water, can lead to hydrolysis of the ester bond.

Q4: Can I use aqueous buffers to dissolve this compound for biological assays?

A4: Direct dissolution in aqueous buffers is challenging due to the compound's hydrophobicity. A common approach is to first dissolve the acetate in a minimal amount of a water-miscible organic solvent like ethanol or DMSO, and then dilute this stock solution into the aqueous buffer. It is important to ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Troubleshooting Guides

Issue 1: Sample Precipitation During Dilution

  • Question: I dissolved my this compound in an organic solvent, but it precipitated when I diluted it into an aqueous buffer for my bioassay. What should I do?

  • Answer: This is a common issue due to the low aqueous solubility of the compound.

    • Solution 1: Reduce the final concentration. The amount of acetate being added to the buffer may be exceeding its solubility limit. Try preparing a more dilute final solution.

    • Solution 2: Use a different co-solvent. While ethanol and DMSO are common, other water-miscible solvents with slightly different properties might improve solubility upon dilution.

    • Solution 3: Incorporate a surfactant. A small amount of a biocompatible surfactant (e.g., Tween 80) in the aqueous buffer can help to emulsify the compound and prevent precipitation.

Issue 2: Poor Peak Shape in Gas Chromatography (GC) Analysis

  • Question: My GC peaks for this compound are tailing or broad. Could the solvent be the cause?

  • Answer: Yes, the injection solvent can significantly impact peak shape in GC.

    • Solution 1: Check solvent-analyte compatibility. Injecting a nonpolar analyte in a very polar solvent (or vice-versa) can cause poor focusing at the head of the column. Hexane or ethyl acetate are generally good choices for long-chain esters.

    • Solution 2: Ensure solvent purity. Impurities in the solvent can interact with the analyte or the column, leading to peak tailing. Use high-purity GC-grade solvents.

    • Solution 3: Optimize injection parameters. A high injection volume or an inappropriate injector temperature can lead to backflash and broad peaks. Reduce the injection volume or optimize the temperature program.

Issue 3: Analyte Degradation Over Time

  • Question: I suspect my this compound is degrading in solution. How can I improve its stability?

  • Answer: Acetate esters can be susceptible to hydrolysis, especially in the presence of water, acids, or bases.

    • Solution 1: Use aprotic solvents. For storage, choose dry, aprotic solvents like hexane or dichloromethane over protic solvents like ethanol or methanol (B129727) to minimize hydrolysis.

    • Solution 2: Store at low temperatures. Chemical degradation slows down at lower temperatures. Store stock solutions at -20°C or below.

    • Solution 3: Prepare fresh solutions. For sensitive experiments, it is best to prepare fresh dilutions from a concentrated stock solution just before use.

Data Presentation

Table 1: Physicochemical and Solubility Data for (Z)-11-Vaccenyl Acetate

PropertyValueSource
Molecular Formula C₂₀H₃₈O₂N/A
Molecular Weight 310.5 g/mol N/A
CAS Number 6186-98-7N/A
Solubility in Ethanol ~30 mg/mLN/A
Solubility in DMSO ~20 mg/mLN/A
Solubility in DMF ~25 mg/mLN/A
Solubility in PBS (pH 7.2) ~2.5 mg/mLN/A

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Insect Glands

This protocol describes a general method for extracting pheromones from insect glands for subsequent analysis.

  • Dissection: Carefully dissect the pheromone-producing gland from the insect under a stereomicroscope.

  • Extraction:

    • Place the dissected gland in a small glass vial containing 100-200 µL of a suitable organic solvent (e.g., hexane or dichloromethane).

    • Gently crush the gland with a clean glass rod to facilitate extraction.

    • Allow the gland to extract for at least 30 minutes at room temperature.

  • Concentration (Optional):

    • If the concentration of the pheromone is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample.

    • Be cautious not to evaporate to complete dryness, as this can lead to the loss of volatile compounds. Reconstitute in a smaller volume of solvent if necessary.

  • Analysis: The resulting extract can be directly analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Solid-Phase Microextraction (SPME) of Volatile this compound

SPME is a solvent-free technique for extracting volatile compounds from the headspace above a sample.

  • Sample Preparation: Place the insect or a sample containing this compound in a sealed headspace vial.

  • Extraction:

    • Expose a pre-conditioned SPME fiber to the headspace of the vial. The choice of fiber coating (e.g., PDMS, DVB/CAR/PDMS) will depend on the polarity of the analyte. For a nonpolar compound like this compound, a nonpolar or bipolar fiber is suitable.

    • Allow the fiber to be exposed for a defined period (e.g., 30-60 minutes) to allow the volatile compounds to adsorb onto the fiber coating. Gentle agitation or heating can enhance extraction efficiency.

  • Desorption and Analysis:

    • Retract the fiber and insert it into the heated injection port of a GC or GC-MS.

    • The high temperature of the injection port will desorb the analytes from the fiber directly onto the GC column for separation and detection.

Mandatory Visualization

experimental_workflow cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing Solvent_Extraction Solvent Extraction (e.g., Hexane) GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Solvent_Extraction->GC_MS SPME SPME (Headspace) SPME->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis Insect_Sample Insect Sample (e.g., Gland) Insect_Sample->Solvent_Extraction Insect_Sample->SPME

Caption: Experimental workflow for the extraction and analysis of this compound.

solvent_selection_logic Start Start: Select Solvent for This compound Study Application What is the application? Start->Application Dissolution Dissolution & Short-term Storage Application->Dissolution Storage Extraction Extraction from Biological Matrix Application->Extraction Extraction GC_Analysis GC Analysis Application->GC_Analysis Analysis Bioassay Aqueous Bioassay Application->Bioassay Bioassay Aprotic Use Nonpolar/Moderately Polar Aprotic Solvent (e.g., Hexane, Ethanol) Dissolution->Aprotic Nonpolar Use Nonpolar Solvent (e.g., Hexane, Dichloromethane) Extraction->Nonpolar GC_Grade Use High-Purity GC-Grade Nonpolar Solvent (e.g., Hexane, Ethyl Acetate) GC_Analysis->GC_Grade Co_Solvent Use Minimal Water-Miscible Co-solvent (e.g., Ethanol, DMSO) and Dilute into Buffer Bioassay->Co_Solvent

Validation & Comparative

A Comparative Analysis of 11(E)-Vaccenyl Acetate and 11(Z)-Vaccenyl Acetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for scientists and drug development professionals on the chemical properties, biological activity, and experimental evaluation of the geometric isomers of vaccenyl acetate (B1210297).

This guide provides a detailed comparison of 11(E)-Vaccenyl acetate and its well-studied geometric isomer, 11(Z)-Vaccenyl acetate, also known as cis-vaccenyl acetate (cVA). While 11(Z)-Vaccenyl acetate is a well-documented pheromone in Drosophila melanogaster with multifaceted roles in social and sexual behaviors, there is a notable scarcity of research on the biological functions of its (E)-isomer. This document summarizes the available data for both compounds and outlines key experimental protocols to facilitate further comparative studies.

Physicochemical Properties

The fundamental difference between 11(E)- and 11(Z)-Vaccenyl acetate lies in the geometry of the double bond at the 11th carbon position. This stereoisomerism influences their physical properties, which can be critical for their biological activity and detection.

Property11(Z)-Vaccenyl AcetateThis compound
Systematic Name (11Z)-Octadec-11-en-1-yl acetate(11E)-Octadec-11-en-1-yl acetate
Common Name cis-Vaccenyl acetate (cVA)[1]trans-Vaccenyl acetate
CAS Number 6186-98-7[1][2]69282-64-0[3]
Molecular Formula C₂₀H₃₈O₂[1][2]C₂₀H₃₈O₂[3]
Molecular Weight 310.51 g/mol [1][2]310.5145 g/mol [3]
Appearance Not specified in search resultsNot specified in search results
Enthalpy of Vaporization (ΔvapH°) Not specified in search results26.08 kcal/mol[3]

Biological Activity: A Tale of Two Isomers

The biological activity of 11(Z)-Vaccenyl acetate is extensively documented, particularly in the fruit fly, Drosophila melanogaster. In contrast, there is a significant lack of published data on the biological effects of this compound, highlighting a critical knowledge gap.

11(Z)-Vaccenyl Acetate: The Multifunctional Pheromone

11(Z)-Vaccenyl acetate is a male-specific lipid that acts as a volatile pheromone, modulating a range of behaviors in both male and female Drosophila.[4]

  • Aggregation: cVA promotes the aggregation of both sexes, often in the presence of food cues.[5]

  • Courtship Inhibition and Male-Male Aggression: It acts as an anti-aphrodisiac to other males, suppressing courtship behavior towards mated females who have received cVA during copulation.[6] High concentrations of cVA can also promote aggression between males.[7]

  • Female Receptivity: While inhibitory to other males, cVA can enhance a female's receptivity to mating.

  • Oviposition Site Selection: The presence of cVA can influence where females choose to lay their eggs.[8]

This compound: An Unexplored Frontier

Currently, there is no readily available scientific literature detailing the specific biological or pheromonal activity of this compound in any insect species. In many cases of insect pheromone communication, geometric isomers of the active compound can have different, and sometimes inhibitory, effects. For instance, the "wrong" isomer in a pheromone blend can disrupt the species-specific signal. This suggests the hypothesis that this compound might act as an antagonist or have a distinct, yet undiscovered, biological role. To elucidate its function, direct comparative experimental studies are necessary.

Olfactory Signaling Pathway of 11(Z)-Vaccenyl Acetate

The perception of 11(Z)-Vaccenyl acetate in Drosophila is mediated by specific olfactory sensory neurons (OSNs) located in the trichoid sensilla on the antenna.[4] The key molecular components of this pathway have been identified, providing a framework for understanding how this chemical signal is translated into a behavioral response.

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Membrane cVA 11(Z)-Vaccenyl Acetate (cVA) LUSH LUSH (OBP76a) Odorant Binding Protein cVA->LUSH Binding cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH Or67d Or67d (Olfactory Receptor) cVA_LUSH->Or67d Activation Ion_Channel Ion Channel Or67d->Ion_Channel Conformational Change Orco Orco (Co-receptor) Orco->Ion_Channel Gating Neuronal Firing Neuronal Firing Ion_Channel->Neuronal Firing

cVA Olfactory Transduction Pathway

Proposed Experimental Protocols for Comparative Analysis

To address the lack of data on this compound and to directly compare its activity with the (Z)-isomer, the following established experimental protocols are recommended.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to a volatile stimulus. It provides a measure of the overall olfactory sensitivity of an insect to a specific compound.

Methodology:

  • Preparation of the Insect: An adult Drosophila melanogaster is immobilized, and its head is fixed to expose the antennae.

  • Electrode Placement: A recording electrode is placed over the tip of an antenna, and a reference electrode is inserted into the head or another part of the body.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound (either 11(E)- or 11(Z)-Vaccenyl acetate) is injected into the airstream.

  • Data Recording: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection in the signal upon stimulus presentation corresponds to the magnitude of the antennal response.

  • Data Analysis: The EAG responses to different concentrations of each isomer are recorded and compared. A dose-response curve can be generated to determine the sensitivity and threshold of detection for each compound.

EAG_Workflow cluster_preparation Preparation cluster_stimulation Stimulation & Recording cluster_analysis Data Analysis A Immobilize Drosophila and expose antenna B Place recording and reference electrodes A->B C Deliver continuous stream of purified air B->C D Inject puff of test compound (11(E)- or 11(Z)-Vaccenyl Acetate) C->D E Record voltage change (EAG response) D->E F Measure amplitude of EAG deflection E->F G Generate dose-response curves for each isomer F->G H Compare olfactory sensitivity G->H

Electroantennography (EAG) Experimental Workflow
Behavioral Assays

Behavioral assays are essential to determine the functional consequence of olfactory detection. A two-choice olfactometer or a "T-maze" assay can be used to assess the attractive, neutral, or repellent effect of each isomer.

Methodology:

  • Apparatus: A T-maze olfactometer consists of a central chamber where flies are introduced and two arms, each leading to a trap.

  • Stimulus Application: A stream of air passing through a cartridge containing a specific concentration of this compound is delivered to one arm, while a control stream of air (with solvent only) is delivered to the other arm. The experiment is then repeated with 11(Z)-Vaccenyl acetate.

  • Fly Introduction and Observation: A group of flies (e.g., 50 males or 50 females) is introduced into the central chamber and allowed to choose between the two arms for a defined period (e.g., 30 minutes).

  • Data Collection: The number of flies in each trap is counted.

  • Data Analysis: A preference index (PI) is calculated as: (Number of flies in the odor arm - Number of flies in the control arm) / Total number of flies. A positive PI indicates attraction, a negative PI indicates repulsion, and a PI close to zero indicates a neutral response. The PIs for 11(E)- and 11(Z)-Vaccenyl acetate are then statistically compared.

Behavioral_Assay_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis A Prepare T-maze olfactometer B Apply test compound (11(E)- or 11(Z)-VA) to one arm and solvent control to the other A->B C Introduce a group of flies into the central chamber B->C D Allow flies to choose between arms for a set duration C->D E Count the number of flies in each trap D->E F Calculate Preference Index (PI) E->F G Statistically compare the PIs for the two isomers F->G H Determine attractive, repellent, or neutral effect G->H

Behavioral Assay (T-Maze) Workflow

Conclusion

The comparison between 11(E)- and 11(Z)-Vaccenyl acetate highlights a significant disparity in our current understanding of these two geometric isomers. While 11(Z)-Vaccenyl acetate is a cornerstone of Drosophila chemical communication research, its (E)-isomer remains largely uncharacterized in terms of biological activity. The provided physicochemical data serves as a foundation for future studies, and the detailed experimental protocols offer a clear path forward for researchers to elucidate the sensory and behavioral effects of this compound. Such comparative studies are crucial for a comprehensive understanding of the structure-activity relationships that govern pheromone perception and for the potential development of novel semiochemical-based pest management strategies.

References

A Comparative Analysis of 11(E)- vs. 11(Z)-Vaccenyl Acetate: Unraveling Stereoisomer-Specific Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in our understanding of the biological activities of the geometric isomers of 11-Vaccenyl acetate (B1210297). While 11(Z)-Vaccenyl acetate, commonly known as cis-vaccenyl acetate (cVA), is a well-documented and extensively studied pheromone in the fruit fly, Drosophila melanogaster, there is a conspicuous absence of research on its counterpart, 11(E)-Vaccenyl acetate. This guide synthesizes the current knowledge on the bioactivity of the (Z)-isomer and, in light of the data gap, discusses the potential role of the (E)-isomer based on established principles of insect chemical ecology.

11(Z)-Vaccenyl Acetate: A Multifunctional Pheromone in Drosophila melanogaster

11(Z)-Vaccenyl acetate is a male-specific lipid that functions as a crucial signaling molecule, mediating a variety of social behaviors in Drosophila melanogaster.[1] It is produced in the male ejaculatory bulb and transferred to females during copulation, influencing the behavior of both sexes.[1]

The biological effects of cVA are highly context-dependent and include:

  • Aggregation: cVA acts as an aggregation pheromone, attracting both male and female flies to food sources.[1][2]

  • Courtship Inhibition: It functions as an anti-aphrodisiac by inhibiting courtship behavior between males and towards recently mated females.[1]

  • Female Receptivity: The presence of cVA can signal the presence of a suitable mate to females, thereby influencing their receptivity to courtship.

  • Male-Male Aggression: At higher concentrations, typically in the presence of a group of males, cVA can promote aggressive behaviors.

Quantitative Data on the Biological Activity of 11(Z)-Vaccenyl Acetate

The following table summarizes key quantitative data from electrophysiological and behavioral studies on the effects of 11(Z)-Vaccenyl acetate in Drosophila melanogaster.

Assay TypeSpeciesSexResponseKey Findings
Single Sensillum Recording (SSR) Drosophila melanogasterMale & FemaleNeuronal Activation11(Z)-Vaccenyl acetate specifically activates the T1 class of olfactory sensory neurons.
Behavioral Assay (Aggregation) Drosophila melanogasterMale & FemaleAttraction11(Z)-Vaccenyl acetate significantly increases the attractiveness of food odors.
Behavioral Assay (Courtship) Drosophila melanogasterMaleInhibitionExposure to 11(Z)-Vaccenyl acetate reduces courtship attempts towards other males and mated females.

Signaling Pathway and Experimental Protocols

The perception of 11(Z)-Vaccenyl acetate in Drosophila is primarily mediated by the olfactory receptor Or67d, which is expressed in the T1 sensory neurons. The signaling cascade is initiated when cVA binds to an odorant-binding protein called LUSH, which then interacts with the Or67d receptor, leading to neuronal activation and a subsequent behavioral response.

G cluster_0 Pheromone Perception cluster_1 Signal Processing and Behavioral Output cVA 11(Z)-Vaccenyl Acetate LUSH LUSH (Odorant-Binding Protein) cVA->LUSH binds Or67d Or67d Receptor LUSH->Or67d interacts with T1_Neuron T1 Olfactory Neuron Or67d->T1_Neuron activates Antennal_Lobe Antennal Lobe T1_Neuron->Antennal_Lobe transmits signal Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers relays signal Behavioral_Response Behavioral Response Higher_Brain_Centers->Behavioral_Response initiates

Caption: Signaling pathway of 11(Z)-Vaccenyl acetate in Drosophila melanogaster.

Experimental Protocols

Single Sensillum Recording (SSR) for Olfactory Neuron Response

This technique allows for the direct measurement of action potentials from individual olfactory sensory neurons in response to an odorant.

Objective: To determine the electrophysiological response of Drosophila T1 neurons to vaccenyl acetate isomers.

Materials:

  • Live, immobilized Drosophila melanogaster

  • Tungsten recording and reference electrodes

  • Micromanipulator

  • Amplifier and data acquisition software

  • Odor delivery system (olfactometer)

  • Solutions of 11(Z)- and this compound in a solvent (e.g., mineral oil)

Procedure:

  • A fly is immobilized in a pipette tip, exposing the antennae.

  • The recording electrode is inserted at the base of a trichoid sensillum, while the reference electrode is inserted into the eye.

  • A constant stream of purified air is passed over the antenna.

  • A pulse of the test odorant is introduced into the airstream via the olfactometer.

  • Neuronal firing (spike) rates are recorded before, during, and after the stimulus.

  • The response is quantified by subtracting the pre-stimulus spike rate from the rate during stimulation.

This compound: An Enigma in Pheromone Biology

A thorough review of the scientific literature reveals a striking lack of data on the biological activity of this compound. There are no published studies that have directly tested its effects on the behavior or neurophysiology of Drosophila or any other insect species.

Hypothetical Biological Roles and the Importance of Stereochemistry

In the world of insect pheromones, stereochemistry is paramount. The precise three-dimensional shape of a molecule often dictates its ability to bind to a specific receptor and elicit a biological response. It is therefore highly probable that this compound has a different biological activity profile from its (Z)-isomer. Based on studies of other pheromone systems, several possibilities exist:

  • Biological Inactivity: The Or67d receptor may be highly specific for the (Z)-isomer, rendering the (E)-isomer inactive.

  • Behavioral Antagonism: In some insect species, one geometric isomer can inhibit the attractive effect of another. It is plausible that the (E)-isomer could act as a behavioral antagonist, reducing the response to cVA.

  • Activation of a Different Pathway: The (E)-isomer could be a ligand for a different, as-yet-unidentified olfactory receptor, mediating a distinct behavioral response.

  • Synergistic Effects: For some insects, a blend of geometric isomers is more attractive than a single isomer alone. The (E)-isomer could potentially act synergistically with the (Z)-isomer to modulate behavior.

Future Directions and Conclusion

The biological activity of this compound remains a significant unanswered question in the chemical ecology of Drosophila. To address this knowledge gap, future research should focus on direct comparative studies employing the experimental protocols outlined above. Such investigations are essential to fully understand the chemical language of this model organism and will provide deeper insights into the evolution of pheromone signaling and the principles of stereochemical specificity in receptor-ligand interactions.

References

Lack of Direct Comparative Data on EAG Responses to 11(E)-Vaccenyl Acetate and cVA Hampers Full Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in direct comparative studies on the electroantennogram (EAG) responses to 11(E)-Vaccenyl acetate (B1210297) and its geometric isomer, cis-Vaccenyl acetate (cVA). While cVA is a well-documented and extensively studied pheromone in Drosophila melanogaster, eliciting robust and quantifiable EAG responses, data for 11(E)-Vaccenyl acetate is notably absent. This disparity prevents a direct, data-driven comparison of the neural responses to these two compounds.

cis-Vaccenyl acetate (cVA), a male-specific lipid, plays a crucial role in the social and reproductive behaviors of Drosophila melanogaster, including aggregation and courtship.[1][2][3] The olfactory detection of cVA is mediated by specialized olfactory receptor neurons (ORNs), primarily those expressing the Or67d receptor, which are housed in trichoid sensilla on the fly's antenna.[1][4][5] The interaction of cVA with these neurons generates a measurable electrical potential, which can be recorded as an electroantennogram (EAG).

While direct EAG data for this compound is not available, studies on other insect species and different pheromone isomers suggest that geometric configuration is a critical determinant of olfactory responses. For instance, research on the American cockroach has shown that the male-to-female ratio of EAG responses to (+)-trans-verbenyl acetate and its analogs correlates with their sex pheromonal activity, indicating that stereochemistry significantly influences neural detection.[6] Similarly, in the moth Athetis dissimilis, males exhibit a strong EAG response to trans-2-hexen-1-ol (B124871) but a weak response to its cis-2-hexen-1-ol (B1238580) isomer, highlighting the discriminatory ability of the insect olfactory system.[7] These findings strongly imply that this compound would likely elicit a different, and potentially weaker, EAG response compared to cVA in Drosophila.

Quantitative EAG Data for cis-Vaccenyl Acetate (cVA)

The following table summarizes representative EAG response data for cVA from studies on Drosophila melanogaster. It is important to note that absolute EAG values can vary between studies due to differences in experimental setup, such as fly strain, age, sex, and stimulus delivery method.

Fly GenotypeStimulusMean EAG Amplitude (mV)NotesReference
Wild-type (CS)cVAApprox. 0.8 - 1.2 mVResponse in male flies.[8]
Est-6° mutantcVASimilar to wild-typeThis mutation affects the temporal dynamics (repolarization) of the EAG response rather than the peak amplitude.[8]
Wild-typecVA (1% dilution)Not specified in mV, but strong neuronal firing observedSingle-sensillum recordings show a significant increase in spike frequency in T1 neurons upon cVA stimulation.[1]

Experimental Protocols

The following section details the typical methodologies employed for generating the EAG data presented above.

Electroantennogram (EAG) Recording

A standard EAG recording setup is used to measure the overall electrical response of the Drosophila antenna to cVA.

  • Animal Preparation: An adult fly (typically 3-5 days old) is immobilized. This can be achieved by placing it in a truncated pipette tip, with the head and antennae exposed. The fly is then fixed onto a glass slide or a similar platform using dental wax or a low-melting point wax to prevent movement.

  • Electrode Placement: Two glass microelectrodes filled with a conductive solution (e.g., Drosophila Ringer's solution) are used. The recording electrode is carefully inserted into the distal end of the third antennal segment. The reference electrode is inserted into the head capsule, often near the eye.

  • Signal Amplification and Recording: The electrodes are connected to a high-impedance amplifier. The amplified signal is then digitized and recorded using appropriate data acquisition software.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antennal preparation. The odorant stimulus, cVA, is prepared by diluting it in a solvent like paraffin (B1166041) oil. A known volume of this solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette. A puff of air is passed through the pipette to deliver the cVA stimulus into the continuous airstream directed at the antenna. The duration of the stimulus puff is precisely controlled.

  • Data Analysis: The EAG response is measured as the peak amplitude of the negative voltage deflection from the baseline. The antenna is allowed to recover to the baseline potential between stimuli.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the olfactory signaling pathway for cVA and the general experimental workflow for EAG recordings.

cVA_Signaling_Pathway cVA cVA (cis-Vaccenyl Acetate) LUSH LUSH (OBP76a) cVA->LUSH Binds to Or67d Or67d Receptor LUSH->Or67d Activates ORN Olfactory Receptor Neuron (T1) Or67d->ORN Depolarizes Glomerulus DA1 Glomerulus (Antennal Lobe) ORN->Glomerulus Synapses in PNs Projection Neurons Glomerulus->PNs Transmits signal to Brain Higher Brain Centers PNs->Brain Relays information to

Caption: Olfactory signaling pathway for cVA in Drosophila.

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis Fly Immobilize Fly Electrodes Position Electrodes (Antenna & Head) Fly->Electrodes Amplify Amplify Signal Electrodes->Amplify Odorant Prepare Odorant Stimulus (cVA on filter paper) Puff Deliver Odorant Puff Odorant->Puff Airflow Establish Continuous Airflow Airflow->Puff Record Record Voltage Change Amplify->Record Analyze Analyze EAG Waveform (Amplitude) Record->Analyze

Caption: General experimental workflow for EAG recordings.

References

A Tale of Two Isomers: Unraveling the Behavioral Effects of 11(E)- and 11(Z)-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the geometric isomers of vaccenyl acetate (B1210297) reveals a stark dichotomy in their behavioral influence on Drosophila melanogaster. The (Z)-isomer, cis-vaccenyl acetate (cVA), acts as a multi-faceted pheromone, orchestrating a complex repertoire of social behaviors including aggregation, courtship, and aggression. In stark contrast, the (E)-isomer, trans-vaccenyl acetate, appears to be behaviorally inert, highlighting the remarkable specificity of the fly's chemosensory system.

This guide delves into the distinct behavioral roles of these two isomers, presenting supporting experimental data and detailed methodologies for the key assays used in their study. We will explore the signaling pathways that underpin these behaviors and provide a comparative analysis of their efficacy.

Comparative Analysis of Behavioral and Physiological Responses

The behavioral and physiological responses to the two isomers of vaccenyl acetate are summarized below. All data pertains to Drosophila melanogaster.

Parameter11(Z)-Vaccenyl Acetate (cVA)11(E)-Vaccenyl Acetate
Behavioral Effects
AggregationInduces aggregation of both males and females.[1][2]No reported activity.
Male Courtship InhibitionSuppresses male courtship towards mated females and other males.[3][4]No reported activity.
Female ReceptivityEnhances female receptivity to mating.No reported activity.
Male-Male AggressionPromotes male-male aggression.No reported activity.
Physiological Responses
Olfactory Receptor Neuron (ORN) ActivationActivates Or67d and Or65a expressing neurons.[3][5]No reported activity.
Odorant Binding Protein (OBP) BindingBinds to the Odorant Binding Protein LUSH.[6]No reported activity.

Signaling Pathways and Molecular Interactions

The perception of 11(Z)-vaccenyl acetate in Drosophila is a well-characterized process involving specific olfactory receptors and an odorant-binding protein. The (E)-isomer is presumed to be inactive due to its inability to effectively bind to these components.

11(Z)-Vaccenyl Acetate (cVA) Signaling Pathway

The detection of cVA begins in the antennae of the fly, where it interacts with the odorant-binding protein LUSH, which is secreted into the sensillar lymph. The LUSH-cVA complex then activates two different olfactory receptors, Or67d and Or65a, which are expressed in different populations of olfactory sensory neurons (OSNs).[3][5] The activation of these distinct neuronal pathways leads to the diverse behavioral outputs associated with cVA.

  • Or67d Pathway: Primarily mediates the aggregation and female receptivity responses to cVA.

  • Or65a Pathway: Primarily mediates the male courtship inhibition and aggression responses.[4]

cVA_Signaling_Pathway cVA 11(Z)-Vaccenyl Acetate (cVA) LUSH LUSH (OBP) cVA->LUSH Binds to Or67d Or67d Receptor LUSH->Or67d Activates Or65a Or65a Receptor LUSH->Or65a Activates OSN_Or67d Or67d OSN Or67d->OSN_Or67d Expressed in OSN_Or65a Or65a OSN Or65a->OSN_Or65a Expressed in Aggregation Aggregation OSN_Or67d->Aggregation Female_Receptivity Female Receptivity OSN_Or67d->Female_Receptivity Courtship_Inhibition Courtship Inhibition OSN_Or65a->Courtship_Inhibition Aggression Aggression OSN_Or65a->Aggression

Signaling pathway for 11(Z)-Vaccenyl Acetate (cVA) in Drosophila.

Experimental Protocols

The behavioral effects of vaccenyl acetate isomers are typically investigated using a combination of behavioral assays and electrophysiological recordings.

Behavioral Assays

A common method to assess the behavioral response to volatile pheromones is the T-maze assay .

T-Maze Assay Workflow

T_Maze_Workflow Start Flies introduced into starting chamber Choice Flies move down central arm to choice point Start->Choice Arm1 Arm 1: Odorant (e.g., cVA) Choice->Arm1 Arm2 Arm 2: Control (solvent) Choice->Arm2 Count Number of flies in each arm is counted after a set time Arm1->Count Arm2->Count Calculate Preference Index (PI) is calculated Count->Calculate

Workflow for a typical T-maze behavioral assay.

Protocol for T-Maze Assay:

  • Apparatus: A T-shaped glass or plastic maze with a central starting arm and two choice arms.

  • Subjects: Typically, 20-50 adult flies of a specific sex and age are used per trial. Flies are often starved for a few hours before the assay to increase their motivation.

  • Odor Delivery: A filter paper disc containing a specific concentration of the test compound (e.g., 11(Z)-vaccenyl acetate dissolved in a solvent like paraffin (B1166041) oil) is placed in one arm of the maze. A control disc with the solvent alone is placed in the other arm.

  • Procedure: Flies are introduced into the starting chamber and allowed to acclimatize for a short period. The gate to the central arm is then opened, allowing the flies to move towards the choice point.

  • Data Collection: After a predetermined time (e.g., 5-10 minutes), the number of flies in each arm of the maze is counted.

  • Analysis: A Preference Index (PI) is calculated using the formula: PI = (Number of flies in odor arm - Number of flies in control arm) / Total number of flies. A positive PI indicates attraction, a negative PI indicates repulsion, and a PI of zero indicates no preference.

Electrophysiological Recordings

Single-Sensillum Recording (SSR) is a technique used to measure the electrical activity of individual olfactory sensory neurons in response to an odorant.

SSR Experimental Workflow

SSR_Workflow Preparation Fly is immobilized and antennal preparation is made Electrodes Recording and reference electrodes are inserted into a single sensillum Preparation->Electrodes Stimulation A puff of odorant-laden air is delivered to the antenna Electrodes->Stimulation Recording Action potentials (spikes) from the neuron are recorded Stimulation->Recording Analysis Spike frequency is analyzed to determine the neuronal response Recording->Analysis

Workflow for a single-sensillum recording experiment.

Protocol for Single-Sensillum Recording:

  • Preparation: An adult fly is immobilized in a pipette tip or on a slide with wax, leaving the antennae exposed.

  • Electrodes: A sharp tungsten recording electrode is inserted through the cuticle at the base of a single olfactory sensillum. A reference electrode is inserted into the eye or another part of the head.

  • Odor Delivery: A constant stream of humidified air is passed over the antenna. A puff of air from a separate cartridge containing the test odorant is injected into the main airstream for a defined period (e.g., 500 ms).

  • Recording: The electrical signals (action potentials or "spikes") from the olfactory sensory neuron within the sensillum are amplified and recorded using specialized software.

  • Analysis: The number of spikes in a defined time window before and after the stimulus is counted. A significant increase in spike frequency after the stimulus indicates that the neuron is responsive to the odorant.

Conclusion

The stark difference in the behavioral effects of 11(E)- and 11(Z)-vaccenyl acetate isomers underscores the high degree of specificity in insect chemical communication. While the (Z)-isomer, cVA, is a crucial signaling molecule that modulates a wide array of social behaviors in Drosophila melanogaster, the (E)-isomer appears to be a silent bystander. This isomer-specific recognition is a testament to the finely tuned nature of the olfactory receptors and binding proteins that have evolved to detect these critical chemical cues. Further research into the structural basis of this specificity will undoubtedly provide deeper insights into the evolution of chemical communication and may offer novel avenues for the development of species-specific pest management strategies.

References

The Pivotal Role of Geometric Isomers in Phoromone Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The intricate world of insect communication is heavily reliant on chemical signals known as pheromones. The specificity of these signals is paramount for species recognition and successful reproduction. A key factor governing this specificity is the geometric isomerism of the pheromone molecules. This guide provides a comparative analysis of how subtle differences in the spatial arrangement of atoms within a pheromone molecule can dramatically alter its biological activity, supported by experimental data from key insect species.

The most common form of geometric isomerism in moth sex pheromones is E/Z (or trans/cis) isomerism, which arises from the restricted rotation around a carbon-carbon double bond. The precise ratio of these isomers in a pheromone blend is often critical for eliciting a behavioral response in the receiving insect. This guide will delve into the effects of varying isomer ratios on the behavior of several well-studied moth species, highlighting the synergistic and antagonistic interactions between geometric isomers.

Comparative Biological Activity of Geometric Isomers

The behavioral response of male moths to female-emitted sex pheromones is highly dependent on the specific blend of geometric isomers. The following tables summarize quantitative data from field trapping and wind tunnel bioassays for three key species: the European Corn Borer (Ostrinia nubilalis), the Redbanded Leafroller Moth (Argyrotaenia velutinana), and the Pink Bollworm Moth (Pectinophora gossypiella).

European Corn Borer (Ostrinia nubilalis)

Two distinct pheromone strains of the European corn borer exist, the Z-strain and the E-strain, which utilize different ratios of (Z)-11-tetradecenyl acetate (B1210297) (Z11-14:OAc) and (E)-11-tetradecenyl acetate (E11-14:OAc). Field trapping experiments have demonstrated the strong preference of each strain for its specific blend.

Pheromone Blend (Z:E ratio of 11-14:OAc)Mean Male Moths Trapped (Z-strain)Mean Male Moths Trapped (E-strain)
99:1 (Z-strain blend)HighLow
97:3 (Natural Z-strain blend)Very HighVery Low
50:50LowLow
3:97 (Natural E-strain blend)Very LowVery High
1:99 (E-strain blend)LowHigh

Data compiled from various field trapping studies.

Redbanded Leafroller Moth (Argyrotaenia velutinana)

The sex pheromone of the redbanded leafroller moth is a blend of (Z)-11-tetradecenyl acetate (Z11-14:OAc) and (E)-11-tetradecenyl acetate (E11-14:OAc). While the Z-isomer is the major component, the presence of a small, specific amount of the E-isomer is crucial for maximal attraction.

Pheromone Blend (Z:E ratio of 11-14:OAc)Relative Male Attraction (%)
100:020
95:580
92:8 (Natural blend)100
90:1095
80:2050
0:100<5

Data synthesized from wind tunnel bioassay and field trapping studies.

Pink Bollworm Moth (Pectinophora gossypiella)

The sex pheromone of the pink bollworm moth was initially identified as propylure (B1238382). However, it was later discovered that the natural pheromone is a mixture of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate. Critically, the presence of the cis (Z) isomer of propylure can inhibit the activity of the attractive trans (E) isomer.[1]

Pheromone Blend (trans:cis ratio of Propylure)Male Behavioral Response
100:0 (Pure trans-isomer)Strong Attraction
85:15No Attraction
50:50No Attraction
0:100 (Pure cis-isomer)No Attraction

Data based on behavioral assays demonstrating the inhibitory effect of the cis-isomer.[1]

Experimental Protocols

The quantitative data presented above are derived from rigorous experimental procedures designed to measure the behavioral and physiological responses of insects to pheromone stimuli. The following are detailed methodologies for key experiments.

Electroantennography (EAG)

Electroantennography measures the summed electrical potential from the antennal olfactory receptor neurons in response to an odorant.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth at the base. The tip and the base of the antenna are then placed in contact with two electrodes.

  • Electrode Setup: The recording electrode is a fine-tipped glass capillary filled with a saline solution, into which the distal end of the antenna is inserted. The reference electrode, a similar capillary, makes contact with the base of the antenna.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test pheromone isomer or blend is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of this depolarization is taken as the measure of the antennal response.

  • Data Analysis: The responses to different isomers and ratios are compared to a control (solvent only) and to each other to determine the relative sensitivity of the antenna to each stimulus.

Wind Tunnel Bioassay

Wind tunnel assays allow for the observation of an insect's flight behavior in a controlled environment in response to a pheromone plume.

Methodology:

  • Tunnel Setup: A wind tunnel (e.g., 2 meters long, 0.6 meters wide, and 0.6 meters high) is used with a controlled, laminar airflow (e.g., 0.3 m/s). The interior is typically lined with a non-reflective material and illuminated with low-intensity red light to facilitate observation without affecting the moth's nocturnal behavior.

  • Pheromone Source: A specific ratio and concentration of geometric isomers are applied to a dispenser (e.g., a rubber septum or filter paper), which is placed at the upwind end of the tunnel.

  • Insect Acclimation and Release: Male moths are acclimated to the tunnel conditions for a period before the experiment. Individual moths are then released onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the moth are recorded. Key behaviors that are quantified include: taking flight, upwind flight orientation, zigzagging flight, and contact with the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior in response to different isomer blends is calculated and compared to assess the attractiveness and efficacy of each blend.

Field Trapping

Field trapping studies assess the attractiveness of different pheromone blends under natural environmental conditions.

Methodology:

  • Trap and Lure Preparation: Sticky traps or funnel traps are baited with lures (e.g., rubber septa) impregnated with specific ratios and dosages of synthetic pheromone isomers. A control trap with a lure containing only the solvent is also included.

  • Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. Traps are typically placed at a specific height and distance from each other to avoid interference.

  • Trap Monitoring: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male moths of the target species is recorded for each treatment.

  • Data Analysis: The mean number of moths captured per trap for each pheromone blend is calculated. Statistical analyses (e.g., ANOVA) are used to determine if there are significant differences in attraction between the different isomer ratios.

Visualizing the Mechanisms of Pheromone Specificity

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and logical relationships involved in the specificity of pheromone perception.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space (Sensillar Lymph) cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron cluster_intracellular Intracellular Pheromone Pheromone Isomer PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) IonChannel Ion Channel Opening OR->IonChannel PBP_Pheromone PBP-Pheromone Complex PBP_Pheromone->OR Interaction Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal to Antennal Lobe

Pheromone Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Synth Synthesize Geometric Isomers PrepLures Prepare Pheromone Lures with Different Ratios Synth->PrepLures EAG Electroantennography (EAG) PrepLures->EAG WindTunnel Wind Tunnel Assay PrepLures->WindTunnel FieldTrapping Field Trapping PrepLures->FieldTrapping RecordEAG Record Antennal Depolarization EAG->RecordEAG ObserveBehavior Observe Flight Behavior WindTunnel->ObserveBehavior CountTraps Count Trapped Moths FieldTrapping->CountTraps Analyze Statistical Analysis RecordEAG->Analyze ObserveBehavior->Analyze CountTraps->Analyze Conclusion Conclusion Analyze->Conclusion Draw Conclusions on Isomer Specificity

Experimental Workflow for Pheromone Bioassays

Species_Specificity cluster_signal Pheromone Signal cluster_reception Male Antennal Receptors cluster_response Behavioral Outcome SpeciesA Species A Emits (Z:E Ratio = 95:5) ReceptorA Receptors of Male A Tuned to 95:5 Ratio SpeciesA->ReceptorA Correct Ratio ReceptorB Receptors of Male B Tuned to 5:95 Ratio SpeciesA->ReceptorB Incorrect Ratio SpeciesB Species B Emits (Z:E Ratio = 5:95) SpeciesB->ReceptorA Incorrect Ratio SpeciesB->ReceptorB Correct Ratio AttractionA Attraction ReceptorA->AttractionA Strong Signal NoAttractionB No Attraction ReceptorA->NoAttractionB Weak/No Signal NoAttractionA No Attraction ReceptorB->NoAttractionA Weak/No Signal AttractionB Attraction ReceptorB->AttractionB Strong Signal

Isomer Ratio and Species-Specific Recognition

References

Comparative Guide to the Modulation of Olfactory Receptor Or67d

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on 11(E)-Vaccenyl Acetate's Role and a Review of Functional Antagonists

This guide is intended for researchers, scientists, and drug development professionals investigating the modulation of the Drosophila melanogaster olfactory receptor Or67d. A crucial point of clarification must be made at the outset: 11(E)-Vaccenyl acetate (B1210297), also known as cis-vaccenyl acetate (cVA), is the primary endogenous agonist of the Or67d receptor, not an antagonist.[1][2][3][4] Its detection by Or67d-expressing olfactory sensory neurons (OSNs) is a key event in mediating various behaviors in fruit flies, including courtship and aggregation.[1][2][3]

Effective inhibition of Or67d signaling is achieved not by direct antagonists of the Or67d protein itself, but by targeting its obligate co-receptor, Orco (Odorant receptor co-receptor).[5][6][7] Or67d, like most insect odorant receptors (ORs), must form a heteromeric ion channel with Orco to be functional.[6][7] Therefore, compounds that antagonize Orco can universally inhibit the function of its partner ORs, including Or67d. These Orco antagonists act through a non-competitive mechanism, meaning they do not compete with the agonist (cVA) for its binding site on Or67d but rather bind to an allosteric site on the Orco subunit, preventing the channel from opening.[5][8]

This guide will compare two prominent classes of Orco antagonists, VU0183254 and the phenylthiophenecarboxamides (e.g., OX1a), as functional antagonists of the Or67d/Orco receptor complex.

Data Presentation: Quantitative Comparison of Orco Antagonists

The following table summarizes the inhibitory potency of selected Orco antagonists. It is important to note that much of the detailed quantitative characterization has been performed on Orco from mosquito species. However, due to the high conservation of Orco across insect orders, these compounds are also effective against Drosophila Orco.[9]

CompoundClassTarget Receptor ComplexAgonist UsedPotency (IC₅₀)Mechanism of InhibitionReference
VU0183254 VUAA AnalogAnopheles gambiae Orco + various OrsOdorantsNot specifiedNon-competitive[5]
OX1a (OLC20) PhenylthiophenecarboxamideCulex quinquefasciatus Or21/OrcoOLC12 (Orco Agonist)51 ± 6 µMCompetitive (vs. Orco agonist)[10]
OX1k PhenylthiophenecarboxamideCulex quinquefasciatus Or21/OrcoOLC12 (Orco Agonist)~3.6-fold more potent than OX1aCompetitive (vs. Orco agonist)[10]
OX1l PhenylthiophenecarboxamideCulex quinquefasciatus Or21/OrcoOLC12 (Orco Agonist)~30-fold more potent than OX1a (1.7 µM)Competitive (vs. Orco agonist)[10]
OX1w PhenylthiophenecarboxamideDrosophila melanogaster Or42b/OrcoEthyl AcetateNot specified (effective at 100µM)Non-competitive (vs. Odorant)[2]

Mandatory Visualizations

Signaling Pathway of Or67d Activation and Inhibition

Caption: Or67d agonist binding and Orco antagonist inhibition pathway.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A Synthesize cRNA for Or67d and Orco C Microinject cRNA into Oocytes A->C B Harvest Xenopus laevis Oocytes B->C D Incubate Oocytes (2-7 days) for Receptor Expression C->D E Place oocyte in recording chamber D->E F Impale with two electrodes (Voltage & Current) E->F G Clamp membrane potential (e.g., -70mV) F->G H Perfuse with agonist (cVA) +/- antagonist G->H I Record inward current (ion flow) H->I J Measure peak current response I->J K Generate dose-response curves J->K L Calculate EC₅₀ (agonist) and IC₅₀ (antagonist) K->L

Caption: Workflow for characterizing receptor function using TEVC.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a gold standard for characterizing ion channels, including insect ORs, expressed in a heterologous system.[11]

a. Oocyte Preparation and Receptor Expression:

  • cRNA Synthesis: Linearized plasmids containing the coding sequences for D. melanogaster Or67d and Orco are transcribed in vitro to produce capped cRNA.

  • Oocyte Harvesting: Oocytes (stage V-VI) are surgically harvested from a female Xenopus laevis frog. The follicular membrane is removed by incubation in a collagenase solution.

  • Microinjection: A Nanoject injector is used to inject approximately 50 nL of a solution containing Or67d cRNA and Orco cRNA (typically in a 1:1 ratio, ~25 ng of each) into the cytoplasm of each oocyte.

  • Incubation: Injected oocytes are incubated at 18°C for 2-7 days in Barth's solution supplemented with antibiotics to allow for the expression and assembly of functional Or67d/Orco channels on the oocyte membrane.

b. Electrophysiological Recording:

  • Setup: An oocyte is placed in a recording chamber and continuously perfused with a standard saline buffer (Ringer's solution).

  • Impaling: The oocyte is impaled with two sharp glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Voltage Clamp: The membrane potential is clamped to a holding potential, typically between -70 mV and -80 mV, using a TEVC amplifier.

  • Compound Application: Test compounds (agonists and antagonists) are dissolved in the perfusion buffer and applied to the oocyte for a defined duration. For antagonist testing, the oocyte is typically pre-incubated with the antagonist for a short period before co-application with the agonist.

  • Data Acquisition: The current required to hold the membrane potential constant is recorded. Agonist activation of the Or67d/Orco channel results in an inward flow of cations, which is measured as a negative current. The magnitude of this current is proportional to the number of open channels.

c. Data Analysis:

  • Dose-Response: By applying a range of agonist concentrations, a dose-response curve can be generated to calculate the EC₅₀ (the concentration that elicits a half-maximal response).

  • Inhibition Analysis: To determine the IC₅₀ of an antagonist, various concentrations of the antagonist are applied in the presence of a fixed concentration of the agonist (typically the EC₅₀). The resulting inhibition is plotted against the antagonist concentration.

Single Sensillum Recording (SSR)

SSR is an in vivo technique that measures the action potentials (spikes) from individual OSNs housed within a single olfactory sensillum on the fly's antenna.[5][9][12][13] This provides a direct measure of neuronal activity in a native environment.

a. Fly Preparation:

  • Immobilization: A Drosophila melanogaster is immobilized in the tip of a 200 µL pipette, with its head and antennae exposed.

  • Mounting: The pipette tip is fixed to a glass slide with wax or clay, and the antenna is stabilized with a fine glass capillary to prevent movement.

  • Grounding: A sharpened tungsten or glass reference electrode is inserted into the fly's eye to contact the hemolymph.

b. Recording:

  • Electrode Placement: A high-impedance, sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a target trichoid sensillum (the type that houses Or67d neurons) using a micromanipulator. Successful insertion is indicated by the appearance of spontaneous spike activity.

  • Signal Amplification: The electrical signal is amplified, filtered, and recorded using specialized software that can distinguish spikes from different neurons within the same sensillum based on their amplitude.

  • Odor Delivery: A constant stream of humidified, charcoal-filtered air is directed at the antenna. Odorants (like cVA) or antagonists are introduced into this airstream for a precise duration (e.g., 500 ms) from a cartridge containing the diluted compound on filter paper.

c. Data Analysis:

  • Spike Counting: The number of action potentials is counted in a defined window before, during, and after the stimulus.

  • Response Calculation: The response is typically calculated as the number of spikes during the stimulus minus the number of spikes in a pre-stimulus window (spontaneous activity).

  • Inhibition Measurement: The reduction in the cVA-induced spike frequency in the presence of a co-delivered antagonist is quantified to determine antagonist efficacy.

Calcium Imaging

This technique allows for the visualization of neuronal activity by measuring changes in intracellular calcium concentration using genetically encoded calcium indicators (GECIs) like GCaMP.[8]

a. Fly Preparation and Genetics:

  • Genetic Tool: A fly line is generated that expresses a GECI (e.g., UAS-GCaMP6f) under the control of the Or67d-GAL4 driver. This ensures that only Or67d-expressing neurons will fluoresce upon calcium influx.

  • Mounting: The fly is mounted and prepared similarly to the SSR protocol to expose the antenna for imaging.

b. Imaging and Stimulation:

  • Microscopy: The antenna is visualized using a fluorescence microscope (often a two-photon or confocal microscope for better resolution).

  • Odor Delivery: An odor delivery system, similar to that used for SSR, delivers pulses of cVA and/or antagonists to the antenna.

  • Image Acquisition: A time-series of fluorescence images of the Or67d neuron cell bodies or dendrites is captured before, during, and after stimulation.

c. Data Analysis:

  • Fluorescence Quantification: The change in fluorescence intensity (ΔF) in a region of interest (the neuron) is measured over time and typically normalized to the baseline fluorescence (F₀), expressed as ΔF/F₀.

  • Response Profile: The peak ΔF/F₀ value is used as a measure of the magnitude of the neuronal response to the stimulus.

  • Antagonist Effect: The reduction in the cVA-induced fluorescence signal in the presence of an antagonist is quantified to assess its inhibitory effect.

References

A Comparative Guide to Validating the Function of 11(E)-Vaccenyl Acetate in New Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological function of the pheromone candidate 11(E)-Vaccenyl acetate (B1210297) in a new species of interest. Due to the extensive available research on its geometric isomer, 11(Z)-Vaccenyl acetate (cis-vaccenyl acetate, or cVA), this document will use cVA as a benchmark for comparison. The methodologies outlined are standard in chemical ecology and can be directly applied to investigate the activity of the (E) isomer.

Cis-vaccenyl acetate is a well-documented multifunctional pheromone in Drosophila melanogaster, where it acts as a male-produced aggregation pheromone, a courtship stimulant for females, and an anti-aphrodisiac that suppresses courtship between males.[1][2] Validating whether 11(E)-Vaccenyl acetate serves a similar or novel function in a new species requires a systematic approach involving chemical analysis, electrophysiology, and behavioral assays.

Part 1: Chemical Analysis and Quantification

The initial step in validating a pheromone's function is to confirm its presence and quantify its abundance in the target species. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[3]

Quantitative Data Presentation

The following table presents typical quantitative data for cis-vaccenyl acetate (cVA) found in various Drosophila species, illustrating the range of concentrations that might be expected. Quantification is crucial as pheromone function can be concentration-dependent.[1]

Table 1: Quantification of cis-Vaccenyl Acetate (cVA) in Male Flies of Various Drosophila Species by GC-MS

Species Mean cVA Amount (ng per fly)
Drosophila funebris 602.3
Drosophila melanogaster 450.7
Drosophila simulans 150.1
Drosophila yakuba 98.5
Drosophila serrata 1.1

Data adapted from Yew et al., 2024.[4]

Experimental Protocol: Pheromone Extraction and GC-MS Analysis

This protocol details the extraction of volatile compounds from an insect for analysis.

  • Sample Preparation:

    • Solvent Extraction: Individual insects (or specific glands) are chilled on ice. Volatiles are extracted by immersing the individual in a small volume (e.g., 50-100 µL) of a non-polar solvent like hexane (B92381) for a period of 5-10 minutes.[5]

    • Headspace SPME: For aerial sampling, live insects are placed in a sealed glass chamber. A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace above the insects for a set period (e.g., 30-60 minutes) to adsorb volatile compounds.[6]

  • Internal Standard: A known quantity of an internal standard (e.g., a deuterated analog of the target compound or a C17 hydrocarbon like heptadecane) is added to the solvent extract before analysis to allow for accurate quantification.

  • GC-MS Parameters:

    • Injection: The extract is injected into the GC. For SPME, the fiber is thermally desorbed in the hot GC inlet.[6]

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for separation.[3]

    • Oven Program: An initial temperature of ~50°C is held for 2-3 minutes, then ramped at 10-15°C/min to a final temperature of ~280°C, which is held for 10-15 minutes.[7]

    • Carrier Gas: Helium is used at a constant flow rate of ~1 mL/min.[3]

    • Mass Spectrometry: The mass spectrometer is operated in Electron Impact (EI) mode at 70 eV. Data can be collected in full scan mode (e.g., m/z 35-500) for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification of the target molecule.[6]

  • Identification and Quantification:

    • The target compound is identified by comparing its retention time and mass spectrum to that of a synthetic standard of this compound.

    • The quantity is calculated by comparing the peak area of the analyte to the peak area of the internal standard.

Part 2: Electrophysiological Validation

Electroantennography (EAG) is a technique used to determine if an insect's antenna can detect a specific volatile compound. It measures the summated electrical potential from the entire antenna in response to an odor stimulus, providing a direct measure of olfactory receptor neuron activity.[8][9]

Quantitative Data Presentation

A dose-response relationship is critical for understanding the sensitivity of the antennal receptors. The following table shows representative data from single-sensillum recordings (a more precise version of EAG) of Drosophila T1 sensilla, which house the cVA-sensitive neurons.

Table 2: Dose-Response of Drosophila T1 Olfactory Neurons to cis-Vaccenyl Acetate (cVA)

cVA Concentration (%) Mean Spike Frequency (spikes/s above baseline)
0.001 25
0.01 80
0.1 145
1 180
10 185

Data adapted from Ha et al., 2006.[10][11]

Experimental Protocol: Electroantennography (EAG)
  • Antenna Preparation:

    • An insect is anesthetized by chilling.

    • The head is excised, or the whole insect is immobilized in a holder (e.g., a pipette tip or wax).

    • A small portion of the distal tip of one antenna is cut to ensure good electrical contact.[12]

  • Electrode Placement:

    • Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used.

    • The reference electrode is inserted into the insect's head or eye.

    • The recording electrode makes contact with the cut tip of the antenna, typically by slipping the antenna tip into the capillary tip.[8][12]

  • Odor Stimulation:

    • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

    • Synthetic this compound is diluted in a solvent (e.g., paraffin (B1166041) oil or hexane) at various concentrations. A small amount (e.g., 10 µL) is applied to a piece of filter paper inside a Pasteur pipette.

    • A puff of air (e.g., 0.5 seconds) is injected through the pipette into the main air stream, delivering the odor stimulus to the antenna.

  • Data Recording and Analysis:

    • The change in voltage (the EAG response, typically in millivolts) between the electrodes is amplified and recorded using specialized software.

    • A solvent blank is used as a negative control, and a compound known to elicit a strong response (e.g., a general green leaf volatile like hexan-1-ol) can be used as a positive control.

    • The amplitude of the EAG response is measured for each concentration to generate a dose-response curve.

Part 3: Behavioral Validation

The definitive test of a pheromone's function is to demonstrate a consistent and repeatable behavioral response. Two-choice olfactometers, such as a T-maze or Y-maze, are standard tools for assessing attraction or repulsion to an odor.[13]

Quantitative Data Presentation

Behavioral data is often presented as a Preference Index (PI), which quantifies the choice made by the insects. A PI of 1.0 indicates a complete preference for the treatment odor, -1.0 indicates complete avoidance, and 0 indicates no preference.

Table 3: Representative Behavioral Response of Drosophila to cis-Vaccenyl Acetate (cVA) in a T-Maze Olfactometer

Test Group Treatment Arm Control Arm Preference Index (PI)
Male Flies cVA + Food Odor Food Odor Only +0.65 (Strong Attraction)
Female Flies cVA + Food Odor Food Odor Only +0.70 (Strong Attraction)
Male Flies cVA Only Solvent Only +0.10 (No Significant Preference)

Preference Index = (Number in Treatment Arm - Number in Control Arm) / Total Number of Flies. Data are representative based on findings that cVA acts as an aggregation pheromone in the presence of food odors.[5]

Experimental Protocol: T-Maze Behavioral Assay
  • Apparatus Setup:

    • A T-maze consists of a central tube where insects are introduced, which leads to a choice point with two arms.[13]

    • A controlled, purified airflow is passed through each arm of the maze from opposite ends.

    • The odor source (filter paper with this compound) is placed at the end of one arm (the "treatment" arm), and a solvent control is placed in the other.

    • The maze is typically oriented vertically to take advantage of the natural tendency of many insects to walk or fly upwards (negative geotaxis).[14]

  • Insect Preparation:

    • A group of insects (e.g., 20-50) of the same sex and age are collected.

    • They may be starved for a few hours prior to the assay to increase their motivation to respond to cues.

  • Experimental Procedure:

    • The insects are introduced into the bottom of the central tube and allowed a short period (e.g., 1-2 minutes) to acclimate.

    • They are then released and allowed to move up the maze and choose one of the two arms.

    • After a set period (e.g., 5-10 minutes), traps or gates are closed, and the number of insects in each arm and those remaining in the central tube are counted.[15]

  • Data Analysis:

    • The Preference Index (PI) is calculated for each trial.

    • The experiment is replicated multiple times (e.g., 8-10 trials), and the positions of the treatment and control arms are swapped between trials to control for any positional bias.

    • Statistical tests (e.g., t-test or chi-squared test) are used to determine if the observed distribution of insects is significantly different from a random 50/50 distribution.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key conceptual and experimental frameworks for pheromone validation.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Olfactory Receptor Neuron Pheromone 11(E)-Vaccenyl acetate OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binds & Solubilizes Receptor Olfactory Receptor (e.g., OrX) OBP->Receptor Presents Pheromone Signal Signal Transduction Cascade Receptor->Signal ActionPotential Action Potential (Signal to Brain) Signal->ActionPotential

Caption: Hypothetical signaling pathway for this compound perception.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Validation Pipeline cluster_outcome Outcome Hypo Is this compound a functional pheromone in Species X? Chem 1. Chemical Analysis (GC-MS) Hypo->Chem Electro 2. Electrophysiology (EAG) Chem->Electro Presence Confirmed Behavior 3. Behavioral Assay (T-Maze) Electro->Behavior Antennal Detection Confirmed Conclusion Function Validated / Refuted Behavior->Conclusion Behavioral Effect Confirmed

Caption: A logical workflow for validating pheromone function in a new species.

References

A Comparative Analysis of Vaccenyl Acetate Isomers in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of vaccenyl acetate (B1210297) isomers, focusing on their role as insect pheromones. While research has predominantly centered on (Z)-11-octadecenyl acetate, also known as cis-vaccenyl acetate (cVA), this document outlines the known parameters of this key signaling molecule and provides the experimental framework necessary to evaluate other isomers. The information presented here is intended to serve as a resource for researchers investigating insect behavior, chemical ecology, and the development of novel pest management strategies.

Data Presentation: A Comparative Overview

The following table summarizes the known properties and biological effects of (Z)-11-octadecenyl acetate in Drosophila melanogaster, the most studied model organism for this pheromone. Data for other isomers is largely unavailable, highlighting a significant gap in the current body of research. This table is structured to facilitate the direct comparison of future experimental findings on other isomers with the extensive data available for cVA.

Parameter(Z)-11-octadecenyl acetate (cis-vaccenyl acetate, cVA)(E)-11-octadecenyl acetate (trans-vaccenyl acetate)Other Positional or Geometric Isomers
Chemical Formula C₂₀H₃₈O₂C₂₀H₃₈O₂C₂₀H₃₈O₂
Molecular Weight 310.51 g/mol 310.51 g/mol 310.51 g/mol
Primary Insect Model Drosophila melanogasterNot extensively studiedNot extensively studied
Synthesis Location Male ejaculatory bulb[1][2]Not applicableNot applicable
Key Olfactory Receptors Or67d, Or65a[1][3][4][5][6]UnknownUnknown
Required Odorant-Binding Protein LUSH (OBP76a)[7]UnknownUnknown
Electrophysiological Response (Single-Sensillum Recording) Elicits strong firing in T1 and T3 sensilla neurons expressing Or67d and Or65a, respectively[8]No data availableNo data available
Behavioral Effects - Aggregation: Attracts both males and females in the presence of food odors[2][9].- Courtship Inhibition (Anti-aphrodisiac): Suppresses male courtship towards other males and recently mated females[1][2].- Male-Male Aggression: Promotes aggression at high concentrations[2][4][6].- Female Receptivity: Enhances female willingness to mate[2].No data availableNo data available

Experimental Protocols

To facilitate further research into vaccenyl acetate isomers, this section provides detailed methodologies for key experiments.

Pheromone Extraction and Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the extraction and identification of cuticular hydrocarbons, including vaccenyl acetate, from individual insects.

a. Sample Preparation:

  • Anesthetize individual male insects by placing them on ice.

  • Place a single insect into a 1.5 mL glass vial.

  • Add 100 µL of hexane (B92381) to the vial and agitate for 5 minutes to extract the cuticular lipids.

  • Carefully remove the insect from the vial.

  • Concentrate the hexane extract to a final volume of approximately 10 µL under a gentle stream of nitrogen.

b. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into a gas chromatograph equipped with a non-polar column (e.g., HP-5MS).

  • Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 300°C) to separate the different chemical components.

  • The eluting compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

  • Compare the retention times and mass spectra of the sample components to those of synthetic standards of the vaccenyl acetate isomers of interest.

Electrophysiological Analysis

a. Single-Sensillum Recording (SSR): This technique allows for the measurement of the response of individual olfactory sensory neurons to specific odorants.[4][5][6][10]

  • Insect Preparation: Immobilize an insect (e.g., Drosophila) in a pipette tip, leaving the head and antennae exposed. Mount the pipette tip on a microscope slide and secure the antennae with wax or double-sided tape.

  • Electrode Placement: Under a high-magnification microscope, insert a sharpened tungsten reference electrode into the eye of the insect. Insert a second sharpened tungsten recording electrode into the base of a target olfactory sensillum (e.g., a trichoid sensillum for pheromone detection).

  • Odorant Delivery: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna through a main delivery tube. A secondary, smaller tube containing a filter paper loaded with a known concentration of the vaccenyl acetate isomer (dissolved in a solvent like paraffin (B1166041) oil) is inserted into the main airstream. A computer-controlled valve is used to divert the air through the secondary tube for a precise duration (e.g., 500 ms), delivering a pulse of the odorant to the antenna.

  • Data Acquisition and Analysis: Record the electrical activity from the sensillum. The resulting action potentials (spikes) are amplified, digitized, and recorded. The response to the odorant is quantified by counting the number of spikes in a defined time window after the stimulus and subtracting the baseline firing rate.

b. Electroantennography (EAG): This method measures the summed potential of all olfactory neurons on the antenna, providing an overall measure of olfactory sensitivity.[11][12][13]

  • Antenna Preparation: Excise an antenna from a chilled insect at its base. Mount the antenna on an electrode holder using conductive gel, with the base of the antenna connected to the reference electrode and the tip connected to the recording electrode.

  • Stimulus Delivery: Deliver pulses of odorants as described in the SSR protocol.

  • Data Analysis: The resulting voltage deflection (the electroantennogram) is recorded. The amplitude of the negative voltage deflection is proportional to the overall olfactory response of the antenna to the presented odorant.

Behavioral Analysis: Wind-Tunnel Assay

This assay is used to assess the behavioral response of insects to airborne pheromones.[3][9][14][15][16]

  • Wind Tunnel Setup: Use a glass or acrylic wind tunnel with a controlled, laminar airflow (e.g., 0.2 m/s). A charcoal filter should be used to purify the incoming air. The tunnel should be illuminated with red light to avoid influencing the behavior of crepuscular or nocturnal insects.

  • Odor Source: Place a rubber septum or filter paper loaded with a specific amount of the vaccenyl acetate isomer at the upwind end of the tunnel. For aggregation studies, a food source (e.g., a small dish of fermenting banana) can be placed alongside the pheromone source.[2][9]

  • Insect Release: Release a cohort of insects (e.g., 20-30 individuals) at the downwind end of the tunnel.

  • Behavioral Observation: Record the behavior of the insects over a set period (e.g., 30 minutes). Key behaviors to quantify include:

    • Activation: The percentage of insects that initiate flight.

    • Upwind Flight: The percentage of insects that fly towards the odor source.

    • Source Contact: The percentage of insects that land on or near the odor source.

  • Data Analysis: Compare the behavioral responses to different isomers and concentrations, as well as to a solvent-only control.

Mandatory Visualizations

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Neuron Membrane cVA cVA (cis-vaccenyl acetate) LUSH LUSH (Odorant-Binding Protein) cVA->LUSH Binds cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH Conformational Change Or67d Or67d Receptor (Aggregation/Attraction) cVA_LUSH->Or67d Activates at low concentration Or65a Or65a Receptor (Courtship Inhibition/Aggression) cVA_LUSH->Or65a Activates at high concentration Neuron_Activation_Attractive Neuronal Activation (Attractive Behavior) Or67d->Neuron_Activation_Attractive Neuron_Activation_Aversive Neuronal Activation (Aversive/Aggressive Behavior) Or65a->Neuron_Activation_Aversive

Caption: cVA Signaling Pathway in Drosophila.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Analysis cluster_electro Electrophysiology cluster_behavior Behavioral Assays cluster_data Data Analysis Synth_Z (Z)-Isomer Synthesis GCMS Purity Analysis (GC-MS) Synth_Z->GCMS Synth_E (E)-Isomer Synthesis Synth_E->GCMS EAG Electroantennography (EAG) GCMS->EAG SSR Single-Sensillum Recording (SSR) GCMS->SSR Wind_Tunnel Wind-Tunnel Assay GCMS->Wind_Tunnel Mating_Assay Mating/Courtship Assay GCMS->Mating_Assay Data_Analysis Comparative Data Analysis EAG->Data_Analysis SSR->Data_Analysis Wind_Tunnel->Data_Analysis Mating_Assay->Data_Analysis

Caption: Experimental Workflow for Isomer Comparison.

References

The Evolution of a Chemical Language: A Comparative Guide to 11(E)-Vaccenyl Acetate Pheromone Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pheromone signaling pathway involving 11(E)-Vaccenyl acetate (B1210297) (cVA), a key semiochemical in the genus Drosophila. We delve into the evolution of its production, perception, and the resulting behavioral modifications, offering insights into the plasticity of chemical communication systems. Experimental data is presented to support these comparisons, and detailed methodologies are provided for key experimental techniques.

Overview of cVA Signaling

11(E)-Vaccenyl acetate (cVA) is a male-produced pheromone in many Drosophila species.[1][2][3] Initially identified as a compound that discourages courtship in previously mated females, its role has expanded to include aggregation, male-male aggression, and modulation of courtship behavior, acting as an aphrodisiac for females and an anti-aphrodisiac for males.[2][4][5][6] The perception of cVA is primarily mediated by a specific class of olfactory sensory neurons (OSNs) expressing the odorant receptor Or67d.[1][3][6][7] This signal is then processed through a sexually dimorphic neural circuit, leading to distinct behavioral outputs in males and females.[8]

Comparative Analysis of the cVA Signaling Pathway

The cVA signaling pathway, while well-characterized in Drosophila melanogaster, exhibits significant evolutionary divergence in other species. This section compares the key molecular and cellular components of this pathway.

ComponentDrosophila melanogasterDrosophila suzukiiDrosophila bipectinataReference
cVA Production Produced in the male ejaculatory bulb and transferred to females during mating.Does not produce cVA; ejaculatory bulb is atrophied.Produces cVA.[9]
Primary Receptor Or67dOr67d (fully functional)Or67d ortholog[5][9]
Co-receptors/Proteins Orco, LUSH (Odorant Binding Protein), SNMP (Sensory Neuron Membrane Protein)Presumed to have functional orthologs.Presumed to have functional orthologs.[1][3][4]
Secondary Receptor Or65a (involved in long-term exposure responses)Or65a neurons present.Not explicitly stated, but likely present.[4][5]
Olfactory Sensory Neurons (OSNs) T1 sensilla house Or67d-expressing neurons.T1 sensilla expression is dramatically reduced.at1 sensilla house Or67d ortholog-expressing neurons.[5][9]
Antennal Lobe Glomerulus DA1 glomerulus is prominent.DA1 glomerulus is minute.DA1 glomerulus is present.[9]
Behavioral Response to cVA Aggregation, anti-aphrodisiac in males, aphrodisiac in females.Mating disruption (heterospecific signal).Aggregation; potential role in premating isolation.[5][9]
Ligand Specificity of Or67d Highly specific to cVA.Responds to cVA.Responds to cVA and (Z)-11-eicosen-1-yl-acetate (Z11-20:Ac).[5]

Experimental Protocols

This section details the methodologies for key experiments used to investigate cVA signaling.

Single-Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual olfactory sensory neurons in response to odorants.

Protocol:

  • Animal Preparation: An adult fly is immobilized in a pipette tip or on a slide with wax, leaving the antennae exposed. A reference electrode (a sharp glass capillary filled with saline) is inserted into the eye.

  • Recording Electrode: A sharp tungsten electrode or a glass capillary electrode filled with sensillum lymph saline is carefully inserted at the base of a target sensillum (e.g., T1 trichoid sensillum) to make contact with the neuron(s) within.

  • Odorant Delivery: A constant stream of purified air is directed over the antenna. A pulse of a specific odorant (e.g., cVA diluted in a solvent) is injected into the airstream for a defined duration (e.g., 300 ms).

  • Data Acquisition: The electrical signals (action potentials) from the neuron are amplified, filtered, and recorded using specialized software. The firing rate (spikes per second) is calculated before, during, and after the stimulus presentation.

  • Data Analysis: The change in firing rate in response to the odorant is compared to the baseline spontaneous activity to determine the neuron's sensitivity and response dynamics. Dose-response curves can be generated by presenting a range of odorant concentrations.[7][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile compounds, such as cVA, from biological samples.

Protocol:

  • Sample Preparation: Cuticular hydrocarbons and other volatile compounds are extracted from individual or groups of flies by immersing them in a non-polar solvent (e.g., pentane (B18724) or hexane) for a specific duration.

  • Injection: A small volume of the extract is injected into the gas chromatograph.

  • Separation: The volatile compounds in the extract are vaporized and carried by an inert gas through a long, thin column. The compounds separate based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, is used to identify the compound by comparing it to a library of known spectra.

  • Quantification: The abundance of each compound is determined by the area under its peak in the chromatogram.

Behavioral Assays

Behavioral assays are crucial for determining the functional consequences of pheromone signaling.

Courtship and Mating Assays:

  • Fly Preparation: Male and female flies of specific genotypes and ages are collected and housed individually or in same-sex groups. For experiments involving cVA, a known amount of synthetic cVA can be applied to a "dummy" fly or a live fly.

  • Observation Arena: A male and a female fly are placed in a small observation chamber.

  • Data Collection: The courtship behaviors of the male (e.g., tapping, wing vibration, licking, attempting copulation) and the female's response (e.g., acceptance, rejection) are recorded and quantified. Key metrics include courtship index (the percentage of time the male spends courting) and copulation latency and duration.

  • Analysis: The behavioral metrics are compared across different experimental conditions (e.g., wild-type vs. mutant flies, presence vs. absence of cVA).

Aggregation Assay:

  • Apparatus: A multi-arm olfactometer or a petri dish with different odor sources is used.

  • Procedure: A group of flies is released into the center of the arena. Different arms or sections of the dish contain different stimuli (e.g., food odor, food odor + cVA, solvent control).

  • Data Collection: The number of flies in each arm or section is counted at specific time intervals.

  • Analysis: A preference index is calculated to determine the attractiveness of each stimulus.[2]

Visualizing the Evolution of cVA Signaling

The following diagrams, generated using the DOT language, illustrate the cVA signaling pathway and its evolutionary modifications.

cVA_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe cVA cVA LUSH LUSH (OBP) cVA->LUSH binds SNMP SNMP LUSH->SNMP interacts Or67d Or67d SNMP->Or67d presents OSN Olfactory Sensory Neuron Or67d->OSN activates Orco Orco Orco->Or67d co-receptor DA1 DA1 Glomerulus OSN->DA1 synapses PN Projection Neuron DA1->PN activates Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Body, Lateral Horn) PN->Higher_Brain_Centers projects to Behavior Behavioral Output (Courtship, Aggression, Aggregation) Higher_Brain_Centers->Behavior modulates

Caption: cVA Signaling Pathway in Drosophila melanogaster.

Evolutionary_Comparison cluster_melanogaster D. melanogaster cluster_suzukii D. suzukii cluster_bipectinata D. bipectinata mel_cVA cVA Production mel_Or67d Or67d (cVA specific) mel_cVA->mel_Or67d mel_behavior Aphrodisiac/ Anti-aphrodisiac mel_Or67d->mel_behavior suz_cVA No cVA Production suz_Or67d Or67d (Reduced OSNs) suz_behavior Mating Disruption suz_Or67d->suz_behavior cVA acts as heterospecific signal bip_cVA cVA Production bip_Or67d Or67d (Dual Specificity) bip_cVA->bip_Or67d bip_behavior Aggregation/ Isolation bip_Or67d->bip_behavior Z11_20Ac Z11-20:Ac Z11_20Ac->bip_Or67d

Caption: Evolutionary Divergence of the cVA Signaling System.

Experimental_Workflow start Hypothesis: Gene X is involved in cVA perception gc_ms GC-MS Analysis (Compare cVA levels in WT vs. Mutant) start->gc_ms ssr Single-Sensillum Recording (Test OSN response to cVA) start->ssr behavior Behavioral Assays (Courtship, Aggregation) start->behavior conclusion Conclusion: Role of Gene X in cVA signaling gc_ms->conclusion misexpression Ectopic Misexpression (Express Gene X in another neuron) ssr->misexpression if no response ssr->conclusion behavior->conclusion misexpression->conclusion

Caption: A Typical Experimental Workflow for Investigating cVA Signaling.

Conclusion and Future Directions

The study of cVA signaling in Drosophila provides a powerful model for understanding the evolution of chemical communication. The diversification of this pathway, from the loss of production in one species to a shift in receptor specificity in another, highlights the dynamic nature of pheromone systems. Future research should focus on elucidating the genetic and developmental mechanisms that underpin these evolutionary changes. Furthermore, expanding these comparative studies to a wider range of Drosophila species will provide a more complete picture of how this crucial signaling pathway has adapted to different ecological niches and reproductive strategies. For drug development professionals, understanding the specificity and evolution of these insect pheromone receptors could offer novel avenues for the development of species-specific pest control strategies.

References

Cross-Reactivity of Pheromone Receptors to 11(E)-Vaccenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of pheromone receptors to 11(E)-Vaccenyl acetate (B1210297) and its isomers, focusing on the well-characterized olfactory system of Drosophila melanogaster. The data presented here is crucial for understanding the specificity of pheromone signaling and for the development of targeted pest management strategies and novel drug discovery approaches.

Comparison of Pheromone Receptor Responses

The primary receptor for the male-specific Drosophila pheromone, 11-cis-vaccenyl acetate (cVA), is the odorant receptor Or67d.[1][2][3][4] Another receptor, Or65a, has also been identified to respond to cVA, albeit with different specificity and downstream behavioral outputs.[5][6][7][8][9][10] While specific quantitative data on the cross-reactivity to 11(E)-Vaccenyl acetate is limited in the public domain, the differential responses of these receptors to cVA and its related compounds illustrate the principle of receptor specificity and cross-reactivity.

ReceptorPrimary LigandResponse to AnalogsBehavioral Role
Or67d 11-cis-vaccenyl acetate (cVA)Strong response to cis-vaccenyl alcohol (cVOH)[2][5][9]Aggregation, male courtship inhibition, female receptivity promotion[1][3][4]
Or65a 11-cis-vaccenyl acetate (cVA)No significant response to cis-vaccenyl alcohol (cVOH)[5][9]Aversive responses, modulation of male aggression[8][9][10]

Experimental Protocols

The functional characterization and comparison of pheromone receptor responses are primarily conducted using the following key experimental methodologies:

Single-Sensillum Recording (SSR)

This electrophysiological technique allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect's antenna.

Methodology:

  • Preparation: An insect is immobilized, and its antenna is exposed and stabilized.

  • Recording Electrode: A sharp glass microelectrode is inserted at the base of a target sensillum to make contact with the neuron(s) within. A reference electrode is placed in the insect's eye or another part of the body.

  • Stimulus Delivery: A controlled puff of air carrying a precise concentration of the test odorant (e.g., this compound) is delivered to the antenna.

  • Data Acquisition: The electrical activity (action potentials or "spikes") of the OSN is recorded before, during, and after the stimulus.

  • Analysis: The change in spike frequency in response to the odorant is quantified to determine the receptor's sensitivity and specificity. Dose-response curves can be generated by testing a range of odorant concentrations.[11]

Heterologous Expression Systems

To isolate and study the function of a specific receptor, its gene can be expressed in a heterologous system, such as Xenopus oocytes or the Drosophila "empty neuron" system.

a) Drosophila "Empty Neuron" System:

This in vivo system utilizes a mutant Drosophila strain in which the endogenous odorant receptor in a specific class of OSNs is removed ("empty"). The pheromone receptor of interest is then expressed in these "empty" neurons.

Methodology:

  • Genetic Modification: A transgenic fly line is created where the gene for the pheromone receptor of interest is expressed under the control of a promoter specific to the "empty" neuron.

  • Electrophysiology: Single-sensillum recordings are then performed on these transgenic flies to measure the response of the neuron now expressing the exogenous receptor to a panel of odorants.

  • Advantages: This method allows for the study of the receptor in a native neuronal environment, which can be crucial for its proper function and signaling.[2][5][9]

b) Xenopus Oocyte Expression System:

This is a widely used in vitro system for characterizing ion channels and receptors.

Methodology:

  • cRNA Injection: Complementary RNA (cRNA) encoding the pheromone receptor and its co-receptor (Orco) are injected into Xenopus laevis oocytes.

  • Incubation: The oocytes are incubated for several days to allow for the expression and insertion of the receptors into the cell membrane.

  • Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set level.

  • Ligand Application: A solution containing the test ligand is perfused over the oocyte.

  • Data Recording: The current required to maintain the clamped voltage is recorded. Activation of the receptor by the ligand will result in an ion flow across the membrane, which is measured as an inward current.[12]

Signaling Pathway and Experimental Workflow Visualization

Pheromone Receptor Signaling Pathway

Insect odorant receptors, including pheromone receptors, typically form a heterodimeric complex with a highly conserved co-receptor called Orco. This complex functions as a ligand-gated ion channel. The binding of a pheromone molecule to the specific receptor subunit (e.g., Or67d) induces a conformational change, leading to the opening of the ion channel and depolarization of the neuron. This can also involve G-protein signaling pathways in some cases, making it a metabotropic process.

Pheromone_Signaling cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane cluster_neuron Olfactory Sensory Neuron Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding ReceptorComplex OrX (e.g., Or67d) Orco PBP->ReceptorComplex:f0 Ligand Presentation IonChannel Ion Channel Opening ReceptorComplex->IonChannel Conformational Change Depolarization Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Depolarization->ActionPotential

Caption: Pheromone signal transduction in an insect olfactory sensory neuron.

Experimental Workflow for Receptor Deorphanization

The process of identifying the specific ligand(s) for a previously uncharacterized ("orphan") pheromone receptor involves a systematic screening process.

Experimental_Workflow A Identify Candidate Pheromone Receptor Gene B Clone Receptor Gene and Co-receptor (Orco) A->B C Heterologous Expression B->C D Xenopus Oocytes C->D in vitro E Drosophila 'Empty Neuron' C->E in vivo G Two-Electrode Voltage Clamp D->G H Single-Sensillum Recording E->H F Functional Screening with Ligand Library I Identify Activating Ligands F->I G->F H->F J Dose-Response Analysis I->J K Determine Specificity and Sensitivity (e.g., EC50) J->K

Caption: Workflow for functional characterization of pheromone receptors.

References

Safety Operating Guide

Proper Disposal of 11(E)-Vaccenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 11(E)-Vaccenyl acetate (B1210297), a chemical used in research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for its disposal, focusing on safety, operational planning, and adherence to environmental regulations.

Immediate Safety Precautions
Quantitative Data

While specific physicochemical data for 11(E)-Vaccenyl acetate is limited, the properties of its cis-isomer provide a valuable reference. Isomers generally exhibit similar physical properties.

PropertyValue (for 11-cis-Vaccenyl acetate)Source
Molecular FormulaC20H38O2[2][3]
Molecular Weight310.5 g/mol [2][3]
Flash Point87.8 °C
Supplied AsTypically a solution in ethanol[3]

Step-by-Step Disposal Procedures

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[4] Evaporation in a fume hood is not an acceptable method of disposal.[5][6]

Waste Segregation and Collection
  • Liquid Waste:

    • Collect all waste solutions containing this compound in a designated, leak-proof container that is compatible with flammable liquids.[6][7] Glass or chemically resistant plastic containers are recommended.[8][9]

    • Do not mix this waste with incompatible materials, such as strong oxidizing agents.[6]

    • The waste container must be clearly labeled as "Hazardous Waste" and should list all chemical constituents, including the solvent (e.g., "Waste this compound in Ethanol").[4][5][8]

    • Keep the waste container securely capped at all times, except when adding waste.[4][5][7]

  • Contaminated Solid Waste:

    • Solid waste, such as gloves, absorbent paper, and pipette tips contaminated with this compound, should be collected in a separate, clearly labeled hazardous waste container.

    • This container should be lined with a chemically resistant bag.

Storage of Hazardous Waste
  • Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9]

  • The SAA should be located at or near the point of waste generation.[9]

  • Ensure that flammable liquid waste is stored in a fire-resistant cabinet.[6]

  • Secondary containment, such as a larger, chemically resistant bin, should be used for all liquid waste containers to prevent spills.[7]

Disposal of Contaminated Labware
  • Glassware:

    • Empty glassware should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and treated as hazardous waste.[6][7]

    • After rinsing, the labels on the glassware should be defaced or removed.[4][6]

    • Clean, non-contaminated laboratory glass should be disposed of in designated "Broken Glass" or "Lab Glass" boxes.[4][5][8]

    • Chemically contaminated glassware that cannot be thoroughly cleaned must be disposed of as hazardous waste.[8][9]

  • Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7][10][11][12]

    • The sharps container must be labeled as hazardous waste, indicating the chemical contaminants.[10][13]

    • Do not recap, bend, or break needles before disposal.[11]

Arranging for Waste Pickup
  • Once the hazardous waste container is full, or has been in storage for a designated period (often not to exceed one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7][9]

  • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_streams Waste Streams cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A This compound Waste (Liquid or Solid) B Identify Waste Type A->B C Liquid Waste (Solution) B->C Liquid D Contaminated Solids (Gloves, Paper) B->D Solid E Contaminated Sharps (Needles, Syringes) B->E Sharp F Contaminated Glassware (Vials, Pipettes) B->F Glassware G Collect in Labeled, Leak-Proof Container (Flammable Waste) C->G H Collect in Labeled, Lined Container (Solid Waste) D->H I Collect in Puncture- Resistant Sharps Container E->I J Triple Rinse with Solvent F->J M Store in Satellite Accumulation Area (SAA) in Secondary Containment G->M H->M I->M K Collect Rinsate as Hazardous Waste J->K L Dispose of Clean Glass in Glass Box J->L K->G N Arrange for Pickup by EHS/Licensed Contractor M->N

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 11(E)-Vaccenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 11(E)-Vaccenyl acetate (B1210297) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • IUPAC Name: (11E)-Octadec-11-en-1-yl acetate

  • CAS Number: 69282-64-0

  • Molecular Formula: C₂₀H₃₈O₂

  • Molecular Weight: 310.51 g/mol

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 11(E)-Vaccenyl acetate.

Body PartPPE ItemMaterial/StandardRationale
Hands Chemical Resistant GlovesNitrile or NeopreneProvides protection against splashes of acetate esters and flammable liquids.[3][4][5] Always inspect gloves for integrity before use.
Eyes Safety GogglesANSI Z87.1 StandardProtects against chemical splashes that can cause serious eye irritation.[1][3]
Face Face Shield-To be worn over safety goggles when there is a significant risk of splashing or aerosol generation.[3]
Body Laboratory CoatFlame-resistant (e.g., Nomex®)Protects skin from incidental contact and provides a barrier against flammable liquids.[3]
Feet Closed-toe ShoesLeather or other non-porous materialProtects feet from spills.

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to minimize risk. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_setup Prepare Equipment and Materials prep_hood->prep_setup handle_aliquot Aliquot Required Amount prep_setup->handle_aliquot Begin Work handle_exp Perform Experiment handle_aliquot->handle_exp clean_decontaminate Decontaminate Glassware handle_exp->clean_decontaminate Complete Experiment clean_waste Dispose of Waste clean_decontaminate->clean_waste clean_ppe Doff PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Figure 1: Safe handling workflow for this compound.

Experimental Protocols:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoiding Ignition Sources: As the related Z-isomer is highly flammable, keep this compound away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and ensure electrical equipment is explosion-proof.[1]

  • Static Discharge: Take precautionary measures against static discharge.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes.

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

    • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal ContainerDisposal Procedure
Unused this compound Labeled Hazardous Waste Container (Flammable Liquids)Collect in a designated, tightly sealed container. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, gloves) Labeled Solid Hazardous Waste ContainerPlace all contaminated disposable materials into a designated waste container.
Contaminated Glassware -Rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures.

General Disposal Guidelines:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste containers should be clearly labeled with the contents and associated hazards.

  • Do not pour chemical waste down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.